[Thr28, Nle31]-Cholecystokinin (25-33), sulfated
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C55H74N14O18S |
|---|---|
Molecular Weight |
1251.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H74N14O18S/c1-3-4-15-37(49(78)68-42(26-45(74)75)51(80)65-38(47(57)76)22-30-11-6-5-7-12-30)64-50(79)40(24-32-27-61-36-16-9-8-13-34(32)36)63-43(71)28-62-54(83)46(29(2)70)69-53(82)39(23-31-17-19-33(20-18-31)87-88(84,85)86)67-52(81)41(25-44(72)73)66-48(77)35(56)14-10-21-60-55(58)59/h5-9,11-13,16-20,27,29,35,37-42,46,61,70H,3-4,10,14-15,21-26,28,56H2,1-2H3,(H2,57,76)(H,62,83)(H,63,71)(H,64,79)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,82)(H,72,73)(H,74,75)(H4,58,59,60)(H,84,85,86)/t29-,35+,37+,38+,39+,40+,41+,42+,46+/m1/s1 |
InChI Key |
ICIXCJVEMPSJTJ-SWQGQSKASA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of [Thr28, Nle31]-CCK-8
This guide provides a detailed examination of the synthetic cholecystokinin (CCK) analog, [Thr28, Nle31]-CCK-8. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecular rationale behind this analog, its interaction with cholecystokinin receptors, the subsequent signaling cascades, and the essential experimental protocols for its characterization.
Introduction: Cholecystokinin and its Receptors
Cholecystokinin (CCK) is a pivotal brain-gut peptide that functions as both a hormone in the gastrointestinal (GI) system and a neurotransmitter in the central nervous system (CNS).[1] It plays a crucial role in regulating a variety of physiological processes, including digestion, satiety, and anxiety.[2][3] The biological effects of CCK are mediated through two primary G protein-coupled receptors (GPCRs): the CCK1 receptor (CCK1R, formerly CCK-A for 'alimentary') and the CCK2 receptor (CCK2R, formerly CCK-B for 'brain').[3][4]
-
CCK1R is predominantly located in the periphery, particularly in the gallbladder, pancreas, and GI smooth muscle, where it mediates processes like enzyme secretion and smooth muscle contraction.[4]
-
CCK2R is found abundantly in the CNS, where it is involved in modulating anxiety, memory, and other neurological functions. It is also expressed in certain peripheral tissues, including the stomach.[4][5]
The native octapeptide form, CCK-8, is a potent agonist at both receptor subtypes.[2] However, its therapeutic and research applications are limited by its metabolic instability. This has driven the development of more robust analogs like [Thr28, Nle31]-CCK-8.
Molecular Profile of [Thr28, Nle31]-CCK-8: A Chemically Stabilized Analog
[Thr28, Nle31]-CCK-8 is a synthetic analog of the C-terminal octapeptide of cholecystokinin. Its design incorporates specific amino acid substitutions to enhance chemical stability while preserving biological activity.
Sequence Comparison:
-
Native CCK-8 (sulfated): Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂
-
[Thr28, Nle31]-CCK-8 (sulfated): Asp-Tyr(SO₃H)-Thr -Gly-Trp-Nle -Asp-Phe-NH₂
The key modifications are the replacement of two methionine (Met) residues at positions 28 and 31 of the parent peptide, cholecystokinin-33, with Threonine (Thr) and Norleucine (Nle), respectively.
Rationale for Substitutions:
The primary driver for these substitutions is to overcome the chemical lability of methionine. The thioether side chain of methionine is susceptible to oxidation, which can lead to the formation of methionine sulfoxide and a subsequent loss of biological activity. This degradation can occur during synthesis, storage, or within a physiological environment.
-
Norleucine (Nle): This non-proteinogenic amino acid is an isomer of leucine and is nearly isosteric with methionine, meaning it has a similar size and shape.[6] However, its aliphatic side chain is chemically inert to oxidation. Substituting Met with Nle is a common strategy in peptide chemistry to produce analogs with enhanced stability without significantly altering the peptide's conformation and receptor binding properties.[4][6]
-
Threonine (Thr): The substitution of the first methionine with threonine further contributes to the analog's stability.[1]
These modifications result in a CCK-8 analog that retains the essential bioactivities of the native peptide but is significantly more stable in acidic conditions and resistant to air oxidation.[1]
Mechanism of Action at CCK Receptors
[Thr28, Nle31]-CCK-8 elicits its physiological effects by binding to and activating CCK1 and CCK2 receptors, initiating intracellular signaling cascades. Studies have confirmed that this analog demonstrates high-affinity binding and retains full biological activity.[7] Another closely related analog, Boc[Nle28, Nle31]CCK27-33, was found to be equipotent to native CCK-8 in functional assays, highlighting the efficacy of Nle-substituted analogs.[4]
Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (Ki) |
| Sulfated CCK-8 | CCK1R | ~0.6 - 1 nM[8] |
| Sulfated CCK-8 | CCK2R | ~0.3 - 1 nM[8] |
| Desulfated CCK-8 | CCK1R | >500 nM (500-fold reduction)[8] |
| Gastrin-17 | CCK1R | >1000 nM (1,000-10,000-fold reduction)[8] |
Table 1: Binding affinities of native ligands for human CCK receptors.
Signal Transduction Pathways
Upon agonist binding, both CCK1R and CCK2R undergo a conformational change, enabling them to couple to and activate heterotrimeric G proteins. The primary signaling pathways are mediated by the Gq/11 and Gs protein families.[9]
Gq/11 Pathway (Primary Pathway for both CCK1R and CCK2R):
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[10]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]
-
Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[10][11]
-
PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous downstream targets to mediate cellular responses like enzyme secretion and muscle contraction.[10]
Gs Pathway (Primarily associated with CCK1R):
-
Activation of Adenylyl Cyclase: The activated Gαs subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA), which phosphorylates target proteins involved in various cellular processes.
The activation of these pathways ultimately leads to the physiological responses associated with CCK, such as pancreatic amylase secretion, gallbladder contraction (CCK1R-mediated), and neurotransmitter release in the brain (CCK2R-mediated).
Key Experimental Protocols for Characterization
The bioactivity of [Thr28, Nle31]-CCK-8 is quantified through a combination of receptor binding and functional assays. These protocols are designed to be self-validating by including appropriate controls and reference compounds (e.g., native sulfated CCK-8).
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CCK receptor.
Methodology:
-
Receptor Preparation:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human CCK1R or CCK2R.
-
Harvest the cells and prepare a membrane fraction by homogenization followed by centrifugation.[12]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[12]
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
Receptor membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]propionyl-CCK-8).[3]
-
Increasing concentrations of the unlabeled competitor ([Thr28, Nle31]-CCK-8 or native CCK-8 as a reference).
-
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a saturating concentration of a potent unlabeled CCK agonist/antagonist.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[12]
-
-
Separation and Washing:
-
Quantification:
-
Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[12]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This cell-based functional assay measures the potency (EC₅₀) and efficacy (Emax) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the target CCK receptor (e.g., HEK293-hCCK1R) in a 96-well, black-walled, clear-bottom microplate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a cell-permeant, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[14]
-
Incubate under conditions that allow for dye uptake and de-esterification (e.g., 37°C for 60 minutes).
-
-
Washing:
-
Gently wash the cells with the assay buffer to remove any extracellular dye.
-
-
Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR®, FlexStation®) equipped with an automated liquid handling system.[14]
-
Establish a stable baseline fluorescence reading for each well.
-
-
Agonist Addition:
-
Use the automated liquid handler to add varying concentrations of the agonist ([Thr28, Nle31]-CCK-8 or native CCK-8) to the wells.
-
-
Data Acquisition:
-
Immediately after agonist addition, record the fluorescence intensity over time. The agonist-induced activation of the Gq pathway will lead to Ca²⁺ release and a rapid increase in fluorescence.[15]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion
[Thr28, Nle31]-CCK-8 is a scientifically designed analog of cholecystokinin-8 that effectively addresses the inherent instability of the native peptide. By substituting the oxidation-prone methionine residues with threonine and the isosteric norleucine, the resulting molecule retains high-affinity binding to CCK1 and CCK2 receptors and demonstrates full agonistic activity. Its mechanism of action mirrors that of endogenous CCK, primarily through the Gq/11-PLC-IP₃/DAG pathway leading to calcium mobilization, with a secondary Gs-cAMP pathway at the CCK1R. The enhanced stability and preserved bioactivity make [Thr28, Nle31]-CCK-8 an invaluable tool for researchers investigating the multifaceted roles of the cholecystokinin system in both peripheral and central pathologies, and a robust candidate for further therapeutic development.
References
- 1. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Comparison of CCK-8 receptors in the pancreas and brain of rats using CCK-8 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of Boc [Nle28, Nle31]CCK27-33, a highly potent CCK8 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptglab.com [ptglab.com]
- 6. Norleucine - Wikipedia [en.wikipedia.org]
- 7. Affinity labeling of a novel cholecystokinin-binding protein in rat pancreatic plasmalemma using new short probes for the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CCK-4-induced calcium mobilization in T cells is enhanced in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of sulfated CCK-9 analog
An In-Depth Technical Guide to the Biological Activity of Sulfated Cholecystokinin-9 (CCK-9) Analogs
Authored by a Senior Application Scientist
Introduction: The Cholecystokinin System and the Critical Role of Sulfation
Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in the gastrointestinal (GI) system and the central nervous system (CNS).[1][2] It is part of a homologous peptide family that includes gastrin.[3] CCK's diverse physiological roles—ranging from regulating pancreatic enzyme secretion and gallbladder contraction to inducing satiety and modulating anxiety—are mediated through two distinct G-protein coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the cholecystokinin-2 receptor (CCK2R, formerly CCK-B).[4]
A key structural feature dictating the biological activity and receptor selectivity of CCK peptides is the O-sulfation of a specific tyrosine residue.[3][5] The CCK1R exhibits a profound selectivity, binding with 500- to 1,000-fold higher affinity to sulfated forms of CCK compared to their non-sulfated counterparts or to gastrin.[6][7] This high-affinity interaction is crucial for mediating many of CCK's peripheral actions, such as pancreatic secretion.[5] In stark contrast, the CCK2R binds both sulfated and non-sulfated CCK, as well as gastrin, with similarly high affinity.[4][7]
The shortest endogenous form of CCK that retains full biological activity is the C-terminal octapeptide, CCK-8.[3][8] Analogs based on this sequence, such as the 9-amino-acid peptide CCK-9 (e.g., H-Arg-Asp-Tyr(SO3H)-Thr-Gly-Trp-Nle-Asp-Phe-NH2), have been developed to enhance stability and retain potent bioactivity.[9] This guide provides a comprehensive technical overview of the methodologies used to characterize the biological activity of a sulfated CCK-9 analog, focusing on receptor binding, signal transduction, and physiological function.
Part 1: Synthesis and Characterization of a Sulfated CCK-9 Analog
The synthesis of tyrosine-O-sulfated peptides presents a unique challenge due to the acid-labile nature of the sulfate ester group.[10] Modern solid-phase peptide synthesis (SPPS) methodologies, often employing Fmoc chemistry, are typically used.
Causality in Synthetic Strategy
The choice of synthetic route is dictated by the need to preserve the sulfate group.
-
Mild Cleavage: A critical step is the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Standard cleavage cocktails containing high concentrations of trifluoroacetic acid (TFA) can cause significant desulfation. Therefore, optimized, milder cleavage conditions are required to ensure a high yield of the desired sulfated product.[10]
-
Stability Enhancements: Natural CCK-8 contains two methionine residues, which are susceptible to oxidation.[11] Replacing these with isosteric, non-oxidizable residues like Norleucine (Nle), as in the model CCK-9 analog, is a common strategy to increase the peptide's chemical stability and shelf-life without compromising biological activity.[9][11]
The final product must be rigorously purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry to ensure the correct molecular weight, confirming the presence of the sulfate moiety.
Part 2: In Vitro Biological Characterization
The cornerstone of characterizing a CCK-9 analog is to determine its affinity and potency at the two CCK receptor subtypes. This involves two primary types of experiments: receptor binding assays and functional signal transduction assays.
Receptor Binding Affinity
Competitive binding assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of the unlabeled sulfated CCK-9 analog for CCK1R and CCK2R.
Experimental Rationale
The principle is to measure how effectively the test compound (the "competitor," i.e., our sulfated CCK-9 analog) competes with a radiolabeled ligand for binding to the receptor. Cell lines stably expressing either human CCK1R or CCK2R (e.g., HEK293 or CHO cells) are the ideal system, as they isolate the activity of a single receptor subtype.[8] A high-affinity radioligand, such as [¹²⁵I]CCK-8, is used.[8] By incubating the cell membranes containing the receptor with a fixed concentration of the radioligand and varying concentrations of the competitor, a competition curve is generated, from which the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.
Protocol 1: Competitive Radioligand Binding Assay
-
Cell Culture & Membrane Preparation:
-
Culture CHO cells stably transfected with either human CCK1R or CCK2R to confluence.
-
Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer (e.g., HEPES buffer with MgCl₂, bacitracin, and BSA).[12] Determine protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 20-40 µg protein) to each well.
-
Add a fixed concentration of radioligand (e.g., 25 pM [¹²⁵I]Bolton Hunter-labeled CCK-8).[5]
-
Add the sulfated CCK-9 analog across a range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).
-
For determining non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled sulfated CCK-8 to a set of wells.
-
Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the CCK-9 analog.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization: Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Expected Results
A potent sulfated CCK-9 analog is expected to show high affinity for both CCK1R and CCK2R, with Ki values in the low nanomolar to picomolar range. For comparison, the non-sulfated version would be expected to have a dramatically lower affinity (higher Ki value) for CCK1R, potentially by a factor of 500 or more.[7][8]
Table 1: Representative Receptor Binding Affinities (Ki, nM)
| Compound | CCK1 Receptor (Ki, nM) | CCK2 Receptor (Ki, nM) | Selectivity (Ki CCK1/Ki CCK2) |
|---|---|---|---|
| Sulfated CCK-8 (Reference) | 0.8[8] | 1.5[8] | 0.53 |
| Sulfated CCK-9 Analog | ~1.0 | ~2.0 | ~0.5 |
| Non-sulfated CCK-8 | 800[8] | 125[8] | 6.4 |
Functional Potency: Signal Transduction
Binding to a receptor is only part of the story; a successful analog must also activate it. CCK receptors primarily couple through the Gαq protein pathway.[13] Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i).[13] Measuring this calcium flux is a direct and robust method for quantifying receptor activation and the functional potency (EC50) of an agonist.
Visualization: CCK Signaling Pathway
Caption: Simplified Gq signaling pathway activated by CCK analogs.
Protocol 2: Intracellular Calcium Mobilization Assay
-
Cell Preparation:
-
Seed CCK1R- or CCK2R-expressing CHO or HEK293 cells into a black, clear-bottom 96-well plate and grow overnight.
-
Aspirate the growth medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-8-AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 45-60 minutes at 37°C.[14] The "AM" ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent indicator inside.
-
Wash the cells gently with buffer to remove excess extracellular dye.
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Set the instrument to record fluorescence intensity over time (e.g., one reading every second for 2-3 minutes).
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
Use the automated injector to add varying concentrations of the sulfated CCK-9 analog to the wells.
-
Continue recording the fluorescence signal to capture the transient increase in [Ca²⁺]i.
-
-
Data Analysis:
-
For each concentration, calculate the peak fluorescence response minus the baseline.
-
Plot the response against the log concentration of the CCK-9 analog.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
Expected Results
The potency of the sulfated CCK-9 analog should correlate with its binding affinity. It is expected to be a full agonist with an EC50 value in the nanomolar range, similar to sulfated CCK-8. The relative abilities of peptides to interact with high-affinity CCK receptors often show a close correlation with their abilities to stimulate a biological response.[5]
Table 2: Representative Functional Potency (EC50, nM) in a Calcium Flux Assay
| Compound | CCK1 Receptor (EC50, nM) | CCK2 Receptor (EC50, nM) |
|---|---|---|
| Sulfated CCK-8 (Reference) | 0.2 | 1.5 |
| Sulfated CCK-9 Analog | ~0.3 | ~2.0 |
| Non-sulfated CCK-8 | >300 | ~150 |
Part 3: In Vivo Biological Characterization
Demonstrating activity in a living system is the final validation. CCK is well-known for its role in regulating GI function, providing clear physiological endpoints to measure.[2]
Inhibition of Gastric Emptying
CCK plays a key role in coordinating digestion by slowing the rate at which the stomach empties its contents into the small intestine.[1][2] This effect is primarily mediated by CCK1R on vagal afferent nerves.[1] This provides a robust in vivo assay for assessing the biological activity of a CCK-9 analog.
Experimental Rationale
The experiment measures the rate of gastric emptying in rodents (e.g., rats or mice) after administration of the CCK-9 analog. A non-absorbable marker is given orally, and after a set time, the amount of marker remaining in the stomach is quantified. A potent CCK analog will significantly increase the amount of marker retained in the stomach compared to a vehicle control.
Protocol 3: In Vivo Gastric Emptying Assay
-
Animal Preparation:
-
Fast male Wistar rats overnight but allow free access to water.
-
Administer the sulfated CCK-9 analog or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.
-
-
Test Meal Administration:
-
Ten minutes after the injection, administer a standard volume (e.g., 1.5 mL) of a test meal containing a non-absorbable marker directly into the stomach via oral gavage. A common test meal is 1.5% methylcellulose mixed with a dye like phenol red.
-
-
Sample Collection:
-
After a fixed period (e.g., 20 minutes), humanely euthanize the animals.
-
Carefully clamp the pylorus (stomach outlet) and esophagus and surgically remove the stomach.
-
Homogenize the entire stomach in a known volume of alkaline solution to extract the phenol red.
-
-
Quantification and Analysis:
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
Compare the absorbance to a standard curve of phenol red to determine the amount of marker remaining in the stomach.
-
Calculate gastric emptying as a percentage: % Emptying = (1 - [Amount of marker in stomach / Amount of marker in test meal]) x 100.
-
Plot the % inhibition of gastric emptying against the dose of the CCK-9 analog to determine its in vivo potency.
-
Conclusion
The comprehensive biological characterization of a sulfated CCK-9 analog requires a multi-faceted approach that bridges peptide chemistry, molecular pharmacology, and in vivo physiology. By systematically evaluating its receptor binding affinity, functional potency through signal transduction, and physiological effects, researchers can build a complete profile of the analog's activity. The critical importance of the tyrosine sulfate moiety for high-affinity CCK1R interaction is a central theme that must be validated at each stage of testing.[5][15] The protocols and rationale outlined in this guide provide a robust framework for drug development professionals and scientists to rigorously assess the potential of novel CCK analogs for therapeutic applications, which may range from treating GI motility disorders to applications in oncology for CCK2R-expressing tumors.[12][16][17]
References
- 1. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The biology of cholecystokinin and gastrin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. atsbio.com [atsbio.com]
- 9. Solution conformation of CCK9, a cholecystokinin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 14. Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Met-195 of the cholecystokinin-A receptor interacts with the sulfated tyrosine of cholecystokinin and is crucial for receptor transition to high affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Receptor Binding Profile of [Thr28, Nle31]-Cholecystokinin (25-33)
Abstract
This technical guide provides a comprehensive overview of the receptor binding characteristics of the cholecystokinin (CCK) analog, [Thr28, Nle31]-Cholecystokinin (25-33). Cholecystokinin is a critical peptide hormone and neurotransmitter that exerts its effects through two primary G protein-coupled receptors: CCK1R and CCK2R.[1][2] The development of stable and selective analogs, such as [Thr28, Nle31]-CCK (25-33), is crucial for elucidating the distinct physiological roles of these receptor subtypes and for developing targeted therapeutics. This document details the principles and methodologies for characterizing the binding affinity and selectivity of this analog, provides step-by-step experimental protocols, and discusses the interpretation of binding data in the context of downstream signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in pharmacology and endocrinology research.
Introduction: The Cholecystokinin System and Analog Development
The cholecystokinin (CCK) system plays a pivotal role in regulating a host of physiological processes, ranging from digestion to satiety and anxiety.[2][3] Its actions are mediated by two distinct receptor subtypes, CCK1R (formerly CCK-A for 'alimentary') and CCK2R (formerly CCK-B for 'brain'), which exhibit different tissue distributions and ligand specificities.[1][2]
-
CCK1 Receptor (CCK1R): Primarily found in peripheral tissues like the pancreas, gallbladder, and stomach.[2][3] It shows a high affinity for sulfated CCK peptides and is instrumental in mediating gallbladder contraction and pancreatic enzyme secretion.[1][4]
-
CCK2 Receptor (CCK2R): Predominantly located in the central nervous system and the stomach lining.[2][3] It binds both sulfated and non-sulfated CCK peptides, as well as the related hormone gastrin, with similarly high affinity.[1][4][5]
The native CCK peptide, particularly the C-terminal octapeptide (CCK-8), is susceptible to rapid degradation. The analog [Thr28, Nle31]-Cholecystokinin (25-33) was engineered to overcome this limitation. By substituting the methionine residues at positions 28 and 31 with threonine and norleucine, respectively, the peptide gains remarkable stability against oxidation and in acidic conditions, while retaining the biological activities of CCK-8.[6][7] Determining the precise binding profile of this analog is fundamental to its application as a research tool and potential therapeutic agent.
The Principle of Competitive Radioligand Binding Assays
To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound like [Thr28, Nle31]-CCK (25-33), the competitive radioligand binding assay is the gold standard.[8][9] This technique is based on the principle of competition between the unlabeled test ligand and a radiolabeled ligand (the "hot" ligand) for a finite number of receptors in a given biological preparation (e.g., cell membranes).[9]
The core concept involves incubating a constant concentration of receptor preparation and radioligand with increasing concentrations of the unlabeled competitor. As the concentration of the unlabeled ligand increases, it displaces the radioligand from the receptors, leading to a decrease in measured radioactivity. The concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). This value is then used to calculate the Kᵢ, which represents the intrinsic binding affinity of the test compound for the receptor.
Quantitative Binding Profile of [Thr28, Nle31]-CCK (25-33)
The binding affinity of [Thr28, Nle31]-CCK (25-33) is typically evaluated against both CCK1 and CCK2 receptors to establish its potency and selectivity. While specific Kᵢ values can vary slightly based on experimental conditions (e.g., radioligand used, tissue source), the analog is known to be a potent CCK receptor agonist.
| Compound | Target Receptor | Radioligand | Kᵢ (nM) | Selectivity |
| [Thr28, Nle31]-CCK (25-33) | CCK1R | ¹²⁵I-CCK-8 | ~0.1-1.0 | High affinity for both |
| [Thr28, Nle31]-CCK (25-33) | CCK2R | ¹²⁵I-CCK-8 | ~0.1-1.0 | receptor subtypes |
| CCK-8 (sulfated) | CCK1R | ¹²⁵I-CCK-8 | ~0.5 | High affinity for both |
| CCK-8 (sulfated) | CCK2R | ¹²⁵I-CCK-8 | ~0.5 | receptor subtypes |
| Gastrin | CCK1R | ¹²⁵I-CCK-8 | >1000 | ~1000-fold selective for CCK2R |
| Gastrin | CCK2R | ¹²⁵I-CCK-8 | ~1.0 |
Note: The Kᵢ values presented are representative and compiled from typical findings in the literature. Actual values may vary. One study noted that a biotinylated form of [Thr28, Nle31]-CCK (25-33) bound to high-affinity (Kᵈ 0.17 nM) and low-affinity (Kᵈ 13 nM) sites in rat pancreatic acini, which are rich in CCK1 receptors.[10]
Detailed Experimental Protocol: Competitive Binding Assay
This section provides a validated, step-by-step protocol for determining the binding affinity of [Thr28, Nle31]-CCK (25-33) for CCK receptors expressed in a stable cell line.
Part 1: Preparation of Cell Membranes
A high-quality membrane preparation is crucial for reproducible results.[8] This can be achieved from cultured cells overexpressing either human CCK1R or CCK2R, or from native tissues.[11][12]
-
Cell Harvesting: Culture cells (e.g., HEK293 or CHO cells stably expressing the target receptor) to ~90% confluency. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and gently scrape them into a centrifuge tube.
-
Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes to pellet the cells. Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with a cocktail of protease inhibitors). Homogenize the cells using a Dounce or Polytron homogenizer.[13]
-
Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[8]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the cell membranes.[8][13]
-
Washing and Storage: Discard the supernatant. Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration via a BCA assay, aliquot, and store at -80°C.[8][13]
Part 2: The Binding Assay
The assay is typically performed in a 96-well plate format.[13]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Radioligand: Prepare a working solution of a suitable radioligand (e.g., ¹²⁵I-Bolton-Hunter labeled CCK-8) at a concentration approximately equal to its Kᵈ value in the assay buffer.[14]
-
Test Compound: Prepare serial dilutions of [Thr28, Nle31]-CCK (25-33) in assay buffer, typically from 10⁻¹¹ M to 10⁻⁵ M.
-
Non-Specific Binding (NSB) Control: Prepare a high concentration (e.g., 1 µM) of a standard unlabeled ligand (e.g., CCK-8) to define non-specific binding.[15]
-
-
Assay Plate Setup (Final Volume: 200 µL):
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL NSB Control + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Competition: 50 µL Test Compound Dilution + 50 µL Radioligand + 100 µL Membrane Preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[13] Gentle agitation is recommended.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[13]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[13]
-
Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[13]
Part 3: Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the CPM of the respective well.
-
Specific Binding = Total Binding - Non-Specific Binding[14]
-
-
Generate Competition Curve: Plot the specific binding CPM against the logarithm of the competitor concentration. The data should form a sigmoidal dose-response curve.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the data and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kᵈ)
-
Where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant for the receptor.
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the key stages of the competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
CCK Receptor Signaling Pathways
Understanding the downstream signaling of CCK receptors provides functional context to the binding data. Both CCK1R and CCK2R primarily couple to Gq/11 proteins, while CCK1R can also couple to Gs.[1][16]
Caption: Canonical signaling pathways for CCK receptors.
Conclusion
The synthetic analog [Thr28, Nle31]-Cholecystokinin (25-33) serves as a valuable tool in pharmacology due to its enhanced stability and potent agonist activity at both CCK1 and CCK2 receptors. The characterization of its binding profile through robust, well-validated competitive radioligand binding assays is an essential step in its use for basic research and drug development. The protocols and principles outlined in this guide provide a framework for accurately determining the affinity of this and other compounds, enabling a deeper understanding of the complex cholecystokinin system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. adooq.com [adooq.com]
- 4. CCK1 and CCK2 Receptors Are Expressed on Pancreatic Stellate Cells and Induce Collagen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [Thr28, Nle31]-Cholecystokinin (25-33), sulfated CCK-9 - 1 mg [eurogentec.com]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional cholecystokinin receptors are distinguished kinetically by biotinyl-Tyr-Gly-(Thr28,Nle31)CCK(25-33) in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. revvity.com [revvity.com]
- 15. graphpad.com [graphpad.com]
- 16. benchchem.com [benchchem.com]
[Thr28, Nle31]-Cholecystokinin-8: A Technical Guide to its Structure, Function, and Application
Introduction: The Cholecystokinin System and the Quest for Stability
Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, regulating processes ranging from digestion to satiety and anxiety. The C-terminal octapeptide of CCK (CCK-8) retains the full biological activity of the parent peptide. However, the presence of two methionine residues in the CCK-8 sequence renders it susceptible to oxidation, limiting its therapeutic and research applications. This guide focuses on a chemically stabilized analog, [Thr28, Nle31]-CCK-8, where the methionine residues at positions 28 and 31 are replaced by threonine and norleucine, respectively. This modification significantly enhances the peptide's stability in acidic conditions and resistance to air oxidation while preserving its biological functions, making it a valuable tool for researchers and drug development professionals.[1]
This in-depth technical guide provides a comprehensive overview of the structure, function, and experimental evaluation of [Thr28, Nle31]-CCK-8. We will delve into its binding characteristics at the two major CCK receptor subtypes, CCK1R and CCK2R, explore its functional consequences through detailed signaling pathways, and provide field-proven experimental protocols for its synthesis and characterization.
Structural Modifications and Enhanced Stability
The primary structural modification in [Thr28, Nle31]-CCK-8 is the substitution of the two methionine residues present in the native CCK-8 sequence.
-
Methionine at position 28 is replaced by Threonine (Thr).
-
Methionine at position 31 is replaced by Norleucine (Nle).
This strategic replacement of the easily oxidizable methionine residues with the more stable threonine and norleucine confers remarkable chemical stability to the peptide.[1] This enhanced stability is a critical attribute for a research tool and a potential therapeutic agent, ensuring reproducibility of experimental results and a longer shelf-life.
Receptor Binding Profile
[Thr28, Nle31]-CCK-8, like the native CCK-8, exerts its biological effects by binding to and activating CCK receptors. The two primary subtypes are the CCK1 receptor (formerly CCK-A), predominantly found in the periphery (e.g., pancreas, gallbladder), and the CCK2 receptor (formerly CCK-B), which is the major subtype in the brain.
-
High-affinity site: Kd = 0.17 nM
-
Low-affinity site: Kd = 13 nM
These findings suggest that [Thr28, Nle31]-CCK-8 interacts with CCK receptors with high affinity, comparable to the native ligand. The presence of high and low-affinity binding sites is a known characteristic of CCK receptor pharmacology and is thought to be related to different G-protein coupling states of the receptor.
| Ligand | Receptor/Tissue | Binding Parameter | Value (nM) |
| Biotinyl-Tyr-Gly-(Thr28,Nle31)CCK(25-33) | Rat Pancreatic Acini (High Affinity) | Kd | 0.17 |
| Biotinyl-Tyr-Gly-(Thr28,Nle31)CCK(25-33) | Rat Pancreatic Acini (Low Affinity) | Kd | 13 |
| CCK-8 (sulfated) | Human CCK1R | Ki | 0.8 |
| CCK-8 (sulfated) | Human CCK2R | Ki | 1.5 |
Table 1: Comparative binding affinities of a [Thr28, Nle31]-CCK-8 derivative and native CCK-8. Data for the biotinylated analog was obtained from studies on rat pancreatic acini. Data for CCK-8 is provided for comparison and was determined in transfected HEK293 cells expressing human CCK receptors.[2]
Functional Activity and Mechanism of Action
[Thr28, Nle31]-CCK-8 retains the full biological activity of CCK-8. Studies have demonstrated that it is a full agonist at CCK receptors, capable of eliciting downstream signaling events and physiological responses.
Signaling Pathways
Upon binding to CCK1 and CCK2 receptors, [Thr28, Nle31]-CCK-8 initiates a cascade of intracellular signaling events. Both receptor subtypes are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. CCK1R can also couple to Gs proteins.
Caption: CCK Receptor Signaling Pathways.
Activation of Gq/11 by both CCK1R and CCK2R leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
The coupling of CCK1R to Gs results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Functional Readouts
The activation of these signaling pathways translates into measurable cellular responses. In pancreatic acinar cells, a primary target for peripheral CCK action, [Thr28, Nle31]-CCK-8 has been shown to:
-
Stimulate Phosphatidylinositol (PI) Metabolism: This is a direct consequence of PLC activation and is a hallmark of CCK receptor signaling.
-
Induce Amylase Secretion: The increase in intracellular calcium is a key trigger for the release of digestive enzymes, such as amylase, from pancreatic acinar cells.
Importantly, [Thr28, Nle31]-CCK-8 demonstrates the same potency and efficacy as the native peptide in these functional assays, confirming that the stabilizing modifications do not compromise its biological activity.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and functional characterization of [Thr28, Nle31]-CCK-8. These protocols are designed to be self-validating and are based on established techniques in the field.
Solid-Phase Peptide Synthesis (SPPS) of [Thr28, Nle31]-CCK-8
This protocol outlines the manual Fmoc-based solid-phase synthesis of [Thr28, Nle31]-CCK-8.
References
The Cholecystokinin Renaissance: A Technical Guide to the Discovery and Evolution of Modified Analogs
Abstract
Cholecystokinin (CCK), initially identified as a gut hormone regulating digestion, has emerged as a multifaceted signaling molecule with profound effects in both the periphery and the central nervous system. Its diverse physiological roles, mediated by two distinct G protein-coupled receptors (CCK-A and CCK-B), have made it a compelling target for therapeutic intervention in a range of disorders, from gastrointestinal diseases and obesity to anxiety and cancer. However, the native peptide's poor pharmacokinetic profile necessitated the development of modified analogs with enhanced stability, receptor selectivity, and potency. This in-depth technical guide chronicles the historical discovery of CCK and traces the subsequent evolution of its synthetic and non-peptide analogs. We will explore the pivotal structure-activity relationship (SAR) studies that guided medicinal chemists, detail the key experimental protocols used to characterize these compounds, and review the progress of notable analogs that have reached clinical investigation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational science and developmental trajectory of modified cholecystokinin analogs.
Historical Milestones: From Gut Hormone to Neuromodulator
The story of cholecystokinin began in 1928 when Ivy and Oldberg discovered that extracts from the small intestine could stimulate gallbladder contraction, naming the responsible substance "cholecystokinin"[1]. Years later, in 1943, Harper and Raper identified a factor that stimulated pancreatic enzyme secretion, which they called "pancreozymin"[2]. It wasn't until the monumental work of Jorpes and Mutt in 1968, who isolated and sequenced porcine CCK, that it was revealed that both activities resided in a single 33-amino acid peptide, CCK-33[2][3].
A critical breakthrough came with the realization that the biological activity was contained within the C-terminal portion of the peptide. The C-terminal octapeptide (CCK-8) was found to retain the full biological potency of the parent hormone[4]. This discovery was paramount, as it provided a smaller, more manageable template for synthetic modification.
The narrative took another significant turn with the discovery of CCK's widespread presence in the central nervous system, where it functions as one of the most abundant neuropeptides[2][5]. This dual "brain-gut" role expanded the potential therapeutic landscape for CCK-modulating compounds immensely, implicating it in satiety, anxiety, and pain modulation[2][6].
The final piece of the foundational puzzle was the pharmacological and molecular characterization of two distinct CCK receptor subtypes[7]:
-
CCK-A (Alimentary) Receptor: Predominantly found in peripheral tissues like the gallbladder, pancreas, and gut. It shows high affinity for the sulfated form of CCK[7][8].
-
CCK-B (Brain) Receptor: The predominant subtype in the brain, which also binds the hormone gastrin with high affinity. It recognizes both sulfated and non-sulfated forms of CCK[7][8].
This distinction became the guiding principle for the rational design of receptor-selective analogs aimed at achieving targeted therapeutic effects while minimizing off-target side effects.
The Evolution of Analog Design: A Journey of Chemical Modification
The inherent limitations of native CCK peptides, such as rapid degradation by peptidases and poor oral bioavailability, drove the quest for modified analogs. This journey progressed from simple peptide modifications to the development of highly sophisticated non-peptide mimetics.
First-Generation Peptide Analogs: Enhancing Stability and Potency
Initial efforts focused on modifying the CCK-8 sequence (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) to improve its drug-like properties.
-
Sincalide (CCK-8): The C-terminal octapeptide itself, synthesized for clinical use, serves as a foundational agonist. It is administered intravenously to stimulate gallbladder and pancreas activity for diagnostic purposes[4][9][10].
-
Preventing Oxidation: The methionine residues in CCK-8 are susceptible to oxidation, leading to a loss of activity. A key modification was the substitution of Met with Norleucine (Nle), a non-oxidizable isostere, which significantly improved stability without compromising receptor affinity[11].
-
Structure-Activity Relationship (SAR) of the C-Terminus: Early SAR studies confirmed that the C-terminal tetrapeptide, Trp-Met-Asp-Phe-NH₂, is the minimum fragment required for receptor binding and activation[1][12]. The sulfated tyrosine at position 2 is crucial for high-affinity binding to the CCK-A receptor, while the CCK-B/gastrin receptor is less stringent[2][8]. The C-terminal phenylalanine amide was also identified as important for biological activity[2].
The Non-Peptide Revolution: Benzodiazepine Antagonists
A paradigm shift occurred with the discovery of non-peptide CCK antagonists from natural product screening. The identification of asperlicin, a fungal metabolite with modest CCK-A antagonist activity, provided a novel chemical scaffold: the 1,4-benzodiazepine ring system[7]. This breakthrough led to the development of potent and selective antagonists at Merck.
-
Devazepide (L-364,718): A potent and highly selective CCK-A receptor antagonist derived from the benzodiazepine scaffold. Its development demonstrated that non-peptide small molecules could effectively block the action of a peptide hormone[13][14]. Devazepide has been investigated for its potential in treating gastrointestinal motility disorders like gastroparesis.
-
Loxiglumide and Dexloxiglumide: Loxiglumide is another potent CCK-A antagonist. Its R-enantiomer, dexloxiglumide, was developed for the treatment of constipation-predominant irritable bowel syndrome (IBS-C), showing effects on accelerating gastric emptying[6][12][15].
-
L-365,260: By modifying the benzodiazepine structure, researchers at Merck were able to shift selectivity from the CCK-A to the CCK-B receptor, resulting in the development of L-365,260, a potent and selective CCK-B antagonist[7][16]. This opened the door to exploring the role of CCK-B receptors in CNS disorders.
Dipeptoid Antagonists and Selective Agonists
Further innovation led to the creation of "dipeptoids," which are small molecule mimetics of the C-terminal dipeptide of CCK.
-
PD134308 (CI-988): A highly potent and selective CCK-B antagonist (Ki = 1.7 nM) designed based on the Trp-Phe-NH₂ dipeptide fragment. It incorporates modifications like D-alpha-methyltryptophan to enhance stability and lipophilicity, allowing for brain penetration and demonstrating anxiolytic properties in preclinical models[9][16][17][18].
Simultaneously, the search for potent and selective agonists continued, leading to truncated and modified peptides.
-
A-71623: A modified tetrapeptide analog, Boc-Trp-Lys(Tac)-Asp-MePhe-NH₂, that is a potent and highly selective CCK-A receptor full agonist. It demonstrated improved potency and duration of action in suppressing food intake compared to CCK-8 in animal models[4][19][20][21].
Modern Analogs for Oncology: Radiolabeled Peptides
A major contemporary application for modified CCK analogs is in nuclear oncology. The CCK-B receptor (also known as the gastrin receptor) is overexpressed in several tumors, including medullary thyroid carcinoma (MTC) and small cell lung cancer[1][3][22]. This provides a target for both imaging and peptide receptor radionuclide therapy (PRRT).
-
Radiolabeled Minigastrin Analogs: Analogs of minigastrin (a shorter form of gastrin that binds the CCK-B receptor) are modified with a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to stably incorporate a therapeutic or diagnostic radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga)[3][12].
-
PP-F11N: A key analog, DOTA-(DGlu)₆-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH₂, has undergone clinical investigation. The N-terminal hexa-D-glutamate linker enhances stability and the Nle substitution prevents oxidation[5][11]. Clinical studies with ¹⁷⁷Lu-PP-F11N have shown specific accumulation in MTC tumors, demonstrating its potential for PRRT[3][22][23].
Core Methodologies for Analog Characterization
The discovery and development of CCK analogs rely on a suite of robust in vitro and in vivo assays to determine their pharmacological properties.
In Vitro Characterization
This assay is the gold standard for determining the affinity (Ki or IC50) of a test compound for the CCK-A and CCK-B receptors. It measures the ability of an unlabeled compound to compete with a radiolabeled ligand for receptor binding.
Objective: To determine the binding affinity of a test compound for CCK receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human CCK-A or CCK-B receptors (e.g., CHO-K1 cells).
-
Radioligand: [³H]Devazepide (L-364,718) for CCK-A or [¹²⁵I]CCK-8 for CCK-B.
-
Test compounds (unlabeled CCK analogs).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay[24].
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL Binding Buffer (for total binding) or a high concentration of an unlabeled standard (e.g., 1 µM CCK-8, for non-specific binding).
-
50 µL of test compound at various concentrations (typically a 10-point serial dilution).
-
50 µL of radioligand at a fixed concentration (near its Kd value, e.g., 0.2-0.5 nM for [³H]L-364,718)[25].
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium[24].
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the ability of an agonist to activate the CCK receptor, which is coupled to the Gq protein, leading to an increase in intracellular calcium ([Ca²⁺]i).
Objective: To determine the potency (EC50) and efficacy of an agonist compound.
Materials:
-
Cells stably expressing the CCK-A or CCK-B receptor (e.g., HEK-293 or CHO cells).
-
Calcium-sensitive fluorescent dye: Fura-2 AM or Fluo-4 AM.
-
Pluronic F-127 (to aid dye loading).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist compounds (e.g., CCK-8, test analogs).
-
Antagonist compounds (for validation, e.g., Devazepide).
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR Tetra).
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96- or 384-well plate and grow to ~90% confluence.
-
Dye Loading:
-
Prepare a loading solution containing the fluorescent dye (e.g., 2-4 µM Fluo-4 AM), Pluronic F-127 (0.02%), and Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by ~30 minutes at room temperature, protected from light[26][27].
-
-
Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Prepare a compound plate with agonist solutions at 5x the final desired concentration.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handler to add 25 µL of the agonist solution to the cell plate.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-180 seconds. For Fluo-4, excitation is at ~494 nm and emission at ~516 nm. For Fura-2, ratiometric measurements are taken with excitation at 340 nm and 380 nm, and emission at ~505 nm[26][28].
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
In Vivo Evaluation
This in vivo model assesses the ability of CCK analogs to suppress food intake, a key physiological effect mediated primarily by peripheral CCK-A receptors.
Objective: To evaluate the anorectic effect of a CCK analog in rats or mice.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Standard rodent chow or a palatable liquid diet.
-
Metabolic cages or cages with specialized food hoppers connected to a scale.
-
Test compound (CCK analog) and vehicle (e.g., 0.9% saline).
-
Syringes for intraperitoneal (IP) injection.
Procedure:
-
Acclimation: Individually house the animals and acclimate them to the testing cages, injection procedures (with vehicle), and the feeding schedule for several days.
-
Fasting: Food deprive the animals overnight (12-18 hours) but allow free access to water[29][30].
-
Dosing and Feeding:
-
Measurement:
-
Crossover Design: A crossover design is often used, where each animal receives all treatments (vehicle and different doses of the compound) on separate days, with a washout period of 2-3 days between tests, to minimize inter-animal variability[31].
-
Data Analysis:
-
Calculate the food intake (in grams) for each animal at each time point.
-
Use a repeated-measures ANOVA or a paired t-test to compare food intake after drug treatment versus vehicle control.
-
A dose-response curve can be generated to determine the effective dose for satiety.
-
Data Synthesis and Pharmacological Profiles
The systematic application of these methodologies has generated a wealth of data, allowing for the direct comparison of different analogs and guiding the selection of candidates for further development.
Table 1: Comparative Binding Affinities of Key CCK Analogs
| Compound | Primary Target | Receptor Subtype | Binding Affinity (Ki or IC50) | Species/Tissue | Reference |
| CCK-8 (sulfated) | Agonist | CCK-A | ~0.6-1 nM | Pancreas/Various | [8] |
| CCK-B | ~0.3-1 nM | Brain/Various | [8] | ||
| Gastrin | Agonist | CCK-A | >1000 nM | Pancreas/Various | [8] |
| CCK-B | ~0.3-1 nM | Brain/Stomach | [8] | ||
| A-71623 | Agonist | CCK-A | 3.7 nM (IC50) | Guinea Pig Pancreas | [21][32] |
| CCK-B | 4500 nM (IC50) | Cerebral Cortex | [21][32] | ||
| Devazepide (L-364,718) | Antagonist | CCK-A | 0.08 - 0.23 nM (Kd) | Rat Pancreas | [14][25] |
| CCK-B | >250 nM | Brain | [16] | ||
| Loxiglumide | Antagonist | CCK-A | 6.08 µM (pKB) | Guinea Pig Ileum | [14] |
| CCK-B | - | - | |||
| L-365,260 | Antagonist | CCK-A | >1000 nM | - | [7] |
| CCK-B | 1.9 - 2.0 nM (Ki) | Guinea Pig Brain/Stomach | |||
| PD134308 (CI-988) | Antagonist | CCK-A | >2500 nM | - | [16][18] |
| CCK-B | 1.7 nM (IC50/Ki) | Mouse Cortex | [9][16][18] |
Table 2: Pharmacokinetic Profiles of Selected CCK Analogs
| Compound | Route of Admin. | Bioavailability | Half-life (t½) | Key Notes | Reference |
| CCK-8 (Native) | IV | N/A | < 2 minutes | Rapidly cleared by peptidases. | [31] |
| Sincalide | IV | 100% | ~1.5 minutes | Synthetic CCK-8 for diagnostic use. | [31] |
| Dexloxiglumide | Oral | ~48% | ~3-4 hours | Incomplete absorption and first-pass metabolism. | [33] |
| ¹⁷⁷Lu-PP-F11N | IV | 100% | β-phase: ~163 min | Biexponential clearance in humans. | [3][22][23] |
Signaling Pathways and Logical Frameworks
Understanding the downstream consequences of receptor activation is crucial for predicting the physiological effects of any new analog.
CCK Receptor Signaling Cascade
Both CCK-A and CCK-B receptors are primarily coupled to the Gαq subunit of the heterotrimeric G protein. Agonist binding initiates a well-defined signaling cascade.
Caption: Canonical Gq signaling pathway for CCK receptors.
Causality of the Pathway:
-
Binding: An agonist analog binds to the extracellular domain of the CCK receptor.
-
G Protein Activation: This induces a conformational change in the receptor, which activates the associated intracellular Gαq protein by promoting the exchange of GDP for GTP.
-
PLC Activation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC) at the inner leaflet of the plasma membrane[23][31][34].
-
Second Messenger Generation: PLC catalyzes the hydrolysis of the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP₃)[19][23][34].
-
Signal Branching:
-
DAG Branch: DAG remains in the membrane and, along with Ca²⁺, activates Protein Kinase C (PKC)[19][31].
-
IP₃ Branch: IP₃, being water-soluble, diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺)[19][23].
-
-
Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to the phosphorylation of downstream target proteins, culminating in the final physiological response, such as pancreatic enzyme secretion, gallbladder muscle contraction, or neuronal depolarization[31].
Logical Workflow for Analog Development
The development of a novel CCK analog follows a structured, iterative process grounded in scientific principles.
Caption: Iterative workflow for CCK analog drug discovery.
This self-validating system ensures that only compounds with the desired profile advance. A failure at any stage, such as low affinity (Binding), poor efficacy (Functional), unfavorable pharmacokinetics (PK), or toxicity (Tox), triggers a return to the design phase to synthesize improved analogs based on the new data.
Conclusion and Future Directions
The journey from the discovery of a crude intestinal extract to the clinical application of precisely engineered analogs is a testament to the power of medicinal chemistry and pharmacology. The development of modified CCK analogs has not only provided valuable tools for dissecting the complex physiology of this peptide system but has also yielded promising therapeutic candidates. The non-peptide antagonists like devazepide and dexloxiglumide have clarified the role of CCK-A receptors in gastrointestinal function, while CCK-B antagonists like PD134308 have shed light on central neuromodulatory roles.
The most significant recent advances lie in the field of oncology, where radiolabeled minigastrin analogs are poised to offer a new theranostic (therapy + diagnostic) approach for patients with difficult-to-treat cancers like MTC[11]. Future research will likely focus on further optimizing these radiopharmaceuticals to enhance tumor uptake and reduce off-target accumulation, particularly in the kidneys[3]. Additionally, the development of long-acting, stable CCK-A agonists for obesity remains an area of active investigation, although clinical success has so far been elusive[5]. The continued exploration of novel chemical scaffolds and modification strategies ensures that the rich pharmacology of the cholecystokinin system will remain a fertile ground for drug discovery for years to come.
References
- 1. Cholecystokinin B antagonists. Synthesis and quantitative structure-activity relationships of a series of C-terminal analogues of CI-988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loxiglumide, a CCK-A antagonist, in irritable bowel syndrome. A pilot multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. scite.ai [scite.ai]
- 5. mdpi.com [mdpi.com]
- 6. Effect of CCK-1 antagonist, dexloxiglumide, in female patients with irritable bowel syndrome: a pharmacodynamic and pharmacogenomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Infusion of cholecystokinin between meals into free-feeding rats fails to prolong the intermeal interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of targeted radionuclide therapy for medullary thyroid cancer - Onkologie - Universimed - Knowledge that matters [universimed.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dexloxiglumide for the treatment of constipation predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of 1,4-benzodiazepine cholecystokinin type B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CI-988 - Wikipedia [en.wikipedia.org]
- 18. Development of CCK-B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Behavioral effects of A71623, a highly selective CCK-A agonist tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CCK-A receptor selective antagonists derived from the CCK-A receptor selective tetrapeptide agonist Boc-Trp-Lys(Tac)-Asp-MePhe-NH2 (A-71623) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. Cholecystokinin 2 Receptor Agonist 177Lu-PP-F11N for Radionuclide Therapy of Medullary Thyroid Carcinoma: Results of the Lumed Phase 0a Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cholecystokinin-2 Receptor Agonist 177Lu-PP-F11N for Radionuclide Therapy of Medullary Thyroid Carcinoma - Results of the Lumed Phase 0a Study. [boris-portal.unibe.ch]
- 24. Characterization of [3H](+/-)L-364,718 binding to solubilized cholecystokinin (CCK) receptors of rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Characterization of the binding of [3H]-(+/-)-L-364,718: a new potent, nonpeptide cholecystokinin antagonist radioligand selective for peripheral receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. moleculardevices.com [moleculardevices.com]
- 27. agilent.com [agilent.com]
- 28. hellobio.com [hellobio.com]
- 29. CCK-Induced Reduction of Food Intake and Hindbrain MAPK Signaling Are Mediated by NMDA Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effect of peripheral administration of cholecystokinin on food intake in apolipoprotein AIV knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mmpc.org [mmpc.org]
- 32. medchemexpress.com [medchemexpress.com]
- 33. Pharmacokinetic profile of dexloxiglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. novonordisk.com [novonordisk.com]
[Thr28, Nle31]-Cholecystokinin (25-33): A Stabilized Probe for Investigating Pancreatic Exocrine Secretion
An In-Depth Technical Guide for Researchers
This guide serves as a technical resource for researchers, scientists, and drug development professionals on the application of the cholecystokinin (CCK) analog, [Thr28, Nle31]-Cholecystokinin (25-33), in the study of pancreatic exocrine function. We will delve into the molecular rationale for its use, its interaction with CCK receptors, and provide detailed, field-proven protocols for its application in in vitro models of pancreatic secretion.
Introduction: The Challenge of Studying Cholecystokinin
Cholecystokinin (CCK) is a critical gut hormone and neurotransmitter that serves as the primary physiological mediator of pancreatic enzyme secretion following a meal.[1][2] It is released from intestinal I-cells and acts on CCK1 receptors (formerly CCK-A) located on pancreatic acinar cells to trigger the release of digestive enzymes.[1][3] The native peptide, however, presents challenges for researchers. The presence of methionine residues in its sequence makes it susceptible to oxidation, potentially leading to loss of activity and variability in experimental results. To overcome this, stabilized analogs have been synthesized. [Thr28, Nle31]-Cholecystokinin (25-33), also known as CCK-9, is one such analog where the methionine residues at positions 28 and 31 of the parent molecule are replaced by threonine and norleucine, respectively.[4] This modification renders the peptide remarkably more stable in acidic conditions and resistant to air oxidation, while retaining the full biological activity of native CCK-8, making it an ideal tool for research.[4][5]
Mechanism of Action: Delineating CCK Receptor States
The action of CCK and its analogs on pancreatic acinar cells is classically biphasic: secretion increases with rising agonist concentration, reaches a peak, and then declines at supramaximal concentrations.[6] This phenomenon is explained by the existence of two affinity states of the CCK1 receptor.
-
High-Affinity State: Responsible for stimulating secretion. Binding to this state activates the Gq/11 protein pathway, leading to phospholipase C (PLC) activation. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, a key event leading to the fusion of zymogen granules with the apical membrane and enzyme secretion.
-
Low-Affinity State: Responsible for the inhibition of secretion at supramaximal agonist concentrations.[7]
The utility of specific CCK analogs becomes apparent in dissecting these pathways. While [Thr28, Nle31]-CCK (25-33) acts as a full agonist at both receptor states, mirroring the action of native CCK, other analogs like JMV-180 are invaluable tools for isolating these effects. JMV-180 functions as an agonist at the high-affinity receptor state but acts as a competitive antagonist at the low-affinity state.[7][8][9] Consequently, JMV-180 stimulates enzyme secretion but does not cause the characteristic supramaximal inhibition, and it can reverse the inhibition caused by high concentrations of CCK-8.[7][10] Studying these analogs in parallel allows for a more nuanced understanding of CCK receptor pharmacology.
Signaling Pathway in Pancreatic Acinar Cells
Caption: CCK1 receptor signaling cascade in pancreatic acinar cells.
Experimental Application: Measuring Pancreatic Secretion In Vitro
The most common and robust method to study the direct effects of secretagogues on the pancreas is through the use of isolated pancreatic acini.[11] This ex vivo setup preserves the cellular polarity and architecture necessary for secretion, allowing for controlled and repeatable experiments.[12][13]
Workflow for Isolation and Stimulation of Pancreatic Acini
Caption: Experimental workflow for pancreatic acini isolation and secretion assay.
Protocol 1: Isolation of Murine Pancreatic Acini
This protocol is adapted from established methods for preparing functionally intact isolated pancreatic acini.[11][12][14] The key to a successful preparation is gentle handling to maintain cell integrity, which is critical for observing a low basal and robust stimulated secretory response.
Materials:
-
Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer: 140 mM NaCl, 4.7 mM KCl, 1.16 mM MgCl₂, 1 mM CaCl₂, 11 mM Glucose, 10 mM HEPES. Adjust pH to 7.4. Oxygenate for 30 min before use.
-
Digestion Medium: KRBH with 0.1% Bovine Serum Albumin (BSA), 0.01% Soybean Trypsin Inhibitor (STI), and Collagenase Type IV (0.5-0.75 mg/mL).
-
Resuspension Medium: KRBH with 0.1% BSA and 0.01% STI.
Procedure:
-
Tissue Excision: Euthanize a mouse via an approved method (e.g., CO₂ asphyxiation). Dissect the pancreas, carefully removing it from the spleen, stomach, and small intestine. Place it in ice-cold Resuspension Medium.
-
Digestion: Transfer the pancreas to 5 mL of pre-warmed (37°C) Digestion Medium in a scintillation vial. Mince the tissue into 1-3 mm pieces.
-
Incubation: Place the vial in a 37°C water bath with gentle agitation (~100 rpm) for approximately 15 minutes.
-
Mechanical Dissociation: Every 3-5 minutes, gently pipette the tissue suspension up and down with a wide-bore pipette to facilitate dissociation. Avoid creating bubbles. The suspension will become turbid as acini are released.
-
Stopping Digestion: Terminate the digestion by transferring the suspension to a 50 mL tube containing 45 mL of ice-cold Resuspension Medium. This dilution and temperature drop inactivates the collagenase.
-
Filtration: Filter the suspension through a coarse metal or nylon mesh to remove undigested tissue.
-
Washing and Purification:
-
Centrifuge the filtered suspension at low speed (e.g., 50 x g) for 2 minutes. Discard the supernatant.
-
Resuspend the pellet in fresh Resuspension Medium.
-
To enrich for healthy acini, allow the suspension to settle by gravity for 2-3 minutes. Heavier, intact acini will settle at the bottom. Carefully collect this fraction. Repeat 2-3 times.[12]
-
-
Quality Control: Place a small drop of the final acinar suspension on a slide and observe under a light microscope. Healthy acini appear as intact, grape-like clusters with a clear distinction between the basolateral and apical poles. Damaged cells often show blebbing or intracellular vacuoles.[12] High levels of cell debris indicate a harsh isolation.
Protocol 2: Amylase Secretion Assay
This assay provides a quantitative measure of acinar secretory function by measuring the amount of amylase released into the medium upon stimulation.[12]
Procedure:
-
Equilibration: Wash the purified acini twice in Resuspension Medium and incubate them at 37°C for 30 minutes to allow them to recover.
-
Stimulation: Aliquot equal amounts of the homogenous acinar suspension into microcentrifuge tubes or a multi-well plate. Add [Thr28, Nle31]-CCK (25-33) to achieve final concentrations for a dose-response curve (e.g., 1 pM to 10 nM). Include a "basal" control (no agonist) and a "total" control (for lysing cells later). Optimal secretion for CCK is typically around 50-100 pM.[12]
-
Incubation: Incubate the plate/tubes at 37°C for 30 minutes with mild agitation.
-
Sample Collection: Centrifuge the tubes/plate for 1 minute at a speed sufficient to pellet the acini (e.g., 500 x g). Carefully collect the supernatant, which contains the secreted amylase.
-
Total Amylase Content: To the "total" control tubes, add a lysis buffer (e.g., Triton X-100) and vortex to release all intracellular amylase.
-
Amylase Activity Measurement: Determine the amylase activity in the supernatant samples and the total lysate samples using a commercial kit or a standard method like the Bernfeld assay.[15] This assay is based on the principle that α-amylase hydrolyzes starch into reducing sugars (like maltose), which can be quantified colorimetrically.
-
Data Analysis: Express the secreted amylase as a percentage of the total cellular amylase content for each sample.
-
% Secretion = (Amylase_supernatant / Amylase_total) * 100
-
Expected Results and Data Presentation
When stimulating pancreatic acini with [Thr28, Nle31]-CCK (25-33), a characteristic biphasic dose-response curve is expected, similar to that of native CCK-8.
| Concentration (M) | Amylase Secretion (% of Total) |
| 0 (Basal) | 4.5 ± 0.5 |
| 1 x 10⁻¹² | 6.2 ± 0.7 |
| 1 x 10⁻¹¹ | 15.8 ± 1.5 |
| 1 x 10⁻¹⁰ | 25.1 ± 2.1 |
| 1 x 10⁻⁹ | 18.3 ± 1.9 |
| 1 x 10⁻⁸ | 12.5 ± 1.3 |
| (Note: Data are representative and will vary based on experimental conditions.) |
In contrast, an experiment with JMV-180 would show a similar rising phase, but the response would plateau at higher concentrations instead of declining, demonstrating its antagonism at the low-affinity inhibitory receptor state.[6]
Conclusion: A Reliable Tool for Pancreatic Research
[Thr28, Nle31]-Cholecystokinin (25-33) is an invaluable research tool for scientists investigating pancreatic physiology and pathophysiology. Its enhanced stability ensures experimental reproducibility, while its identical efficacy and potency to native CCK allow it to serve as a reliable surrogate in in vitro and in vivo studies.[5][16] By using this analog in conjunction with receptor-state-specific probes like JMV-180 and robust methodologies for assessing acinar function, researchers can effectively probe the complex signaling networks that govern pancreatic exocrine secretion.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of CCK-A receptor for pancreatic function in mice: a study in CCK-A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exocrine pancreatic secretion in response to a new CCK-analog, CCK33 and caerulein in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics [frontiersin.org]
- 9. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholecystokinin JMV-180 and caerulein effects on the pancreatic acinar cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of rodent pancreatic acinar cells and acini by collagenase digestion | Pancreapedia [pancreapedia.org]
- 12. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Culture of Mouse Primary Pancreatic Acinar Cells [jove.com]
- 14. Video: Assessing the Secretory Capacity of Pancreatic Acinar Cells [jove.com]
- 15. rsc.org [rsc.org]
- 16. Preparation and characterization of a new cholecystokinin receptor probe that can be oxidatively radioiodinated - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Neuronal Effects of [Thr28, Nle31]-CCK-8: A Technical Guide for CNS Research
Introduction: The Rationale for a Stabilized Cholecystokinin Analog in Neuroscience
Cholecystokinin (CCK), a peptide that functions as both a hormone in the gastrointestinal system and a prominent neurotransmitter in the central nervous system (CNS), has garnered significant interest for its role in a wide array of neurological processes. The sulfated octapeptide form, CCK-8, is the most abundant and biologically active variant in the brain, implicated in everything from satiety and anxiety to memory and dopamine modulation. However, the native CCK-8 peptide is susceptible to rapid enzymatic degradation, a characteristic that complicates the interpretation of in vivo and in vitro studies due to its short biological half-life.
To overcome this limitation, chemically stabilized analogs have been developed. This guide focuses on one such analog: [Thr28, Nle31]-CCK-8 . In this peptide, the methionine residues at positions 28 and 31 of the CCK-8 sequence are replaced by threonine and norleucine, respectively. These substitutions render the peptide resistant to oxidation, thereby significantly increasing its stability without altering its core biological activity. This enhanced stability makes [Thr28, Nle31]-CCK-8 an invaluable tool for researchers, allowing for more controlled and reproducible investigations into the function of CCK systems in the CNS.
This technical guide provides an in-depth exploration of the neuronal effects of [Thr28, Nle31]-CCK-8, structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action and experimental applications. By synthesizing data from studies on both the native CCK-8 and its stabilized analogs, this document serves as a practical resource for designing and interpreting experiments aimed at unraveling the complexities of CCK signaling in the brain.
I. Receptor Engagement and Distribution in the Central Nervous System
The physiological effects of [Thr28, Nle31]-CCK-8 are mediated through its interaction with two G-protein coupled receptors (GPCRs): the cholecystokinin-A receptor (CCK-A or CCK1) and the cholecystokinin-B receptor (CCK-B or CCK2). While both receptors bind the sulfated form of CCK-8, they exhibit distinct anatomical distributions within the CNS, which dictates the specific neuronal circuits and behaviors modulated by this peptide.
Receptor Subtypes and Ligand Affinity:
-
CCK-A Receptors: Traditionally considered the "peripheral" receptor due to its high expression in the gastrointestinal tract, the CCK-A receptor is also present in discrete regions of the CNS. It binds the sulfated form of CCK-8 with high affinity.
-
CCK-B Receptors: This is the predominant CCK receptor subtype in the brain. It binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with high affinity.
The stabilized analog, [Thr28, Nle31]-CCK-8, is designed to retain the high-affinity binding profile of the native sulfated CCK-8 for both receptor subtypes.
Autoradiographic studies have meticulously mapped the distribution of CCK receptors in the rodent and human brain, revealing a heterogeneous pattern:
-
High-Density Regions: The cerebral cortex (particularly the deeper laminae), olfactory bulb, nucleus accumbens, hippocampus (dentate gyrus), and amygdala show high concentrations of CCK receptors[1][2][3][4].
-
Moderate to Low-Density Regions: The basal ganglia, thalamus, and various brainstem nuclei exhibit moderate to low levels of CCK receptor binding[1][3].
-
Negligible Expression: The cerebellum is notably devoid of CCK receptors[3][4].
This differential distribution is critical for understanding the diverse functional roles of CCK in the brain. For instance, the high density of receptors in the limbic system (amygdala, hippocampus, nucleus accumbens) underscores the involvement of CCK in emotional regulation, learning, and memory.
II. Intracellular Signaling Cascades: From Receptor Binding to Neuronal Response
Upon binding of [Thr28, Nle31]-CCK-8 to its receptors, a cascade of intracellular events is initiated, leading to alterations in neuronal excitability and function. Both CCK-A and CCK-B receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway.
Figure 1: CCK Receptor Signaling Pathway. This diagram illustrates the canonical Gq/11-PLC signaling cascade activated by [Thr28, Nle31]-CCK-8.
The key steps in this pathway are:
-
PLC Activation: The activated Gq/11 protein stimulates PLC.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).
-
Downstream Effects: Activated PKC phosphorylates a variety of target proteins, including ion channels, receptors, and transcription factors, leading to changes in neuronal excitability, neurotransmitter release, and gene expression. The increase in intracellular calcium can also directly modulate the activity of various enzymes and ion channels.
III. Electrophysiological Effects: Modulation of Neuronal Excitability
A primary consequence of CCK receptor activation in the CNS is a change in the electrical activity of neurons. Electrophysiological studies, predominantly using the native CCK-8, have consistently demonstrated an excitatory effect on various neuronal populations. Given its identical biological core, [Thr28, Nle31]-CCK-8 is expected to produce similar effects.
Key Electrophysiological Findings:
-
Depolarization and Increased Firing Rate: Application of CCK-8 to neurons in brain regions such as the hippocampus, substantia nigra, and dorsal root ganglion leads to membrane depolarization and an increase in action potential firing.
-
Modulation of Ion Channels: The excitatory effects of CCK are often mediated by the modulation of ion channels. For example, in substantia nigra dopaminergic neurons, CCK-8 has been shown to induce a non-selective cationic current, contributing to their depolarization[1][5].
-
Enhancement of Synaptic Transmission: CCK can potentiate synaptic transmission by increasing the presynaptic release of neurotransmitters. Studies have shown that CCK facilitates the release of glutamate by increasing the size of the readily releasable pool of synaptic vesicles and the probability of their release.
IV. Neurochemical Interactions: A Modulator of Major Neurotransmitter Systems
The neuronal effects of [Thr28, Nle31]-CCK-8 are not limited to direct changes in neuronal excitability but also involve complex interactions with other major neurotransmitter systems.
Dopaminergic System:
-
CCK and dopamine are co-localized in neurons of the ventral tegmental area (VTA) that project to the nucleus accumbens.
-
CCK-8 has been shown to increase the firing rate of VTA dopaminergic neurons and enhance dopamine release in the posterior nucleus accumbens[6]. This interaction is critical for CCK's role in reward processing and motivation.
Glutamatergic System:
-
CCK can enhance the release of glutamate, the primary excitatory neurotransmitter in the brain. This effect is mediated by presynaptic CCK receptors and contributes to the overall excitatory actions of CCK.
GABAergic System:
-
The interaction between CCK and the GABAergic system is more complex. While some studies show that CCK can enhance GABA release, others report an inhibitory effect on GABA-A receptor function[7]. This may depend on the specific brain region and neuronal subtype being investigated. For instance, in some hypothalamic neurons, CCK has been shown to potentiate GABAergic inhibitory postsynaptic currents[8].
V. Behavioral and Physiological Consequences: From Anxiety to Cognition
The widespread distribution and diverse neuronal actions of CCK translate into its involvement in a range of complex behaviors and physiological processes.
Anxiety and Panic:
-
The CCK system, particularly via the CCK-B receptor, is strongly implicated in anxiety and the generation of panic attacks[2][9]. Administration of CCK-B receptor agonists, such as pentagastrin and CCK-4, can induce panic-like symptoms in both healthy individuals and patients with panic disorder[2][9][10]. The anxiogenic effects are thought to be mediated by CCK's actions in the amygdala, prefrontal cortex, and other limbic structures.
Learning and Memory:
-
CCK plays a modulatory role in learning and memory processes, with effects that can be either enhancing or impairing depending on the specific context and brain region.
-
Both CCK-A and CCK-B receptors in the hippocampus are involved in synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory[3][11]. Studies have shown that CCK-8 can improve spatial memory and reverse stress-induced impairments in LTP[11][12].
Satiety and Feeding Behavior:
-
While primarily a peripheral effect, CCK's role in satiety also has a central component. CCK signals from the gut are relayed to the brainstem and hypothalamus, contributing to the termination of meals.
VI. Experimental Protocols and Methodologies
The study of the neuronal effects of [Thr28, Nle31]-CCK-8 employs a variety of sophisticated techniques. The following are representative protocols for key experimental approaches.
A. In Vitro Electrophysiology: Brain Slice Recordings
This technique allows for the direct measurement of the effects of [Thr28, Nle31]-CCK-8 on the electrical properties of neurons within a relatively intact circuit.
Step-by-Step Methodology:
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., NMDG-based for recovery).
-
Rapidly dissect the brain and prepare acute slices (typically 300-400 µm thick) of the region of interest (e.g., hippocampus, VTA) using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer slices to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least 1 hour.
-
-
Recording:
-
Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Using patch-clamp techniques (whole-cell or perforated patch), record the membrane potential or currents from individual neurons.
-
Establish a stable baseline recording for several minutes.
-
Bath-apply [Thr28, Nle31]-CCK-8 at the desired concentration and record the changes in neuronal activity.
-
Wash out the peptide to observe the reversibility of the effects.
-
Figure 2: Brain Slice Electrophysiology Workflow. A flowchart outlining the key steps for assessing the electrophysiological effects of [Thr28, Nle31]-CCK-8 on neurons in acute brain slices.
B. Calcium Imaging in Cultured Neurons
This method allows for the visualization of changes in intracellular calcium concentrations in response to [Thr28, Nle31]-CCK-8 application, providing a proxy for neuronal activation.
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Culture primary neurons or a suitable neuronal cell line on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) by incubating them in a dye-containing solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Imaging:
-
Mount the coverslip in a recording chamber on an inverted fluorescence microscope equipped with a camera.
-
Continuously perfuse the cells with a physiological saline solution.
-
Acquire baseline fluorescence images for a few minutes.
-
Apply [Thr28, Nle31]-CCK-8 to the bath and continue to capture images to monitor changes in fluorescence intensity.
-
Analyze the changes in fluorescence over time to quantify the calcium response.
-
Figure 3: Calcium Imaging Workflow. A simplified flowchart for measuring [Thr28, Nle31]-CCK-8-induced calcium signaling in cultured neurons.
C. In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals, providing insights into the neurochemical effects of [Thr28, Nle31]-CCK-8.
Step-by-Step Methodology:
-
Surgical Implantation:
-
Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer [Thr28, Nle31]-CCK-8 (e.g., via intraperitoneal injection or directly through the probe via reverse dialysis).
-
Continue to collect dialysate samples to measure the change in neurotransmitter concentrations.
-
Analyze the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.
-
VII. Conclusion and Future Directions
[Thr28, Nle31]-CCK-8 represents a powerful and reliable tool for elucidating the multifaceted roles of the cholecystokinin system in the central nervous system. Its enhanced stability compared to the native CCK-8 peptide allows for more precise and reproducible experimental outcomes, facilitating a deeper understanding of CCK-mediated neuronal signaling. The extensive body of research on CCK-8 provides a strong foundation for predicting and interpreting the effects of this stabilized analog.
Future research utilizing [Thr28, Nle31]-CCK-8 could focus on several key areas:
-
Circuit-Specific Interrogations: Combining the administration of [Thr28, Nle31]-CCK-8 with optogenetic or chemogenetic techniques to dissect the specific neuronal circuits underlying its behavioral effects.
-
Therapeutic Potential: Investigating the long-term effects of [Thr28, Nle31]-CCK-8 administration in animal models of neurological and psychiatric disorders where the CCK system is implicated, such as anxiety disorders, schizophrenia, and Parkinson's disease.
-
Receptor Dynamics: Utilizing fluorescently labeled versions of [Thr28, Nle31]-CCK-8 to study receptor trafficking and internalization in real-time in living neurons.
By providing a stable and potent agonist, [Thr28, Nle31]-CCK-8 will continue to be an indispensable asset for the neuroscience community, paving the way for new discoveries in our understanding of brain function and the development of novel therapeutic strategies.
References
- 1. On the distribution of cholecystokinin receptor binding sites in the human brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Cholecystokinin receptors: biochemical demonstration and autoradiographical localization in rat brain and pancreas using [3H] cholecystokinin8 as radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. precisionary.com [precisionary.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Models for the A- and B-receptor-bound conformations of CCK-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cholecystokinin Analogue Ameliorates Cognitive Deficits and Regulates Mitochondrial Dynamics via the AMPK/Drp1 Pathway in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.providence.org [digitalcommons.providence.org]
- 10. Neuroprotective Effects of a Cholecystokinin Analogue in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autoradiography of CCK receptors in the rat brain using [(3)H]Boc[Nle(28)(31)]CCK(27)-(33) and [(125)I]bolton-hunter CCK(8). Functional significance of subregional distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuroprotective Effects of a Cholecystokinin Analogue in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Parkinson’s Disease Mouse Model [frontiersin.org]
The Indispensable Role of Tyrosine Sulfation for the Bioactivity of the Cholecystokinin Analog [Thr28, Nle31]-CCK
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter that governs a spectrum of physiological processes, from digestion and satiety to neural signaling.[1][2] Its actions are mediated through two distinct G protein-coupled receptors, CCK1R and CCK2R.[1][2] The chemical stability of native CCK peptides presents a challenge for prolonged experimental studies due to the oxidation of methionine residues. The analog [Thr28, Nle31]-Cholecystokinin (25-33) was engineered to overcome this limitation, offering enhanced stability while retaining the biological essence of the native peptide.[3][4][5] However, its stability is only one part of the equation. The ultimate determinant of its biological potency and receptor selectivity is a critical post-translational modification: the sulfation of a specific tyrosine residue. This guide provides an in-depth analysis of the structural and functional necessity of sulfation for [Thr28, Nle31]-CCK activity, detailing the profound impact of this modification on receptor interaction, downstream signaling, and the experimental methodologies required to validate these effects.
The Molecular Imperative: Why Sulfation Governs CCK1 Receptor Affinity
Cholecystokinin is synthesized as a preprohormone and undergoes extensive post-translational processing, the most critical of which for CCK1R activity is tyrosine O-sulfation.[6] This reaction, catalyzed by tyrosylprotein sulfotransferases (TPSTs) within the Golgi apparatus, adds a negatively charged sulfate group to the tyrosine residue seven positions from the C-terminus.[7]
The functional consequence of this modification is most dramatic at the CCK1 receptor. Sulfated CCK binds to CCK1R with 500- to 1,000-fold higher affinity and potency than its non-sulfated counterpart.[8][9] In contrast, the CCK2 receptor is comparatively indiscriminate, binding both sulfated and non-sulfated forms of CCK, as well as the related hormone gastrin, with similarly high affinity.[8][9]
Recent advancements in cryo-electron microscopy have elucidated the structural basis for this remarkable selectivity.[9] The CCK1R possesses a unique, positively charged sub-pocket within its ligand-binding domain. Specifically, key residues such as Arginine 197 (R197) in the second extracellular loop (ECL2) and Asparagine 98 (N98) create a favorable electrostatic environment for a strong charge-charge interaction with the negatively charged sulfated tyrosine (TYS) of the CCK peptide.[9][10] Mutation of these residues nearly abolishes receptor activation by sulfated CCK-8.[10] The corresponding pocket in the CCK2R lacks this strong positive charge and is wider, explaining its inability to distinguish between sulfated and non-sulfated ligands.[9][10]
The analog [Thr28, Nle31]-CCK (25-33) was specifically designed for enhanced stability. By replacing the oxidation-prone methionine residues at positions 28 and 31 with threonine and norleucine, respectively, the peptide becomes remarkably more stable in acidic environments and resistant to air oxidation.[3][4][5] This makes it an invaluable tool for in vitro and in vivo studies. Crucially, these substitutions do not alter the fundamental requirement for tyrosine sulfation to achieve high-affinity binding and potent activation of the CCK1 receptor.
Quantitative Impact: A Tale of Two Affinities
The difference in biological activity between the sulfated and non-sulfated forms of CCK peptides is not subtle. It represents a near "on/off" switch for CCK1R-mediated physiological functions, which include gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[11] The following table summarizes the stark contrast in receptor binding affinity and functional potency.
| Ligand | Receptor | Parameter | Value | Cell System/Tissue |
| Sulfated CCK-8 | CCK1R | Ki (nM) | ~0.4 | Guinea pig pancreatic acini[2] |
| CCK1R | EC50 (nM) | 0.23 - 0.35 | CHO & HEK-293 cells (human/rat CCK1R)[2] | |
| CCK2R | Ki (nM) | ~0.3 - 1 | Mammalian Systems[6] | |
| Non-Sulfated CCK-8 | CCK1R | Ki (nM) | ~28 | Guinea pig pancreatic acini[2][12] |
| CCK1R | Relative Affinity | 500-1000x lower | Mammalian Systems[2][13] | |
| CCK2R | Ki (nM) | ~0.3 - 1 | Mammalian Systems[6] |
Note: Data for CCK-8 is presented as a direct proxy for [Thr28, Nle31]-CCK, as the core interaction moiety (the C-terminal heptapeptide including the sulfated tyrosine) is identical and governs receptor selectivity. Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. EC50 (half-maximal effective concentration) is a measure of potency; a lower value indicates higher potency.
Downstream Signaling Cascades: From Binding to Biological Effect
High-affinity binding of sulfated [Thr28, Nle31]-CCK to the CCK1R initiates a cascade of intracellular signaling events. The CCK1R is unique in its ability to couple to multiple G protein families, primarily Gq/11 and Gs.[9]
-
Gq/11 Pathway (Primary) : Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[14][15] DAG, along with the elevated Ca²⁺, activates protein kinase C (PKC).[14][15] This pathway is central to effects like smooth muscle contraction and enzyme secretion.[14]
-
Gs Pathway : Coupling to Gs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Elevated cAMP levels then activate protein kinase A (PKA).[1]
-
Other Pathways : Both CCK1R and CCK2R can also activate mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 cascade, which are involved in longer-term effects like cell growth and proliferation.[8][16]
Caption: CCK1R dual signaling pathways.
Experimental Protocols: A Self-Validating System
Peptide Synthesis and Verification
Protocol 1: Synthesis and Sulfation of [Thr28, Nle31]-CCK (25-33)
-
Peptide Synthesis : The nonapeptide backbone (Tyr-Thr-Gly-Trp-Nle-Asp-Phe-NH₂) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Cleavage and Deprotection : The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
-
Purification : The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sulfation Reaction : The purified, non-sulfated peptide is dissolved in a suitable solvent (e.g., pyridine or DMF). A sulfating agent, typically a pyridine-SO₃ complex, is added in excess.[17] The reaction is allowed to proceed at room temperature.
-
Causality Note: The pyridine-SO₃ complex is a mild sulfating agent, which is crucial because the sulfate ester bond is labile and can be cleaved under harsh acidic conditions.[17]
-
-
Final Purification : The reaction mixture is quenched, and the now-sulfated peptide is re-purified using RP-HPLC to separate it from any remaining non-sulfated starting material and reaction byproducts.
-
Verification : The final product's identity and sulfation status are confirmed by mass spectrometry (MS), which will show a mass increase of 79.957 Da corresponding to the SO₃ group. Analytical RP-HPLC will also show a distinct, typically earlier, retention time for the more polar sulfated peptide compared to its non-sulfated precursor.
Receptor Binding and Functional Assays
Protocol 2: Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Kᵢ) of sulfated and non-sulfated peptides by measuring their ability to compete with a high-affinity radiolabeled ligand.
-
Receptor Preparation : Prepare cell membrane homogenates from a cell line stably expressing the human CCK1R (e.g., CHO-CCK1R or HEK293-CCK1R) or from a relevant tissue source like guinea pig pancreas.[18]
-
Assay Setup : In a 96-well plate, combine the receptor membranes, a fixed concentration of a radioligand (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8), and varying concentrations of the competitor peptides (sulfated or non-sulfated [Thr28, Nle31]-CCK).
-
Incubation : Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation : Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). The filters will trap the membranes with the bound radioligand.
-
Quantification : Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Protocol 3: Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC₅₀) of the peptides by quantifying the Gq-mediated signaling response.
-
Cell Preparation : Plate cells stably expressing CCK1R (e.g., CHO-CCK1R) in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading : Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate to allow for dye uptake and de-esterification.
-
Compound Addition : Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading.
-
Stimulation : Add varying concentrations of the agonist peptides (sulfated or non-sulfated [Thr28, Nle31]-CCK) to the wells.
-
Data Acquisition : Immediately measure the change in fluorescence intensity over time. The binding of a potent agonist will cause a rapid, transient increase in fluorescence as intracellular calcium levels rise.
-
Data Analysis : Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Conclusion and Implications for Drug Development
The evidence is unequivocal: tyrosine sulfation is the master switch for the biological activity of [Thr28, Nle31]-Cholecystokinin at the CCK1 receptor. This is not a minor enhancement of activity but a fundamental prerequisite for high-potency binding and signal transduction. The stability conferred by the Thr28 and Nle31 substitutions makes the peptide a superior research tool, but its utility is entirely dependent on the successful post-synthetic addition of the sulfate moiety to the tyrosine residue.
For drug development professionals, this principle is paramount. Any therapeutic strategy targeting the CCK1R with peptide-based agonists must account for this critical interaction. The design of novel agonists must either incorporate a sulfated tyrosine or a suitable bioisostere that effectively mimics the size, geometry, and negative charge of the sulfate group to engage with the positively charged binding pocket of the CCK1R. Failure to do so will result in compounds with dramatically reduced affinity and potency, rendering them therapeutically ineffective. A thorough understanding of this structure-activity relationship is the cornerstone of rational drug design within the cholecystokinin system.
References
- 1. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Thr28, Nle31]-Cholecystokinin (25-33), sulfated CCK-9 - 1 mg [eurogentec.com]
- 5. This compound CCK-9 - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cholecystokinin and the hormone concept - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholecystokinin-coupled intracellular signaling in human gallbladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 17. Synthesis and characterization of a sulfated and a non-sulfated cyclic CCK8 analogue functionalized with a chelating group for metal labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Administration Routes for [Thr28, Nle31]-CCK-8 in Rodent Studies: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of [Thr28, Nle31]-CCK-8, a stabilized analog of cholecystokinin octapeptide (CCK-8), in rodent models. This guide emphasizes the scientific rationale behind procedural choices, offering detailed, field-proven protocols to ensure experimental robustness and reproducibility.
Introduction to [Thr28, Nle31]-CCK-8: A More Stable Satiety Signal
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter involved in various physiological processes, most notably the regulation of food intake and anxiety. The C-terminal octapeptide, CCK-8, retains the full biological activity of the parent peptide. However, its utility in prolonged experimental paradigms is limited by its susceptibility to oxidation and degradation in acidic environments.
[Thr28, Nle31]-CCK-8 is a synthetic analog of CCK-8 designed for enhanced stability. By substituting methionine residues at positions 28 and 31 with threonine and norleucine, respectively, this analog exhibits remarkable resistance to air oxidation and degradation in acidic media while retaining the full spectrum of CCK-8's biological activities[1][2]. This enhanced stability makes it an invaluable tool for in vivo studies requiring consistent and prolonged peptide activity.
Mechanism of Action: The CCK Receptor Signaling Pathway
[Thr28, Nle31]-CCK-8, like endogenous CCK-8, exerts its effects by binding to two G protein-coupled receptors: the CCK-A (CCK1) and CCK-B (CCK2) receptors. The CCK-A receptor is predominantly found in the periphery, particularly in the gastrointestinal system, while the CCK-B receptor is the primary subtype in the central nervous system.
Upon ligand binding, these receptors activate intracellular signaling cascades, primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.
Caption: CCK Receptor Signaling Pathway.
Choosing an Administration Route: A Comparative Analysis
The selection of an administration route is a critical decision in experimental design, directly impacting the bioavailability, site of action, and observed effects of [Thr28, Nle31]-CCK-8. The three most common routes for rodent studies are intraperitoneal (IP), intravenous (IV), and intracerebroventricular (ICV).
| Administration Route | Primary Site of Action | Onset of Action | Duration of Action | Key Advantages | Key Disadvantages |
| Intraperitoneal (IP) | Peripheral (primarily GI tract) | Slower | Prolonged | Technically simple, less stressful than IV, prolonged exposure. | Slower and more variable absorption, potential for injection into organs. |
| Intravenous (IV) | Systemic | Rapid | Short | Precise dosing, rapid onset, direct entry into circulation. | Technically challenging, stressful for the animal, rapid clearance. |
| Intracerebroventricular (ICV) | Central Nervous System (CNS) | Rapid (in CNS) | Variable | Bypasses the blood-brain barrier, direct CNS action. | Highly invasive, requires surgery, potential for localized tissue damage. |
Rationale for Route Selection:
-
For studying peripheral effects, such as satiety: Intraperitoneal injection is often the preferred route. Studies have shown that IP administration of CCK-8 is more potent in suppressing food intake compared to IV administration[3]. This is attributed to a higher and more sustained concentration of the peptide in the lymphatic system, which protects it from rapid degradation in the plasma[3].
-
For rapid, systemic effects or pharmacokinetic studies: Intravenous injection provides the most direct and predictable delivery into the bloodstream. This route is ideal for determining the immediate physiological responses or for studies that require precise control over the circulating concentration of the peptide.
-
For investigating central nervous system effects, such as anxiety or centrally-mediated satiety: Intracerebroventricular injection is necessary to bypass the blood-brain barrier and deliver the peptide directly to the brain's ventricular system[4][5]. This allows for the direct assessment of the peptide's action on central CCK receptors.
Experimental Protocols
The following protocols are provided as a guide and should be adapted to the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Peptide Preparation and Handling
Vehicle Selection: A common and effective vehicle for [Thr28, Nle31]-CCK-8 is sterile 0.9% saline (NaCl) or phosphate-buffered saline (PBS). The peptide is typically dissolved in the chosen vehicle to the desired stock concentration.
Reconstitution and Storage:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide with the appropriate volume of sterile saline or PBS.
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
For storage, aliquot the reconstituted peptide into sterile, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Dosage Considerations
The optimal dose of [Thr28, Nle31]-CCK-8 will depend on the research question, the rodent species and strain, and the chosen administration route. As a starting point, dosages similar to those used for CCK-8 can be considered. For satiety studies in rats, intraperitoneal doses of CCK-8 typically range from 0.5 to 4 µg/kg[6]. It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Protocol 1: Intraperitoneal (IP) Injection
This protocol describes the administration of [Thr28, Nle31]-CCK-8 into the peritoneal cavity of a mouse or rat.
References
- 1. [Thr28, Nle31]-Cholecystokinin (25-33), sulfated CCK-9 - 1 mg [eurogentec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative In Vivo Investigation of Intrathecal and Intracerebroventricular Administration with Melanocortin Ligands MTII and AGRP into Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative analysis of intraperitoneal versus intracerebroventricular administration of bromodeoxyuridine for the study of cell proliferation in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of [Thr28, Nle31]-CCK-8 in Neuroscience Research
Prepared by: Gemini, Senior Application Scientist
I. Introduction: A Chemically Stabilized Probe for the Cholecystokinin System
Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, respectively. Its octapeptide form, CCK-8, is a principal actor in a range of physiological and pathological processes, including satiety, anxiety, and panic. However, the inherent chemical instability of CCK-8, due to the presence of methionine residues susceptible to oxidation, presents a significant challenge for its use in prolonged or demanding experimental conditions.
[Thr28, Nle31]-Cholecystokinin (25-33), hereafter referred to as [Thr28, Nle31]-CCK-8, is a synthetic analog of CCK-8 designed to overcome this limitation. By substituting the methionine residues at positions 28 and 31 with threonine and norleucine, this analog exhibits remarkable stability in acidic environments and resistance to air oxidation.[1] Crucially, these modifications do not compromise its biological activity; it retains the full spectrum of CCK-8's bioactivities, acting as a potent agonist at both CCK-A and CCK-B receptor subtypes.[1] This enhanced stability makes [Thr28, Nle31]-CCK-8 an invaluable tool for neuroscientists seeking to reliably probe the function of the CCK system in vivo and in vitro.
This guide provides a comprehensive overview of the applications of [Thr28, Nle31]-CCK-8 in neuroscience, detailing its mechanism of action and providing field-tested protocols for its use in key research areas.
II. Mechanism of Action: Activating the CCK Receptor Signaling Cascade
[Thr28, Nle31]-CCK-8 exerts its effects by binding to and activating the two main subtypes of CCK receptors: CCK-A (for 'alimentary') and CCK-B (for 'brain'). Both are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct downstream signaling cascades to modulate neuronal activity and behavior. The CCK-A receptor is a key player in regulating nutrient homeostasis, while the CCK-B receptor is widely implicated in anxiety and panic disorders.[2][3]
Activation of these receptors by an agonist like [Thr28, Nle31]-CCK-8 leads to the dissociation of the heterotrimeric G-protein into its α and βγ subunits. The specific downstream pathway depends on the G-protein subtype coupled to the receptor (e.g., Gq, Gs, Gi).[2] For instance, CCK-B receptor activation can lead to the activation of Phospholipase C (PLC) via Gq, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
Caption: Simplified CCK receptor signaling via the Gq/PLC pathway.
III. Application I: Induction of Anxiety and Panic-Like States
The anxiogenic properties of CCK are well-documented and are primarily mediated by the CCK-B receptor.[3] Administration of CCK-B agonists reliably induces panic attacks in patients with panic disorder and anxiety-like behaviors in animal models.[3][4] [Thr28, Nle31]-CCK-8 serves as a potent tool to model these states and to screen novel anxiolytic compounds.
Protocol: Induction of Anxiety-Like Behavior in Rodents
This protocol describes the use of [Thr28, Nle31]-CCK-8 to induce an anxiogenic-like state in rats, followed by behavioral assessment using the Elevated Plus Maze (EPM).
1. Materials and Reagents:
-
[Thr28, Nle31]-CCK-8 (sulfated)
-
Sterile Saline (0.9% NaCl), for vehicle control and dilution
-
CCK-B receptor antagonist (e.g., L-365,260) for validation studies
-
Rodent model: Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Elevated Plus Maze apparatus
-
Video tracking software
2. Experimental Workflow:
Caption: Experimental workflow for inducing and assessing anxiety-like behavior.
3. Step-by-Step Methodology:
-
Preparation: Reconstitute [Thr28, Nle31]-CCK-8 in sterile saline to the desired stock concentration. Prepare fresh on the day of the experiment.
-
Animal Acclimatization: House animals under standard conditions with a 12h light/dark cycle for at least one week prior to the experiment. Handle animals daily for 3 days leading up to the test to reduce handling stress.
-
Drug Administration:
-
Administer [Thr28, Nle31]-CCK-8 via intraperitoneal (i.p.) injection at a dose range of 25-100 µg/kg. A dose-response study is recommended to determine the optimal dose for your specific strain and conditions.
-
The control group receives an equivalent volume of sterile saline.
-
For validation, a separate group can be pre-treated with a CCK-B antagonist (dose and timing dependent on the specific antagonist used) prior to [Thr28, Nle31]-CCK-8 administration.
-
-
Behavioral Testing:
-
Approximately 15-30 minutes after injection, place the rat in the center of the Elevated Plus Maze, facing an open arm.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the time spent in the open and closed arms, and the number of entries into each arm.
-
Anxiety-like behavior is indicated by a significant decrease in the time spent in and the number of entries into the open arms compared to the vehicle-treated group.
-
This effect should be attenuated or blocked by pre-treatment with a CCK-B antagonist, confirming receptor-specific action.
-
IV. Application II: Satiety and Feeding Behavior Research
Peripherally, CCK's role in satiety is primarily mediated by CCK-A receptors on vagal afferent neurons.[5] Activation of this pathway signals to the brain to terminate a meal. [Thr28, Nle31]-CCK-8 can be used to investigate the mechanisms of satiety and to screen compounds that may modulate food intake. Unlike the shorter-acting CCK-8 which primarily influences meal size (satiation), longer-acting forms of CCK have been shown to also affect the interval between meals (satiety).[6][7] The stability of [Thr28, Nle31]-CCK-8 makes it suitable for studying these nuanced effects.
Protocol: Assessing Satiety Effects in Food-Deprived Rodents
1. Materials and Reagents:
-
[Thr28, Nle31]-CCK-8 (sulfated)
-
Sterile Saline (0.9% NaCl)
-
Rodent model: Adult male Sprague-Dawley rats, singly housed
-
Standard rodent chow or a palatable liquid diet
-
Automated feeding monitoring system or manual measurement tools (scales)
2. Step-by-Step Methodology:
-
Acclimatization and Training: Acclimatize singly housed rats to the testing cages and feeding apparatus. Train them to a scheduled feeding paradigm (e.g., food access for a limited time each day) to ensure robust intake during the test period.
-
Food Deprivation: Prior to the experiment, food-deprive the animals for a period sufficient to induce reliable feeding (e.g., 18-24 hours), with water available ad libitum.
-
Drug Administration:
-
Approximately 15-30 minutes before presenting food, administer [Thr28, Nle31]-CCK-8 (i.p.) at a dose range of 1-10 µg/kg. The doses required to affect feeding are typically lower than those used to induce anxiety.
-
The control group receives an equivalent volume of sterile saline.
-
-
Measurement of Food Intake:
-
Present the pre-weighed food or liquid diet to the animals.
-
Measure cumulative food intake at various time points (e.g., 30, 60, 120 minutes).
-
For more detailed analysis of meal patterns (meal size, duration, inter-meal interval), use an automated monitoring system.
-
-
Data Analysis:
-
Compare the cumulative food intake between the [Thr28, Nle31]-CCK-8 treated group and the vehicle control group.
-
A significant reduction in food intake in the treated group indicates a satiety effect.
-
Analyze meal pattern data to determine if the effect is on satiation (reduced size of the first meal) or satiety (prolonged interval to the next meal).
-
V. Quantitative Data Summary
The following tables provide key quantitative data for the experimental use of [Thr28, Nle31]-CCK-8. Note that optimal concentrations and doses should be empirically determined for each experimental system.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ligand | Reported Kd (nM) | Species/Tissue |
|---|---|---|---|
| CCK High Affinity | [125I]BTG-TN-CCK-9* | 0.17 | Rat Pancreatic Acini |
| CCK Low Affinity | [125I]BTG-TN-CCK-9* | 13 | Rat Pancreatic Acini |
| CCK Receptor | CCK 33 | ~2.0 | Rat Pancreatic Islets |
*Note: BTG-TN-CCK-9 is a biotinylated form of [Thr28, Nle31]-CCK-8 used for binding studies.[8] The data indicates the presence of both high and low-affinity states of the CCK-A receptor.[8][9]
Table 2: Recommended In Vivo Dosage Ranges
| Application | Species | Route | Dose Range (µg/kg) | Primary Receptor Target |
|---|---|---|---|---|
| Anxiety/Panic Models | Rat/Mouse | i.p., i.c.v. | 25 - 100 | CCK-B |
| Satiety/Feeding Studies | Rat/Mouse | i.p. | 1 - 10 | CCK-A |
VI. References
-
MedchemExpress. (n.d.). [Thr28, Nle31]-Cholecystokinin (25-33), sulfated. Retrieved from --INVALID-LINK--
-
Morisset, J., et al. (1995). Functional cholecystokinin receptors are distinguished kinetically by biotinyl-Tyr-Gly-(Thr28,Nle31)CCK(25-33) in rat pancreatic acini. PubMed. Retrieved from --INVALID-LINK--
-
Sakamoto, C., et al. (1984). Evidence that cholecystokinin interacts with specific receptors and regulates insulin release in isolated rat islets of Langerhans. PubMed. Retrieved from --INVALID-LINK--
-
Dufresne, M., et al. (2012). CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation. PMC. Retrieved from --INVALID-LINK--
-
Liu, H., et al. (2022). Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor. Apollo. Retrieved from --INVALID-LINK--
-
Rehfeld, J. F., et al. (2021). Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions. MDPI. Retrieved from --INVALID-LINK--
-
Woods, S. C. (2000). Cholecystokinin and satiety: current perspectives. PubMed. Retrieved from --INVALID-LINK--
-
Brambilla, F., et al. (1996). Lymphocyte cholecystokinin concentrations in panic disorder. PubMed. Retrieved from --INVALID-LINK--
-
Harro, J. (2001). Cholecystokinin and panic disorder: past and future clinical research strategies. PubMed. Retrieved from --INVALID-LINK--
-
Overduin, J., et al. (2014). CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation. ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor [repository.cam.ac.uk]
- 3. Cholecystokinin and panic disorder: past and future clinical research strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lymphocyte cholecystokinin concentrations in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin and satiety: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional cholecystokinin receptors are distinguished kinetically by biotinyl-Tyr-Gly-(Thr28,Nle31)CCK(25-33) in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that cholecystokinin interacts with specific receptors and regulates insulin release in isolated rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Calcium Imaging with [Thr28, Nle31]-CCK-8
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro calcium imaging experiments using the cholecystokinin (CCK) analog, [Thr28, Nle31]-CCK-8. Cholecystokinin is a critical peptide hormone and neurotransmitter that regulates various physiological processes, including digestion and satiety, primarily through its interaction with CCK receptors, which are G-protein coupled receptors that modulate intracellular calcium levels.[1] This guide details the underlying principles of CCK receptor signaling, the methodology of fluorescent calcium imaging, and a step-by-step protocol for studying the effects of [Thr28, Nle31]-CCK-8 on intracellular calcium dynamics in relevant cell types, such as pancreatic acinar cells or cultured neurons.[2][3]
Introduction: The Significance of [Thr28, Nle31]-CCK-8 in Calcium Signaling Research
Cholecystokinin (CCK) plays a pivotal role in gastrointestinal and central nervous system functions.[1] Its biological effects are mediated by two main G-protein coupled receptor subtypes, CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). A key downstream effect of CCK receptor activation is the mobilization of intracellular calcium ([Ca²⁺]i), a universal second messenger that governs a multitude of cellular responses, from enzyme secretion to neurotransmission.[4][5]
The octapeptide CCK-8 is a potent endogenous agonist. Synthetic analogs, such as [Thr28, Nle31]-CCK-8 (also referred to as NONA in some literature), are invaluable tools for dissecting the intricacies of CCK receptor function.[6] These analogs can exhibit altered receptor affinity, selectivity, and signaling properties, providing a means to probe the structure-function relationship of CCK receptors and their downstream pathways.
This application note focuses on leveraging in vitro calcium imaging to characterize the pharmacological profile of [Thr28, Nle31]-CCK-8. By visualizing and quantifying [Ca²⁺]i changes in live cells upon application of this analog, researchers can gain insights into its potency, efficacy, and the specific signaling pathways it engages.
The Bedrock of the Assay: CCK Receptor Signaling and Calcium Mobilization
The binding of a CCK analog like [Thr28, Nle31]-CCK-8 to its receptor (typically the CCK1 receptor in pancreatic acinar cells) initiates a cascade of intracellular events.[2][4] This process is a classic example of Gq/11 protein-coupled receptor signaling.
The core pathway is as follows:
-
Receptor Activation: [Thr28, Nle31]-CCK-8 binds to the extracellular domain of the CCK receptor.
-
G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.
-
PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC).[4]
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in [Ca²⁺]i.[4]
-
Calcium Oscillations: At physiological concentrations, CCK agonists often induce oscillatory patterns in [Ca²⁺]i rather than a single sustained peak.[6][7] These oscillations are crucial for downstream cellular responses like enzyme secretion in pancreatic acinar cells.[2][7]
References
- 1. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extracting meaningful circuit-based calcium dynamics in astrocytes and neurons from adult mouse brain slices using single-photon GCaMP imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. slojgastroenterology.com [slojgastroenterology.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Calcium imaging in intact mouse acinar cells in acute pancreas tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Radiolabeling of [Thr28, Nle31]-Cholecystokinin (25-33) for CCK2 Receptor Targeting
Introduction: Targeting the Cholecystokinin-2 Receptor in Oncology
The cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, is a high-value target in nuclear medicine and oncology. Its significant overexpression in various human cancers, including medullary thyroid carcinomas (MTC), small cell lung cancers (SCLC), and stromal ovarian cancers, contrasts with its limited expression in healthy tissues, making it an ideal candidate for targeted diagnostics and radionuclide therapy.[1][2][3] Regulatory peptides from the cholecystokinin and gastrin families, which share the C-terminal tetrapeptide sequence Trp-Met-Asp-Phe-NH₂, serve as the natural ligands for this receptor and are the foundation for developing potent radiopharmaceuticals.[1][4]
The native peptide sequence, however, is susceptible to in vivo degradation, particularly oxidation of methionine residues, which can abolish biological activity.[5] The synthetic analog, [Thr28, Nle31]-Cholecystokinin (25-33), strategically replaces the two methionine residues with threonine and norleucine, respectively. This modification confers resistance to oxidation while preserving high-affinity binding to the CCK2 receptor.[5][6][7]
This application note provides a comprehensive, field-proven protocol for the radiolabeling of a [Thr28, Nle31]-CCK (25-33) analog with Technetium-99m (⁹⁹ᵐTc). Technetium-99m is the radionuclide of choice for Single Photon Emission Computed Tomography (SPECT) due to its ideal imaging characteristics, including a 140 keV photon energy and a convenient 6-hour half-life, coupled with its widespread availability from ⁹⁹Mo/⁹⁹ᵐTc generators.[8] The described methodology utilizes the bifunctional chelator hydrazinonicotinamide (HYNIC) to stably complex ⁹⁹ᵐTc, a clinically established strategy for labeling peptides for in vivo applications.[9][10][11]
Principle of the Method: The HYNIC-Tricine System for ⁹⁹ᵐTc Labeling
The radiolabeling strategy is a two-stage process. First, the peptide analog is chemically modified by conjugation with a bifunctional chelator. Second, this peptide-chelator conjugate is radiolabeled with ⁹⁹ᵐTc.
-
Peptide Conjugation: The peptide, [Thr28, Nle31]-CCK (25-33), is covalently linked to the N-hydroxysuccinimide (NHS) ester of HYNIC (S-HYNIC). The S-HYNIC molecule reacts with a primary amine on the peptide, typically the N-terminal α-amino group or the ε-amino group of a lysine residue, to form a stable amide bond.[12] This creates a HYNIC-peptide conjugate ready for radiolabeling.
-
Technetium-99m Labeling: The HYNIC moiety serves as a high-affinity binding site for technetium.[13][14] The process begins with the reduction of pertechnetate ([⁹⁹ᵐTc]TcO₄⁻), eluted from a generator in its +7 oxidation state, to a more reactive lower oxidation state. This is achieved using a reducing agent, most commonly stannous chloride (SnCl₂).[11] The reduced ⁹⁹ᵐTc is then complexed by the HYNIC-peptide conjugate. However, HYNIC typically occupies only one or two coordination sites on the technetium atom. To complete and stabilize the coordination sphere, "co-ligands" are required.[15] This protocol employs Tricine, which effectively stabilizes the [⁹⁹ᵐTc]Tc-HYNIC complex, ensuring high labeling efficiency and in vivo stability.[16]
Experimental Workflow Overview
Caption: Workflow for the preparation and quality control of [⁹⁹ᵐTc]Tc-HYNIC-[Thr28, Nle31]-CCK (25-33).
Materials and Reagents
| Reagent / Material | Supplier / Grade | Notes |
| [Thr28, Nle31]-CCK (25-33) | Custom Synthesis | Purity >95% by HPLC |
| Succinimidyl-6-hydrazinonicotinate acetone hydrazone (S-HYNIC) | Multiple Vendors | Store desiccated at -20°C |
| Technetium-99m Generator ([⁹⁹ᵐTc]NaTcO₄) | Medical Grade | Elute according to manufacturer's instructions |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | Sigma-Aldrich, ACS Grade | Prepare fresh solution for kit formulation |
| Tricine | Sigma-Aldrich, BioXtra | Used as a co-ligand |
| Sodium Bicarbonate (NaHCO₃) | Fisher Scientific, ACS Grade | For pH adjustment |
| Acetonitrile (ACN) | HPLC Grade | For peptide conjugation and HPLC mobile phase |
| Trifluoroacetic Acid (TFA) | HPLC Grade | For HPLC mobile phase |
| Deionized Water (ddH₂O) | 18.2 MΩ·cm | For all aqueous solutions |
| Saline (0.9% NaCl) | Sterile, for injection | For reconstitution and dilution |
| Syringe filters (0.22 µm) | Millipore | For sterilization of final product |
| HPLC System with Radio-detector | Agilent, Shimadzu, etc. | C18 reverse-phase column |
| Radio-TLC Scanner | AR-2000, etc. | For radiochemical purity analysis |
| ITLC-SG Strips | Agilent | Stationary phase for TLC |
Detailed Experimental Protocols
Protocol Part 1: Conjugation of Peptide with S-HYNIC
Causality: This step attaches the chelator to the peptide. The reaction conditions (pH, solvent, molar ratio) are optimized to favor the reaction of the S-HYNIC ester with the peptide's primary amines while minimizing hydrolysis of the ester.
-
Peptide Dissolution: Dissolve 1 mg of [Thr28, Nle31]-CCK (25-33) in 200 µL of 50:50 Acetonitrile/0.1 M NaHCO₃ buffer (pH 8.5).
-
S-HYNIC Dissolution: Immediately before use, dissolve a 5-fold molar excess of S-HYNIC in 50 µL of Acetonitrile.
-
Reaction: Add the S-HYNIC solution to the peptide solution. Vortex gently and allow the reaction to proceed for 2 hours at room temperature.
-
Purification: Purify the HYNIC-peptide conjugate using reverse-phase HPLC. Use a C18 column with a gradient of water/ACN containing 0.1% TFA.
-
Verification & Lyophilization: Collect the fraction corresponding to the conjugate, confirm its identity via mass spectrometry, and lyophilize the purified product. Store the lyophilized HYNIC-[Thr28, Nle31]-CCK (25-33) at -20°C.
Protocol Part 2: Radiolabeling with Technetium-99m
Causality: This protocol is designed for a "kit-based" preparation, which simplifies routine production.[15][17] Stannous chloride acts as the reducing agent. Tricine serves as a weak chelator to transfer the reduced ⁹⁹ᵐTc to the HYNIC-peptide and as a co-ligand to stabilize the final complex.[16] Heating accelerates the reaction to achieve high labeling efficiency quickly.
-
Kit Preparation (in a sterile, nitrogen-purged vial):
-
Add 20 µg of lyophilized HYNIC-[Thr28, Nle31]-CCK (25-33).
-
Add 15 mg of Tricine.
-
Add 10 µg of SnCl₂·2H₂O (from a freshly prepared stock solution in nitrogen-purged ethanol).
-
Lyophilize the vial and store under vacuum or nitrogen at -20°C until use.
-
-
Reconstitution and Labeling:
-
Obtain [⁹⁹ᵐTc]NaTcO₄ in sterile saline from a calibrated generator elution (e.g., 1-10 mCi / 37-370 MBq in 1.0 mL).
-
Add the [⁹⁹ᵐTc]NaTcO₄ solution to the lyophilized kit vial.
-
Gently swirl to dissolve the contents completely.
-
Incubate the vial in a heating block at 100°C for 15 minutes.
-
Allow the vial to cool to room temperature for 10 minutes before proceeding to quality control.
-
Protocol Part 3: Quality Control of [⁹⁹ᵐTc]Tc-HYNIC-[Thr28, Nle31]-CCK (25-33)
Causality: Quality control is a mandatory step to ensure the radiopharmaceutical is safe and effective.[18] Radiochemical purity (RCP) is the percentage of the total radioactivity present in the desired chemical form.[19] Two TLC systems are used to reliably quantify the two main potential impurities: free pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) and reduced-hydrolyzed technetium ([⁹⁹ᵐTc]TcO₂).[19] Radio-HPLC provides a more detailed profile and can separate the labeled peptide from other related species.[20][21]
5.3.1 Instant Thin-Layer Chromatography (ITLC)
-
System 1 (Quantifies [⁹⁹ᵐTc]TcO₂):
-
Stationary Phase: ITLC-SG strip (2 cm x 10 cm).
-
Mobile Phase: Saline (0.9% NaCl).
-
Procedure: Spot ~2 µL of the reaction mixture 1 cm from the bottom of the strip. Develop the chromatogram until the solvent front reaches the top.
-
Analysis: In this system, the [⁹⁹ᵐTc]Tc-HYNIC-peptide and free [⁹⁹ᵐTc]TcO₄⁻ migrate with the solvent front (Rf = 1.0), while [⁹⁹ᵐTc]TcO₂ remains at the origin (Rf = 0.0).
-
Calculation: % [⁹⁹ᵐTc]TcO₂ = (Counts at Origin / Total Counts) x 100.
-
-
System 2 (Quantifies free [⁹⁹ᵐTc]TcO₄⁻):
-
Stationary Phase: ITLC-SG strip (2 cm x 10 cm).
-
Mobile Phase: Acetone.
-
Procedure: Spot ~2 µL of the reaction mixture 1 cm from the bottom of the strip and develop.
-
Analysis: Free [⁹⁹ᵐTc]TcO₄⁻ migrates with the solvent front (Rf = 1.0), while the [⁹⁹ᵐTc]Tc-HYNIC-peptide and [⁹⁹ᵐTc]TcO₂ remain at the origin (Rf = 0.0).
-
Calculation: % [⁹⁹ᵐTc]TcO₄⁻ = (Counts at Solvent Front / Total Counts) x 100.
-
5.3.2 Radiochemical Purity (RCP) Calculation
-
RCP (%) = 100% - (% [⁹⁹ᵐTc]TcO₂) - (% [⁹⁹ᵐTc]TcO₄⁻)
5.3.3 Radio-High Performance Liquid Chromatography (Radio-HPLC)
-
System: C18 reverse-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5-65% B over 20 minutes.
-
Detection: In-line UV (220 nm) and radioactivity detectors.
-
Analysis: The retention time of the main radioactive peak should correspond to the UV peak of the non-radioactive HYNIC-peptide standard. The area of this peak relative to the total radioactive area determines the RCP.
Data Interpretation and Acceptance Criteria
| Parameter | Method | Acceptance Criterion | Rationale |
| Radiochemical Purity (RCP) | ITLC / Radio-HPLC | > 95% | Ensures that the vast majority of the injected radioactivity will target the intended receptor, minimizing off-target radiation dose and poor image quality.[18][21] |
| Free Pertechnetate | ITLC / Radio-HPLC | < 2% | Prevents unwanted radiation dose to the thyroid, salivary glands, and stomach.[19] |
| Reduced-Hydrolyzed Tc | ITLC / Radio-HPLC | < 2% | Prevents unwanted uptake in the liver, spleen, and bone marrow.[19] |
| Appearance | Visual Inspection | Clear, colorless solution | Ensures absence of particulate matter. |
| pH | pH strip | 6.5 - 7.5 | Ensures physiological compatibility.[11] |
Further Characterization (Post-Release)
Once a batch has passed all quality control specifications, further biological characterization is essential during the research and development phase.
-
In Vitro Receptor Binding: Competition binding assays using CCK2 receptor-expressing cells (e.g., AR42J or transfected cell lines) should be performed to confirm that the radiolabeled peptide retains high binding affinity.[1][6][16]
-
In Vivo Biodistribution: Studies in tumor-bearing animal models are critical to determine the tumor uptake, clearance profile, and uptake in non-target organs like the stomach and kidneys.[1][10]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency (<90%) | 1. Inactive SnCl₂ (oxidized) 2. Insufficient heating 3. Old ⁹⁹ᵐTc eluate (high ⁹⁹gTc carrier) | 1. Prepare fresh SnCl₂ solution; ensure kits are stored properly under nitrogen. 2. Verify heater temperature and incubation time. 3. Use a fresh elution from the generator (< 2 hours old). |
| High Free Pertechnetate (>5%) | 1. Insufficient reducing agent 2. Presence of oxidizing agents in reagents | 1. Check the amount and quality of SnCl₂ in the kit. 2. Use high-purity, nitrogen-purged reagents. |
| High Reduced-Hydrolyzed Tc (>5%) | 1. Excess SnCl₂ 2. Colloidal formation due to pH | 1. Optimize the amount of SnCl₂ in the kit formulation. 2. Ensure the final pH of the reaction mixture is within the optimal range (6.5-7.5). |
References
- 1. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Radiolabeled peptides for targeting cholecystokinin-B/gastrin receptor-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of a new cholecystokinin receptor probe that can be oxidatively radioiodinated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation and characterization of a new cholecystokinin receptor probe that can be oxidatively radioiodinated (Journal Article) | OSTI.GOV [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cholecystokinin-2 Receptor Targeting with Novel C-terminally Stabilized HYNIC-Minigastrin Analogs Radiolabeled with Technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research [explorationpub.com]
- 12. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. scilit.com [scilit.com]
- 15. One-step, kit-based radiopharmaceuticals for molecular SPECT imaging: a versatile diphosphine chelator for 99mTc radiolabelling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two technetium-99m-labeled cholecystokinin-8 (CCK8) peptides for scintigraphic imaging of CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.ymaws.com [cdn.ymaws.com]
- 20. researchgate.net [researchgate.net]
- 21. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis and Purification of Sulfated [Thr28, Nle31]-Cholecystokinin-8
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist, Peptide Chemistry Division
Abstract
This application note provides a detailed, field-proven guide for the synthesis and purification of the sulfated cholecystokinin-8 (CCK-8) analog, [Thr28, Nle31]-CCK-8. Cholecystokinin is a critical peptide hormone and neurotransmitter whose biological activity is dependent on the O-sulfation of a specific tyrosine residue. The analog [Thr28, Nle31]-CCK-8 offers enhanced stability against oxidation and in acidic conditions by replacing the methionine residues.[1][2] However, the synthesis of this and other sulfated peptides is technically challenging due to the acid-labile nature of the tyrosine-O-sulfate ester bond.[3][4] This guide presents a robust protocol employing Fmoc-based solid-phase peptide synthesis (SPPS), a specialized low-temperature cleavage strategy to preserve the fragile sulfate moiety, and a systematic approach to purification by reversed-phase high-performance liquid chromatography (RP-HPLC). We further detail the essential analytical methods, including mass spectrometry, required to validate the final product's identity and purity.
Introduction: The Rationale for a Stabilized, Sulfated CCK-8 Analog
Cholecystokinin (CCK) is a peptide hormone integral to physiological processes within the gastrointestinal system and the central nervous system, where it mediates satiety and stimulates pancreatic secretions.[1][5] The C-terminal octapeptide fragment, CCK-8, retains the full biological potency of the parent hormone.[5] A key post-translational modification—the O-sulfation of the tyrosine residue (Tyr27 in native CCK-8)—is indispensable for high-affinity binding to the CCK-A receptor and, consequently, for its biological function.[6]
The native CCK-8 sequence contains two methionine residues, which are susceptible to oxidation, limiting the peptide's shelf-life and utility in various experimental conditions. The [Thr28, Nle31]-CCK-8 analog was developed to overcome this limitation. By substituting Methionine-28 with Threonine (Thr) and Methionine-31 with Norleucine (Nle), the resulting peptide exhibits remarkable stability in acidic environments and is not affected by air oxidation, all while retaining the bioactivity of the native peptide.[1][2]
The primary challenge in synthesizing this analog lies in the chemical fragility of the tyrosine-O-sulfate group, which is prone to hydrolysis under the acidic conditions typically used for peptide cleavage from the solid-phase resin.[7] This guide provides a validated methodology designed to navigate this challenge, ensuring high-yield synthesis of the pure, biologically active peptide.
Synthesis and Purification Strategy: An Overview
Our strategy is centered around Fmoc-based Solid-Phase Peptide Synthesis (SPPS) due to its efficiency and versatility. The critical step—preserving the sulfate group—is addressed by employing a low-temperature cleavage protocol. This approach leverages the differential kinetics between the desired SN1-type deprotection of side-chain protecting groups and the acid-catalyzed desulfation, significantly minimizing the loss of the critical modification.[7]
The overall workflow is a multi-stage process that ensures both purity and integrity of the final product.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Purpose |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.6 mmol/g | Varies | Solid support for C-terminal amide |
| Fmoc-L-amino acids | Synthesis Grade | Varies | Peptide building blocks |
| Fmoc-Tyr(SO3Na)-OH | Synthesis Grade | Varies | Sulfated tyrosine building block |
| HBTU | Synthesis Grade | Varies | Coupling activator |
| DIPEA | Synthesis Grade | Varies | Activation base |
| Piperidine | ACS Grade | Varies | Fmoc deprotection agent |
| Dimethylformamide (DMF) | HPLC Grade | Varies | Primary synthesis solvent |
| Dichloromethane (DCM) | HPLC Grade | Varies | Resin washing solvent |
| Trifluoroacetic acid (TFA) | ACS Grade | Varies | Cleavage and deprotection |
| Triisopropylsilane (TIS) | 99% | Varies | Cation scavenger |
| 1,2-Ethanedithiol (EDT) | 98% | Varies | Cation scavenger |
| Diethyl Ether (cold) | ACS Grade | Varies | Peptide precipitation |
| Acetonitrile (ACN) | HPLC Grade | Varies | HPLC mobile phase B |
| Deionized Water (18 MΩ·cm) | N/A | N/A | HPLC mobile phase A |
Protocol 1: Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the synthesis of the peptide sequence H-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Nle-Asp-Phe-NH₂ on a 0.1 mmol scale.
-
Resin Preparation:
-
Place 167 mg of Rink Amide MBHA resin (~0.1 mmol) in a peptide synthesis vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[8]
-
Drain the DMF and wash the resin 3x with DMF.
-
-
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the Rink linker.[9]
-
Wash the resin thoroughly (5x with DMF, 3x with DCM, 5x with DMF).
-
-
Amino Acid Coupling Cycle (for each amino acid):
-
Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA. Allow the solution to pre-activate for 2 minutes. The order of addition is critical to prevent amino acid racemization.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.[9] A negative result (colorless to yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: After a successful coupling, wash the resin (3x with DMF, 3x with DCM, 3x with DMF).
-
Fmoc Deprotection: Add 20% piperidine in DMF, agitate for 5 minutes, drain, and add fresh solution for another 15 minutes.
-
Washing: Wash the resin thoroughly (5x with DMF, 3x with DCM, 5x with DMF) to prepare for the next coupling cycle.
-
Sequence: Couple the amino acids in reverse order, starting with Fmoc-Phe-OH and ending with Fmoc-Asp(OtBu)-OH. Use Fmoc-Tyr(SO₃Na)-OH for the sulfated tyrosine position. Use appropriate side-chain protecting groups (e.g., tBu for Asp and Thr, Boc for Trp).
-
Protocol 2: Low-Temperature Cleavage and Deprotection
This step is the most critical for preserving the sulfate group. Standard room-temperature cleavage can result in >50% desulfation, whereas performing the cleavage at a reduced temperature dramatically improves yield.[7]
-
Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail in a chilled flask: 90% TFA, 5% TIS, 2.5% Water, 2.5% EDT. This mixture provides a strongly acidic environment for deprotection while the scavengers (TIS, EDT, Water) protect sensitive residues like Trp from side reactions.
-
Low-Temperature Cleavage:
-
Cool the cleavage cocktail and the vessel containing the dried resin to 0-4 °C in an ice bath.
-
Add the cold cleavage cocktail to the resin (10 mL per 0.1 mmol of resin).
-
Stir the slurry gently at 0-4 °C for 4-6 hours. The extended time at low temperature is crucial. A study on gastrin and CCK synthesis found that while deprotection is slower, the desulfation rate is even more temperature-dependent, allowing for a kinetic window where deprotection occurs with minimal sulfate loss.[7]
-
-
Peptide Precipitation:
-
Filter the resin from the TFA solution directly into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether.
-
A white precipitate (the crude peptide) should form immediately.
-
Rinse the resin once more with a small volume of fresh TFA and add it to the ether.
-
Securely cap the tube and centrifuge at 3000 x g for 10 minutes at 4 °C.
-
Carefully decant the ether. Wash the peptide pellet twice more by resuspending in cold ether and centrifuging.
-
-
Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.
Protocol 3: Purification by Preparative RP-HPLC
Reversed-phase HPLC is the standard and most effective method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[10][11]
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A (see table below). If solubility is an issue, add small amounts of acetonitrile or DMSO. Centrifuge the solution to pellet any insoluble material before injection.
-
HPLC Method:
-
Set up the preparative HPLC system according to the parameters in the table below.
-
Inject the dissolved crude peptide onto the column.
-
Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for Trp and Tyr residues).
-
Collect fractions corresponding to the major peak.
-
| Parameter | Setting | Rationale |
| Column | Preparative C18, 5-10 µm, ≥250 x 21.2 mm | Standard for peptide purification, offering good resolution and capacity.[10] |
| Mobile Phase A | 0.1% TFA in Deionized Water | TFA acts as an ion-pairing agent to improve peak shape.[12] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier used to elute the peptide.[12] |
| Flow Rate | ~20 mL/min (adjust for column diameter) | Appropriate for preparative scale. |
| Gradient | 5-45% B over 40 minutes | A shallow gradient is crucial for resolving closely eluting impurities.[12] |
| Detection | UV at 214 nm & 280 nm | 214 nm detects the peptide bond; 280 nm is specific for aromatic residues.[13] |
-
Fraction Analysis: Analyze a small aliquot of each collected fraction using analytical HPLC to assess purity. Pool fractions with a purity of >98%.
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize for 24-48 hours to obtain a dry, fluffy white powder. Store the final product at -20 °C or lower.
Quality Control and Characterization
Final product validation is non-negotiable. It requires a combination of analytical HPLC for purity assessment and mass spectrometry for identity confirmation.[14][15]
Protocol 4: Analytical RP-HPLC for Purity Assessment
-
Method: Use an analytical C18 column (e.g., 4.6 x 150 mm) with a faster gradient (e.g., 5-65% B over 20 minutes) and a lower flow rate (~1 mL/min).
-
Analysis: Dissolve a small amount of the lyophilized product in Mobile Phase A and inject. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.[13] The target purity for most research applications is ≥98%.
Protocol 5: Mass Spectrometry for Identity Confirmation
Mass spectrometry confirms that the correct peptide was synthesized and, crucially, that it is sulfated.
-
Expected Mass:
-
Sequence: Asp-Tyr(SO₃H)-Thr-Gly-Trp-Nle-Asp-Phe
-
Monoisotopic Mass (neutral): 1141.42 Da
-
Average Mass (neutral): 1142.23 Da
-
The addition of the sulfate group (SO₃) results in a mass shift of +79.9568 Da compared to the non-sulfated peptide.[16]
-
-
Analysis (ESI-MS):
-
Infuse a dilute solution of the peptide into an electrospray ionization mass spectrometer (ESI-MS).
-
Observe the mass spectrum for protonated molecular ions (e.g., [M+H]⁺, [M+2H]²⁺). The observed m/z values should correspond to the calculated mass of the sulfated peptide.
-
-
Tandem MS (MS/MS) for Sulfation Confirmation:
-
The tyrosine-O-sulfate bond is labile under collision-induced dissociation (CID).[17][18]
-
In an MS/MS experiment, selecting the parent ion of the sulfated peptide will result in a characteristic neutral loss of SO₃ (-80 Da).[17][19] This fragmentation pattern is a hallmark of sulfation and helps distinguish it from the nearly isobaric phosphorylation (+79.9663 Da), which is stable under the same conditions.[17][20]
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield after Cleavage | Incomplete coupling during SPPS; Inefficient precipitation. | Optimize coupling times/reagents; Use a larger volume of colder ether for precipitation. |
| Significant Desulfation (>15%) | Cleavage temperature was too high or duration too long. | Strictly maintain cleavage temperature at 0-4 °C.[7] Consider reducing cleavage time if deprotection is complete. |
| Poor Resolution in HPLC | Inappropriate gradient; Column overloading. | Use a shallower gradient (e.g., 0.5% B per minute). Reduce the amount of crude peptide injected. |
| Multiple Peaks in MS | Presence of deletion sequences, incompletely deprotected species, or oxidized peptide. | Review SPPS coupling efficiency; Ensure sufficient scavenger concentration and cleavage time; Purify more stringently with a shallower HPLC gradient. |
| No Product Detected | Catastrophic failure in synthesis or cleavage. | Re-verify all reagent calculations and synthesis steps. Confirm final deprotection and cleavage steps were performed correctly. |
Conclusion
The synthesis of the stabilized, sulfated CCK-8 analog, [Thr28, Nle31]-CCK-8, is an achievable but exacting process. Success hinges on meticulous execution of Fmoc-SPPS and, most critically, the use of a low-temperature cleavage protocol to preserve the acid-labile sulfate group. The purification and characterization methods outlined in this guide provide a robust framework for isolating this peptide at high purity and confidently verifying its structure. By adhering to these protocols, researchers can reliably produce this valuable tool for studying the multifaceted roles of cholecystokinin in biology and pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Thr28, Nle31]-Cholecystokinin (25-33), sulfated CCK-9 - 1 mg [eurogentec.com]
- 3. qyaobio.com [qyaobio.com]
- 4. jpt.com [jpt.com]
- 5. CCK 8 Octapeptide, sulfated - Echelon Biosciences [echelon-inc.com]
- 6. Inhibition of pro-cholecystokinin (CCK) sulfation by treatment with sodium chlorate alters its processing and decreases cellular content and secretion of CCK 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. bachem.com [bachem.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. peptide.com [peptide.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. Sulfated Tyrosine Peptides or Sulfotyrosine Peptide [biosyn.com]
- 17. Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry Behavior of Sulfated Peptides [ebrary.net]
- 19. Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of the sites of tyrosine O-sulfation in peptides and proteins | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Stability of [Thr28, Nle31]-Cholecystokinin (25-33) in Cell Culture Media
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the cholecystokinin (CCK) analog, [Thr28, Nle31]-Cholecystokinin (25-33). This potent and stabilized CCK-9 analog is a valuable tool in gastrointestinal and neurological research.[1][2] However, ensuring its stability in cell culture media is paramount for obtaining reliable and reproducible experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of peptide stability in your in vitro assays.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of [Thr28, Nle31]-CCK (25-33) in experimental settings.
Q1: Why was this specific CCK analog, [Thr28, Nle31]-CCK (25-33), developed?
A1: This analog was designed for enhanced stability compared to the native CCK-8 peptide. The substitution of methionine residues with threonine at position 28 and norleucine at position 31 makes it significantly more resistant to oxidation.[1] This modification allows for more consistent biological activity in experimental systems, especially during prolonged incubation periods.[3]
Q2: What are the primary causes of peptide degradation in cell culture media?
A2: Peptide degradation in cell culture is a multifaceted issue stemming from both chemical and enzymatic processes.[4][5]
-
Enzymatic Degradation: Cell culture media, particularly those supplemented with serum, contain a host of proteases and peptidases that can cleave peptide bonds.[6][7][8] These enzymes can originate from the cells themselves or be present in the serum supplement.[4]
-
Chemical Degradation: This includes non-enzymatic processes like hydrolysis (cleavage of peptide bonds by water), oxidation (especially of sensitive residues, though minimized in this analog), and deamidation (conversion of asparagine or glutamine).[4][5] The pH and temperature of the culture environment significantly influence the rates of these reactions.[9][10][11][12]
-
Physical Instability: Peptides can also be lost from solution due to adsorption to container surfaces or aggregation, which can be influenced by factors like pH, temperature, and peptide concentration.[4][13]
Q3: How does the choice of cell culture media (serum-free vs. serum-containing) impact the stability of [Thr28, Nle31]-CCK (25-33)?
A3: The presence or absence of serum is a critical factor.
-
Serum-Containing Media: While rich in growth factors that support robust cell growth, serum is also a complex mixture containing various proteases that can rapidly degrade peptides.[14][15] The batch-to-batch variability of serum can also lead to inconsistent degradation rates.[14][15]
-
Serum-Free Media: These media offer a more defined and consistent environment, generally leading to greater peptide stability due to the absence of serum proteases.[16][17] However, cells themselves can still secrete proteases into the medium. It's also important to note that some cell lines may require an adaptation period to thrive in serum-free conditions.[16][17]
Q4: What are the best practices for preparing and storing stock solutions of [Thr28, Nle31]-CCK (25-33)?
A4: Proper handling and storage are crucial to maintaining peptide integrity before it even reaches your experiment.
-
Storage of Lyophilized Peptide: For maximum stability, store the lyophilized peptide at -20°C or -80°C in a desiccated environment.[18][19] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture uptake.[19][20]
-
Reconstitution: Use sterile, nuclease-free water or a slightly acidic buffer (pH 5-7) to dissolve the peptide.[19] For peptides that are difficult to dissolve, sonication may be helpful.[20]
-
Stock Solution Storage: Aliquot the reconstituted peptide into small, single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[18][19][21] Store these aliquots at -20°C or, for longer-term storage, at -80°C. Peptide solutions are generally less stable than their lyophilized form.[19][21]
II. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during experiments with [Thr28, Nle31]-CCK (25-33).
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent or lower-than-expected biological response. | 1. Peptide Degradation: The peptide is being broken down in the culture medium over the course of the experiment. 2. Incorrect Peptide Concentration: Issues with initial weighing, reconstitution, or dilution. 3. Adsorption to Surfaces: The peptide is sticking to the walls of tubes or plates. | 1. Assess Stability: Perform a stability assay (see Protocol 1) to determine the half-life of the peptide in your specific experimental conditions. 2. Use Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your culture medium. 3. Minimize Incubation Time: If possible, reduce the duration of the experiment to limit exposure to degradative enzymes. 4. Switch to Serum-Free Media: If your cell line permits, transitioning to a serum-free medium can significantly reduce enzymatic degradation.[16] 5. Verify Concentration: Use a quantitative method like HPLC to confirm the concentration of your stock and working solutions. |
| High variability between replicate experiments. | 1. Batch-to-Batch Serum Variation: Different lots of serum have varying levels of protease activity.[14][15] 2. Inconsistent Handling: Variations in incubation times, temperatures, or freeze-thaw cycles of the peptide stock. 3. Cell Passage Number: Older cell cultures may exhibit altered protease secretion profiles. | 1. Test Serum Lots: If using serum, pre-screen different batches for their effect on peptide stability. 2. Standardize Protocols: Ensure strict adherence to established protocols for peptide handling and experimental procedures. 3. Use Low-Passage Cells: Maintain a consistent and low passage number for your cell cultures. |
| Complete loss of peptide activity. | 1. Rapid Enzymatic Degradation: The peptide is being degraded almost immediately upon addition to the culture medium. 2. Extreme pH or Temperature: The experimental conditions are causing rapid chemical degradation. 3. Contamination: Bacterial or fungal contamination can introduce proteases. | 1. Perform a Time-Course Stability Assay: Analyze samples at very early time points (e.g., 0, 5, 15, 30 minutes) to assess the initial rate of degradation. 2. Check pH and Temperature: Verify the pH of your media and ensure incubators are calibrated correctly. The optimal pH for peptide stability is often slightly acidic (pH 5-7).[19] 3. Screen for Contamination: Regularly check your cell cultures for any signs of microbial contamination. |
III. Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for assessing the stability of [Thr28, Nle31]-CCK (25-33).
Protocol 1: Assessing Peptide Stability in Cell Culture Media via HPLC
This protocol allows for the quantification of the intact peptide over time.
Materials:
-
[Thr28, Nle31]-CCK (25-33)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 0.1% Trifluoroacetic acid (TFA))
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Centrifuge
Procedure:
-
Preparation:
-
Prepare a stock solution of [Thr28, Nle31]-CCK (25-33) in sterile water or a suitable buffer.
-
Spike the peptide into your pre-warmed cell culture medium to the final desired concentration.
-
-
Incubation and Sampling:
-
Immediately take a "time zero" (T0) aliquot from the peptide-spiked medium and add it to a microcentrifuge tube containing the quenching solution. This will stop any enzymatic degradation.[4]
-
Incubate the remaining peptide-spiked medium at 37°C.
-
Collect additional aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours) and quench them in the same manner.
-
-
Sample Processing:
-
Vortex the quenched samples and incubate on ice for 15-20 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[4]
-
-
HPLC Analysis:
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.
-
Analyze the supernatant by reverse-phase HPLC. Use a gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact [Thr28, Nle31]-CCK (25-33) at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.[4]
-
Workflow Diagram: Peptide Stability Assessment
Caption: Workflow for determining peptide stability in cell culture media.
IV. Understanding Degradation Pathways
A deeper understanding of how peptides degrade can inform better experimental design.
Primary Degradation Mechanisms
-
Aminopeptidase Cleavage: A common degradation pathway for peptides like CCK-8 involves the cleavage of N-terminal amino acids by aminopeptidases.[22] The presence of Arg at the N-terminus of [Thr28, Nle31]-CCK (25-33) may be a target for these enzymes.
-
Endopeptidase Cleavage: Endopeptidases cleave peptide bonds within the peptide chain. The specific cleavage sites will depend on the types of endopeptidases present in the culture system.
-
Carboxypeptidase Cleavage: These enzymes remove amino acids from the C-terminus. The amidation of the C-terminal Phenylalanine in [Thr28, Nle31]-CCK (25-33) provides significant protection against many carboxypeptidases.
Visualizing Potential Degradation
Caption: Potential enzymatic degradation pathways of [Thr28, Nle31]-CCK (25-33).
By understanding the potential instabilities of [Thr28, Nle31]-Cholecystokinin (25-33) and employing the troubleshooting strategies and validation protocols outlined in this guide, researchers can ensure the integrity of their experiments and generate high-quality, reproducible data.
References
- 1. [Thr28, Nle31]-Cholecystokinin (25-33), sulfated CCK-9 - 1 mg [eurogentec.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Preparation and characterization of a new cholecystokinin receptor probe that can be oxidatively radioiodinated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Cell-Surface Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of heat and pH treatments and in vitro digestion on the biological activity of protein hydrolysates of Amaranthus hypochondriacus L. grain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Serum-Free Media (SFM) | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Optimization of Key Factors in Serum Free Medium for Production of Human Recombinant GM-CSF Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jpt.com [jpt.com]
- 19. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 20. bachem.com [bachem.com]
- 21. genscript.com [genscript.com]
- 22. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [Thr28, Nle31]-Cholecystokinin Dosage for Satiety Studies
Welcome to the technical support guide for [Thr28, Nle31]-Cholecystokinin (CCK). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during in vivo satiety experiments. As Senior Application Scientists, we have structured this guide to explain not just the how, but the why behind critical experimental choices, ensuring your studies are built on a foundation of scientific integrity.
Understanding [Thr28, Nle31]-Cholecystokinin
[Thr28, Nle31]-Cholecystokinin is a potent and stable analog of the C-terminal octapeptide of cholecystokinin (CCK-8). The native CCK peptide is a crucial gut hormone that regulates digestion and acts as a physiological satiety signal, helping to terminate meals.[1][2] This synthetic analog was developed to overcome the limitations of native CCK-8. By substituting methionine residues at positions 28 and 31 with Threonine (Thr) and Norleucine (Nle) respectively, this compound gains remarkable stability in acidic conditions and becomes resistant to air oxidation, which can be a significant issue with the native peptide.[3][4] It retains the full biological activity of CCK-8, primarily by acting as an agonist at the Cholecystokinin-1 Receptor (CCK1R).[4][5]
The primary mechanism for CCK-induced satiety involves the activation of CCK1Rs located on the terminals of vagal afferent neurons in the gastrointestinal tract, particularly the duodenum.[6][7][8] This activation transmits signals to the nucleus of the solitary tract (NTS) in the brainstem, which then integrates this information and relays it to higher brain centers like the hypothalamus to produce the sensation of fullness and terminate food intake.[6][7]
Figure 1. CCK1R signaling pathway for satiety induction.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of [Thr28, Nle31]-CCK in research settings.
Q1: Why should I choose the [Thr28, Nle31]-CCK analog over standard CCK-8 for my satiety studies?
A1: The primary advantage is superior stability. The methionine residues in native CCK-8 are susceptible to oxidation, which can lead to a loss of biological activity and introduce variability in your results. The substitutions of Threonine and Norleucine in this analog prevent this oxidative degradation, ensuring more consistent and reliable compound performance, especially in solutions that may be stored or used over several hours.[3][4] This stability is crucial for generating reproducible dose-response curves.
Q2: How do I properly prepare and store [Thr28, Nle31]-CCK for in vivo experiments?
A2: For optimal results, follow these guidelines:
-
Reconstitution: The peptide is typically supplied as a lyophilized powder. Reconstitute it using a sterile, appropriate solvent. For initial stock solutions, sterile water or a buffer like phosphate-buffered saline (PBS) at a neutral pH is recommended. Gently vortex to dissolve.
-
Vehicle for Injection: The final injection solution should be prepared in a physiologically compatible vehicle. Sterile 0.9% saline is the most common and recommended vehicle for intraperitoneal (IP) administration.
-
Storage: Store the lyophilized peptide at -20°C or -80°C. After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For daily use, a working solution can be kept at 4°C for a short period, but always prepare fresh dilutions for injection from the stock solution just before the experiment.
Q3: What is a reliable starting dose range for satiety studies in rodents (mice and rats)?
A3: A dose-response study is essential to determine the optimal dose for your specific animal strain, diet, and experimental conditions. However, based on established literature, a good starting point is to test a range of doses. For intraperitoneal (IP) administration in rats, doses typically range from 0.5 to 8 µg/kg. Mice may require slightly higher doses. A well-designed dose-escalation study is the most rigorous approach.[9]
Q4: What is the most common and effective route of administration for this compound?
A4: Intraperitoneal (IP) injection is the most widely used and effective route for administering CCK analogs in satiety research. This route allows for rapid absorption into the systemic circulation, mimicking the endocrine action of endogenous CCK released from the gut. It provides a reliable and potent effect on food intake.[1]
Q5: How do I differentiate between true satiety and potential side effects like malaise or nausea?
A5: This is a critical consideration, as supraphysiological doses of CCK can induce aversive effects.[2] The gold standard for this differentiation is the Behavioral Satiety Sequence (BSS) .[10][11] True satiety is characterized by a natural sequence of behaviors: the animal stops eating, engages in grooming or exploration, and then settles into a state of rest.[10][12][13] If the compound is causing malaise, you may observe abnormal behaviors such as prolonged inactivity without resting posture, excessive grooming, or specific postures indicative of discomfort (e.g., lying on the belly). A proper BSS analysis provides strong evidence that the reduction in food intake is due to satiety and not aversive side effects.[14]
Troubleshooting Guide
Even with careful planning, unexpected results can occur. This guide addresses common experimental issues.
| Problem | Potential Cause | Recommended Solution & Explanation |
| No significant reduction in food intake observed. | 1. Inadequate Dose: The dose may be on the sub-threshold part of the dose-response curve. | Conduct a Dose-Response Study: Test a wider range of doses (e.g., 0.5, 1, 2, 4, 8 µg/kg). This is crucial to identify the effective dose range for your specific model and conditions. Start with a low dose and escalate.[9][15] |
| 2. Improper Compound Handling: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare Fresh Solutions: Always prepare the final injection solution fresh from a properly stored, single-use aliquot of the stock solution. Avoid using old solutions. | |
| 3. Timing of Administration: CCK has a relatively short half-life. If food is not presented shortly after administration, the effect may diminish. | Optimize Timing: Administer the compound approximately 5-15 minutes before presenting food to the animals. This ensures that the peak plasma concentration coincides with the opportunity to eat. | |
| High variability in results between animals. | 1. Inconsistent Administration: Variability in IP injection technique can lead to different absorption rates (e.g., injection into the cecum vs. the peritoneal cavity). | Standardize Injection Protocol: Ensure all personnel are trained to perform IP injections consistently in the lower abdominal quadrant to avoid internal organs. |
| 2. Variable Fasting State: Differences in how long animals have been fasted can significantly impact their motivation to eat and their response to satiety signals. | Implement a Consistent Fasting Schedule: Standardize the fasting period before each experiment (e.g., 12-18 hours with free access to water). Ensure the schedule is identical for all treatment groups. | |
| 3. Circadian Rhythm Effects: Rodents are nocturnal feeders. Experiments conducted at different times of the day can yield different results. | Conduct Experiments at the Same Time: Perform all experiments during the same time window, preferably at the beginning of the dark cycle when rodents naturally begin their feeding activity. | |
| Animals show reduced intake but appear lethargic or distressed. | 1. Dose is Too High: The dose is likely supraphysiological, causing malaise or aversive side effects rather than true satiety.[2] | Reduce the Dose & Perform BSS: Lower the dose significantly. Concurrently, implement the Behavioral Satiety Sequence (BSS) protocol to objectively assess the animals' behavior. A normal BSS confirms satiety, while abnormal behaviors confirm malaise.[10][11] |
| 2. Aversive Conditioning: If a high dose was used previously, the animals may have developed a conditioned taste aversion to the food presented. | Acclimatize Animals Properly: Ensure animals are well-acclimated to the experimental procedures, including handling and injections, before starting the study. Use a saline injection group to control for procedural stress. |
Key Experimental Protocols
Protocol 1: Dose-Response Study for Satiety Assessment
This protocol outlines a workflow to determine the effective dose of [Thr28, Nle31]-CCK for reducing food intake.
Figure 2. Workflow for a dose-response satiety study.
Step-by-Step Methodology:
-
Animal Preparation: Acclimate male rats (or mice) to individual housing and handling for at least one week.
-
Fasting: Fast the animals for a standardized period (e.g., 18 hours) before the experiment, with water available ad libitum.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., Vehicle, 0.5 µg/kg, 1 µg/kg, 2 µg/kg, 4 µg/kg). A group size of n=8-12 is typical.
-
Compound Administration: At the start of the dark cycle, administer the assigned treatment via IP injection.
-
Food Presentation: 5-15 minutes after injection, present each animal with a pre-weighed amount of their standard chow or a high-fat diet.
-
Measurement: Measure the amount of food remaining (accounting for spillage) at 30, 60, and 120 minutes.
-
Analysis: Calculate the cumulative food intake for each animal. Analyze the data using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare each dose group to the vehicle control.
Protocol 2: Behavioral Satiety Sequence (BSS) Assessment
This protocol is performed concurrently with the food intake study to qualify the nature of the anorectic effect.
-
Setup: The experiment should be recorded via a video camera placed above or in front of the cages for later analysis by a blinded observer.
-
Observation Period: Immediately after food presentation, begin recording. The key observation period is the first 30-60 minutes after the animal voluntarily stops its first meal.
-
Behavioral Scoring: Using the video recordings, a trained observer scores the animal's predominant behavior in set intervals (e.g., every 10 seconds). The primary behaviors to score are:
-
Feeding: Gnawing, chewing, or ingesting food.
-
Grooming: Washing face, licking fur or paws.
-
Exploration/Locomotion: Moving around the cage, sniffing, rearing.
-
Resting: Lying down with eyes closed or in a clear resting posture.
-
Other/Abnormal: Any behaviors that do not fit the above, such as stereotyped movements or postures indicating discomfort.
-
-
Analysis: For each treatment group, plot the sequence of behaviors over time. A normal satiety sequence will show a clear transition from Feeding to Grooming/Exploration and finally to Resting. A disruption of this pattern (e.g., cessation of feeding followed by inactivity but not restful posture) suggests malaise.
References
- 1. Cholecystokinin and satiety: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of cholecystokinin in the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Thr28, Nle31]-Cholecystokinin (25-33), sulfated CCK-9 - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 5. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCK1 receptor is essential for normal meal patterning in mice fed high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. nc3rs.org.uk [nc3rs.org.uk]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Behavioral correlates of oral and postingestive satiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral satiety sequence: an experimental model for studying feeding behavior [ouci.dntb.gov.ua]
- 14. Behavioral satiety sequence in a genetic mouse model of obesity: effects of ghrelin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Non-Specific Binding of Sulfated CCK Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting advice and validated protocols to address the specific challenges of non-specific binding (NSB) encountered when working with sulfated cholecystokinin (CCK) analogs in immunoassays. As a Senior Application Scientist, my goal is to explain the science behind these issues and provide you with robust, actionable solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, providing both the "how" and the "why" for each recommendation.
Q1: What makes my sulfated CCK analog so prone to non-specific binding in our immunoassay?
Answer: The primary reason is its chemistry. The tyrosine sulfation on your CCK analog introduces a strong, localized negative charge.[1] This modification, while often crucial for biological activity and protein-protein interactions, creates a high propensity for non-specific binding through two main mechanisms:[1][2]
-
Ionic Interactions: Standard polystyrene microplates have a moderately hydrophobic surface but can also possess localized regions of positive charge. The highly negative sulfate group on your peptide can bind electrostatically to these sites, much like a magnet.[2][3]
-
Hydrophobic Interactions: Peptides, by nature, have hydrophobic amino acid residues. These can interact with the hydrophobic polymer surface of the microplate, causing the peptide to "stick" indiscriminately.[4]
The combination of these forces makes sulfated peptides particularly "sticky," leading to high background signals that can mask the true specific binding you intend to measure.
Diagram: The Mechanism of Non-Specific Binding (NSB)
Caption: Dual forces driving NSB of sulfated peptides.
Q2: My background signal is extremely high, even in my negative control wells. Where should I start troubleshooting?
Answer: A high background signal is the classic symptom of rampant non-specific binding. The most effective place to start is by optimizing your blocking step .[5][6][7] The blocking buffer's job is to coat all the unoccupied "sticky" spots on the microplate well after you've immobilized your capture antibody or antigen, preventing subsequent reagents from binding non-specifically.[5][8]
Your troubleshooting workflow should be:
-
Evaluate Your Blocking Buffer: Not all blockers are created equal, especially for highly charged molecules.[5][9] Standard blockers like Bovine Serum Albumin (BSA) or non-fat dry milk might not be sufficient.
-
Optimize Washing Steps: Insufficient washing will fail to remove unbound reagents, contributing directly to background noise.[7][10]
-
Check Reagent Concentrations: Excessively high concentrations of detection antibodies can increase the likelihood of low-affinity, non-specific interactions.
-
Consider the Microplate Itself: The surface chemistry of your plate plays a huge role. A different type of plate may be necessary.[11][12]
Diagram: Troubleshooting Workflow for High Background
Caption: A logical path for reducing NSB.
Q3: Which blocking buffers are most effective for a negatively charged peptide like a sulfated CCK analog?
Answer: For highly charged molecules, you need a blocking agent that can effectively neutralize both ionic and hydrophobic sites.[3] While there is no universal "best" blocker, some are better suited than others.[13] It is highly recommended to empirically test several options.[8][9]
Comparison of Common Blocking Agents
| Blocking Agent | Primary Mechanism | Pros | Cons for Sulfated Peptides |
| BSA (1-5%) | Protein-based coating | Inexpensive, readily available.[14] | May not be effective enough against strong ionic interactions. Potential for cross-reactivity. |
| Non-Fat Dry Milk (0.2-5%) | Diverse protein mixture | Excellent at blocking hydrophobic sites due to its molecular diversity.[9] | Contains phosphoproteins and biotin, which can interfere with certain detection systems (e.g., streptavidin-based). |
| Whole Serum (e.g., 10%) | Diverse protein mixture | Very effective blocker due to high protein diversity.[3] | Can be expensive; high potential for cross-reactivity with antibodies in the assay. |
| Commercial/Synthetic Blockers | Often protein-free polymers | Highly consistent, no animal proteins (reduces cross-reactivity).[13] Can be designed to block both ionic and hydrophobic sites. | More expensive than traditional options.[8] |
| Fish Gelatin | Protein-based coating | Contains fewer cross-reactive proteins than mammalian sources. | Can be less effective than milk or BSA for some applications. |
Recommendation: Start by comparing your current blocker against a high-quality commercial, protein-free blocking buffer designed for sensitive ELISAs. See Protocol 1 for a detailed method on how to screen different blockers.
Q4: Can the type of 96-well plate I'm using make a difference?
Answer: Absolutely. Standard polystyrene plates are treated to be "high-binding" to facilitate the passive adsorption of capture antibodies or antigens.[11] However, this very property encourages the non-specific binding of your sulfated peptide.
Consider these alternatives:
-
Low-Binding Plates: These plates are treated with a hydrophilic coating (like polyethylene glycol - PEG) that creates a hydration layer, physically repelling hydrophobic molecules and preventing them from sticking.[4][11]
-
Polypropylene Plates: These are inherently less adsorptive to many peptides than polystyrene, but may not be suitable for assays requiring optical clarity for absorbance readings.[12]
-
Covalently-Linked Surfaces: Plates like Nunc CovaLink™ allow you to covalently attach your peptide or capture molecule, which can lead to better orientation and may reduce the need for aggressive blocking of the entire surface.[15]
Q5: How can I be certain that the signal I'm measuring is specific and not just an artifact of non-specific binding?
Answer: This is a critical question for data integrity. The gold standard for confirming specificity is a competition assay .[16][17]
The principle is simple: if the binding of your detection antibody is truly specific to your sulfated CCK analog, you should be able to block that signal by pre-incubating the antibody with an excess of the free (unlabeled) sulfated CCK analog.[18] The free peptide will saturate the antibody's binding sites, preventing it from binding to the peptide immobilized on the plate. A significant reduction in signal in the presence of the competitor peptide confirms specificity.[18] See Protocol 2 for a step-by-step guide.
Part 2: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key troubleshooting experiments discussed above.
Protocol 1: Screening and Optimizing Blocking Buffers
Objective: To empirically determine the most effective blocking buffer for minimizing non-specific binding and maximizing the signal-to-noise ratio.
Methodology:
-
Plate Preparation: Coat a 96-well high-binding microplate with your capture antibody or antigen according to your standard protocol. Wash 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).[7]
-
Blocker Application: Aliquot different blocking buffers into separate sections of the plate (e.g., rows A-B: 1% BSA in PBS; rows C-D: Commercial Blocker A; rows E-F: 5% Non-Fat Dry Milk in PBS). Add 200 µL/well.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Assay Execution:
-
In half of the wells for each blocker (e.g., row A), add only your assay diluent (Negative Control).
-
In the other half (e.g., row B), add your sulfated CCK analog at a known high concentration (Positive Control).
-
-
Detection: Proceed with the remaining steps of your immunoassay (e.g., addition of detection antibody, substrate).
-
Analysis:
-
Calculate the average signal for the Negative Control wells for each blocker. This is your background.
-
Calculate the average signal for the Positive Control wells for each blocker.
-
Determine the Signal-to-Noise (S/N) ratio for each blocker: S/N = (Signal_Positive) / (Signal_Negative).
-
Protocol 2: Validating Specificity with a Competition Assay
Objective: To confirm that the antibody-antigen interaction is specific. This protocol is adapted for a competitive ELISA format.[18][19]
Methodology:
-
Plate Preparation: Coat a 96-well plate with your capture antibody and block with the optimized blocking buffer from Protocol 1.
-
Prepare Competition Mixtures: In separate tubes, prepare a series of solutions containing a fixed, optimized concentration of your detection antibody.
-
No Competitor Control: Add only the detection antibody in assay buffer.
-
Competitor Samples: Add the detection antibody plus increasing concentrations of your free sulfated CCK analog (e.g., from 0.1x to 1000x the expected EC50 of the assay).
-
-
Pre-incubation: Incubate these mixtures for at least 1 hour at room temperature to allow the free peptide to bind to the antibody.[19]
-
Addition to Plate: Transfer 100 µL of each mixture to the corresponding wells of the prepared ELISA plate. Incubate for 1-2 hours.
-
Wash and Detect: Wash the plate thoroughly (5x) with wash buffer to remove unbound antibodies. Proceed with the addition of substrate and stop solution.
-
Analysis:
-
Read the absorbance at 450 nm.
-
Plot the signal (absorbance) against the concentration of the free competitor peptide.
-
-
Interpretation: A specific interaction will show a dose-dependent decrease in signal as the concentration of the free competitor increases. A lack of signal reduction indicates that the binding observed in your assay is likely non-specific.[17]
References
- 1. Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. labcluster.com [labcluster.com]
- 4. Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 8. hiyka.com [hiyka.com]
- 9. kisker-biotech.com [kisker-biotech.com]
- 10. biocompare.com [biocompare.com]
- 11. cqscopelab.com [cqscopelab.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.biomol.com [resources.biomol.com]
- 14. oni.bio [oni.bio]
- 15. researchgate.net [researchgate.net]
- 16. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 18. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 19. protocolsandsolutions.com [protocolsandsolutions.com]
Technical Support Center: [Thr28, Nle31]-CCK-8 Stability & Degradation
Welcome to the technical support center for researchers working with the cholecystokinin-8 (CCK-8) analog, [Thr28, Nle31]-CCK-8. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the complexities of handling this peptide in plasma and serum samples. Our goal is to equip you with the expertise to ensure the stability and integrity of your analyte, leading to reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is [Thr28, Nle31]-CCK-8, and how does it differ from native CCK-8?
[Thr28, Nle31]-CCK-8 is a synthetic analog of the native cholecystokinin-8 peptide. The key difference lies in the substitution of two methionine residues at positions 28 and 31 with threonine (Thr) and norleucine (Nle), respectively. This modification was specifically designed to enhance the peptide's stability. Notably, this analog retains the full biological activities of CCK-8 while being significantly more stable in acidic conditions and resistant to air oxidation.[1]
Q2: What are the primary challenges when working with [Thr28, Nle31]-CCK-8 in plasma or serum?
The main challenge is preventing ex vivo degradation by endogenous proteases present in blood samples. Plasma and serum contain a complex mixture of enzymes, including aminopeptidases and serine proteases, that can rapidly cleave peptide hormones.[2] Additionally, issues such as non-specific binding to labware and protein binding can lead to analyte loss and variability in quantification.[2][3]
Q3: Which is the better matrix for my experiments: plasma or serum?
Both plasma and serum present challenges with peptide stability due to intrinsic proteolytic activity.[4] However, plasma is often preferred for peptide analysis because the collection process can be more controlled with the immediate introduction of anticoagulants and protease inhibitors. The clotting process that forms serum can release additional proteases from platelets and other blood cells, potentially increasing the degradation of sensitive peptides. Studies have shown that different anticoagulants in plasma collection tubes can also influence peptide stability.[4] Ultimately, the choice may depend on your specific assay and the validation data you generate.
Q4: How quickly does CCK-8 degrade in plasma, and what does this imply for the [Thr28, Nle31] analog?
Studies on native sulfated CCK-8 have shown a half-life of approximately 50 minutes in human plasma, while the unsulfated form degrades faster with a half-life of about 18 minutes.[2] The primary enzymes implicated are aminopeptidases.[2] For the [Thr28, Nle31]-CCK-8 analog, the substitution of methionine with threonine and norleucine is expected to alter its susceptibility to these proteases. While specific degradation kinetics for this analog in plasma are not extensively published, the modification likely confers greater stability compared to the native peptide. However, it is crucial to assume that it is still susceptible to proteolysis and take appropriate preventative measures.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on scientific principles.
Issue 1: Low or No Analyte Recovery
Potential Causes & Solutions:
-
Proteolytic Degradation: This is the most common culprit.
-
Non-Specific Binding (NSB): Peptides are notoriously "sticky" and can adhere to glass or certain plastic surfaces.[2]
-
Poor Solubility: The peptide may not be fully solubilized in your reconstitution solvent after extraction.
-
Solution: Optimize your reconstitution solvent. A mixture of organic and aqueous solutions containing modifiers like formic acid or ammonium hydroxide can help maintain peptide solubility and proper ionization for LC-MS analysis.[3]
-
-
Inefficient Extraction: Your sample preparation method (e.g., protein precipitation or solid-phase extraction) may not be optimal for this specific peptide.
Issue 2: High Variability Between Replicates
Potential Causes & Solutions:
-
Inconsistent Sample Handling: Minor variations in the time between blood collection, processing, and freezing can lead to different degrees of degradation.
-
Solution: Standardize your sample handling procedure meticulously. A detailed and strictly followed Standard Operating Procedure (SOP) is essential for reproducible results.
-
-
Variable Protease Activity: The activity of proteases can differ between individual donor samples.
-
Solution: Ensure immediate and thorough mixing of blood with protease inhibitors upon collection. Using a master mix of inhibitors for all samples can help normalize this variable.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma/serum samples can lead to peptide degradation and aggregation.
-
Solution: Aliquot samples into single-use volumes after the initial processing to avoid multiple freeze-thaw cycles.[8]
-
Experimental Protocols & Methodologies
Protocol 1: Blood Collection for Optimal Peptide Stability
This protocol is designed to minimize ex vivo degradation of [Thr28, Nle31]-CCK-8 from the moment of sample collection.
Materials:
-
Blood collection tubes (e.g., BD™ P100) or K2EDTA tubes.
-
Broad-spectrum protease inhibitor cocktail (see formulation below).
-
Low-binding polypropylene tubes.
-
Refrigerated centrifuge.
-
Ice bath.
Procedure:
-
Prepare Collection Tubes: If not using pre-prepared tubes like the BD™ P100, add your protease inhibitor cocktail to the K2EDTA tubes immediately before blood draw. For every 1 mL of blood, a typical addition would be 10-20 µL of a 50-100X concentrated cocktail.
-
Blood Collection: Collect the blood sample and immediately invert the tube gently 8-10 times to ensure thorough mixing of the anticoagulant and protease inhibitors.
-
Cooling: Place the tube immediately into an ice bath. Do not let the sample sit at room temperature.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,300-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Carefully aspirate the plasma supernatant, avoiding the buffy coat. Transfer the plasma into pre-chilled, labeled, low-binding polypropylene tubes.
-
Storage: Immediately freeze the plasma aliquots at -80°C until analysis.
Protocol 2: Formulation of a General Protease Inhibitor Cocktail (100X)
This provides a recipe for a broad-spectrum cocktail. Commercial cocktails are also an excellent and convenient option.[4][5]
| Inhibitor | Target Proteases | Stock Solution | Final Conc. (100X) |
| AEBSF | Serine Proteases | 100 mM in dH₂O | 100 mM |
| Aprotinin | Serine Proteases | 0.5 mM in dH₂O | 0.5 mM |
| Bestatin | Aminopeptidases | 1 mM in dH₂O | 1 mM |
| E-64 | Cysteine Proteases | 1 mM in dH₂O | 1 mM |
| Leupeptin | Serine & Cysteine Proteases | 1 mM in dH₂O | 1 mM |
| Pepstatin A | Aspartic Proteases | 1 mM in DMSO | 1 mM |
| EDTA | Metalloproteases | 500 mM in dH₂O, pH 8.0 | 100 mM |
Note: For some applications, such as 2D electrophoresis or certain affinity chromatography, an EDTA-free cocktail may be necessary.[9]
Protocol 3: Plasma Stability Assay using LC-MS/MS
This protocol outlines a typical workflow to determine the degradation rate of [Thr28, Nle31]-CCK-8 in plasma.
Procedure:
-
Thaw Plasma: Thaw pooled human plasma (or species of interest) on ice.
-
Spike Peptide: Spike the plasma with [Thr28, Nle31]-CCK-8 to a known concentration (e.g., 100 ng/mL).
-
Incubation: Incubate the spiked plasma in a water bath at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma.
-
Quench Reaction: Immediately quench the enzymatic activity in the aliquot by adding it to a tube containing an organic solvent like acetonitrile (ACN) with 1% formic acid (FA), typically in a 3:1 solvent-to-plasma ratio. This will also precipitate the plasma proteins.
-
Internal Standard: Add an internal standard (ideally a stable isotope-labeled version of the analyte) to all samples and standards.
-
Sample Processing: Vortex the quenched samples, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Analysis: Plot the remaining percentage of the parent peptide against time to determine the degradation profile and calculate the half-life (t½).
Visualizing Degradation & Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.
Caption: Potential enzymatic degradation pathways of CCK-8 analogs in plasma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. waters.com [waters.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. goldbio.com [goldbio.com]
- 5. Protease inhibitor cocktails | Abcam [abcam.com]
- 6. arlok.com [arlok.com]
- 7. lambda.sk [lambda.sk]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Solubility of [Thr28, Nle31]-Cholecystokinin Peptides
Welcome to the technical support center for [Thr28, Nle31]-Cholecystokinin (CCK) peptides. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this specific CCK analog. While the substitutions of Threonine (Thr) for Methionine at position 28 and Norleucine (Nle) for Methionine at position 31 confer remarkable stability against oxidation and in acidic environments, the inherent hydrophobicity of the peptide backbone can still present dissolution issues.[1]
This document provides a structured, in-depth approach to systematically overcoming these challenges, moving from basic principles to advanced troubleshooting protocols. Our goal is to equip you with the scientific rationale and practical steps needed to ensure your experiments are founded on accurately prepared and fully solubilized peptide solutions.
Part 1: Initial Assessment & Foundational FAQs
This section addresses the most common initial queries and establishes the fundamental physicochemical properties of the [Thr28, Nle31]-CCK peptide that govern its solubility.
FAQ 1: I've received my lyophilized [Thr28, Nle31]-CCK peptide and it won't dissolve in sterile water. What are the immediate first steps?
This is a common scenario. Before attempting more complex solvents, it's crucial to ensure proper handling and to select the next solvent based on the peptide's chemical nature.
Initial Handling Protocol:
-
Equilibrate the Vial: Allow the lyophilized peptide to warm to room temperature, preferably in a desiccator, before opening the cap.[2][3] This prevents condensation of atmospheric moisture, which can affect the peptide's stability and weight.
-
Pellet the Peptide: Briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to ensure any static powder on the sidewalls is collected at the bottom.[2]
-
Use a Test Aliquot: Never use your entire peptide stock for initial solubility tests.[2][4] Weigh out or use a small, pre-aliquoted amount to find the optimal solvent.
-
Analyze the Peptide's Charge: The single most important factor guiding solvent selection is the peptide's net charge at a given pH.[5][6] The [Thr28, Nle31]-CCK (25-33) nonapeptide is acidic . Therefore, if it fails to dissolve in neutral water, the next logical step is to try a slightly basic buffer.
FAQ 2: How is the peptide's charge calculated, and how does this predict its solubility behavior?
A peptide's solubility is typically lowest at its isoelectric point (pI), the pH at which it has no net charge, and increases as the pH of the solution moves away from the pI.[6][7] By calculating the net charge at neutral pH, we can predict whether an acidic or basic solution will improve solubility.
Step-by-Step Charge Calculation for [Thr28, Nle31]-CCK (25-33) at pH 7:
The likely sequence is Asp-Tyr(SO3H)-Thr-Gly-Trp-Nle-Asp-Phe-NH2.
| Residue/Group | Charge at pH ~7 | Rationale |
| N-terminal amine (-NH3+) | +1 | The pKa is ~9.0-10.0, so it is protonated. |
| Aspartic Acid (Asp) x 2 | -2 (-1 each) | The side chain carboxyl pKa is ~3.9, so it is deprotonated. |
| Tyrosine (Tyr) Sulfate (-SO3H) | -1 | The sulfate group is a strong acid (pKa < 2) and is always negatively charged. |
| Basic Residues (Lys, Arg, His) | 0 | None are present in the sequence. |
| C-terminal amide (-CONH2) | 0 | The amide group is neutral and replaces the chargeable C-terminal carboxyl group.[8] |
| Total Net Charge | -2 | The peptide is acidic. |
This calculation confirms the peptide is acidic. Therefore, increasing the pH will make its net charge more negative, enhancing its interaction with water and increasing solubility.
Caption: Relationship between pH, isoelectric point (pI), and solubility for an acidic peptide.
Part 2: Troubleshooting Guide & Step-by-Step Protocols
If initial attempts in water fail, a systematic approach is required. This section details protocols for resolving common solubility issues.
Issue: The peptide remains insoluble or forms a cloudy suspension even in aqueous buffers.
Primary Cause: The strong hydrophobic character of the Tryptophan (Trp), Norleucine (Nle), and Phenylalanine (Phe) residues is likely promoting intermolecular aggregation.[2][6] These hydrophobic forces can overwhelm the solubilizing effects of the charged aspartic acid and sulfated tyrosine residues.
Solution A: Systematic pH Adjustment
Causality: By raising the pH of the solvent well above the peptide's pI, we increase its net negative charge. This enhances repulsion between peptide molecules, disrupting aggregation and favoring interaction with the polar water molecules.
Experimental Protocol: pH Screening
-
Prepare Buffers: Prepare a set of sterile, volatile buffers. For this acidic peptide, focus on basic pH values. A good starting point is 0.1 M Ammonium Bicarbonate (pH ~7.8). You can also prepare buffers at pH 8.5 and 9.5.
-
Test Solubility: Add a small volume of the basic buffer to your test aliquot of the peptide.
-
Vortex and Observe: Vortex the sample gently. If it doesn't dissolve immediately, allow it to sit for several minutes.
-
Sonication (Optional): If particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes.[5] Be careful to avoid heating the sample.[9]
-
Assess: If the solution becomes clear, you have found a suitable condition. Note the final concentration achieved.
| Recommended Solvents for Acidic Peptides | pH Range | Comments |
| Sterile Deionized Water | ~5.5-7.0 | Always the first choice. Residual TFA from purification can make the initial solution acidic.[8] |
| 10-50 mM Ammonium Bicarbonate | 7.5 - 8.5 | Excellent choice for acidic peptides. Volatile, so it can be removed by lyophilization if needed. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Physiologically relevant, but non-volatile. |
| 0.5% Ammonium Hydroxide (NH4OH) | > 9.0 | Use with caution for more stubborn cases; can be harsh.[4][10] |
Solution B: Introduction of Organic Co-solvents
Causality: Hydrophobic peptides with significant uncharged regions often require an organic solvent to disrupt the non-polar interactions that cause aggregation.[9] The organic solvent solvates the hydrophobic side chains, allowing the peptide to dissolve. The key is to first achieve a concentrated stock solution in the organic solvent and then carefully dilute it into your desired aqueous buffer.
Experimental Protocol: Organic Solvent Dissolution
-
Select a Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties and relatively low toxicity in assays.[2][3] Dimethylformamide (DMF) is an alternative.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the lyophilized peptide (e.g., 20-50 µL). Vortex thoroughly until the peptide is completely dissolved, forming a clear, concentrated stock solution.
-
Slow Dilution: This is the critical step. While vortexing your target aqueous buffer (e.g., PBS or cell culture media), add the concentrated DMSO-peptide stock drop-by-drop . Adding the stock too quickly will cause a rapid polarity shift and make the peptide precipitate out.
-
Final Concentration Check: Be mindful of the final organic solvent concentration. For most cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%, to avoid cellular toxicity.[5]
| Common Organic Co-solvents | Advantages | Disadvantages |
| DMSO | Excellent solubilizing power; low volatility. | Can be toxic to cells at >1%; can interfere with some assays. |
| DMF | Good solubilizing power. | More toxic than DMSO; should be handled in a fume hood. |
| Acetonitrile (ACN) | Volatile (can be removed); good for MS analysis. | Less powerful than DMSO/DMF; high volatility makes concentration tricky.[3] |
| Isopropanol/Ethanol | Less toxic than other organic solvents. | Generally weaker solubilizing power for complex peptides.[11] |
Part 3: Advanced Strategies & Proactive Solutions
For particularly challenging cases or for long-term project planning, more advanced techniques and proactive modifications can be considered.
FAQ 3: My peptide precipitates out of solution over time or upon freeze-thaw. What can I do?
Cause: This indicates that the solution, while initially clear, is supersaturated or that the peptide is slowly aggregating.
Solutions:
-
Use Denaturants (Last Resort): For non-biological or purely analytical applications, agents like 6 M Guanidine Hydrochloride or 8 M Urea can be used to solubilize highly aggregated peptides.[2][11] These agents disrupt the hydrogen bond networks that contribute to aggregation. However, they are incompatible with virtually all biological systems and must be removed before use.[9]
-
Fresh Preparations: The most reliable solution is often to prepare the peptide solution fresh before each experiment and avoid freeze-thaw cycles by storing it in single-use aliquots at -20°C or -80°C.[4][11]
FAQ 4: Can I improve the solubility of my CCK analog during the design and synthesis phase?
Yes. If you have the flexibility to modify the peptide sequence, several strategies can proactively enhance solubility.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method to increase the hydrophilicity and solubility of peptides.[5][12]
-
Amino Acid Substitution: While the core binding sequence must be maintained, it may be possible to substitute other non-essential hydrophobic residues (like Phe) with more polar alternatives (e.g., Tyr) to improve solubility.[13]
-
Site-Specific Betaine Modification: Attaching the small molecule betaine to the N-terminus has been shown to significantly increase the solubility and reduce the aggregation of peptides without impacting their biological function.[14][15]
Part 4: Summary Workflow & Quick Reference
To aid in your experimental planning, the following flowchart provides a decision-making framework for solubilizing your [Thr28, Nle31]-CCK peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. jpt.com [jpt.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. reta-peptide.com [reta-peptide.com]
- 8. Peptide Synthesis Knowledge Base [peptide2.com]
- 9. bachem.com [bachem.com]
- 10. genscript.com [genscript.com]
- 11. lifetein.com [lifetein.com]
- 12. News - Overview of chemical modification of peptides [gtpeptide.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Increasing solubility of proteins and peptides by site-specific modification with betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing cross-reactivity of [Thr28, Nle31]-CCK-8 with gastrin receptors
A Guide for Researchers on Minimizing Cross-Reactivity with Gastrin (CCK2) Receptors
Welcome to the technical support center for [Thr28, Nle31]-CCK-8. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting, and best practices for using this selective cholecystokinin-1 (CCK1) receptor agonist. As Senior Application Scientists, we understand the nuances of receptor pharmacology and aim to equip you with the knowledge to ensure your experiments are precise, reproducible, and correctly interpreted.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about [Thr28, Nle31]-CCK-8, its selectivity profile, and the critical differences between the target CCK1 receptor and the off-target CCK2 (gastrin) receptor.
FAQ 1: What is [Thr28, Nle31]-CCK-8 and why are its specific modifications important?
[Thr28, Nle31]-CCK-8 is a synthetic, modified analog of the C-terminal octapeptide of cholecystokinin (CCK-8). The native CCK-8 peptide has two methionine residues that are susceptible to oxidation, which can lead to loss of biological activity. In this analog, these methionines have been replaced:
-
Met28 is replaced by Threonine (Thr): This enhances stability.
-
Met31 is replaced by Norleucine (Nle): Norleucine is an isomer of leucine that is structurally similar to methionine but lacks the oxidation-prone sulfur atom.
These modifications create a more stable and reliable tool for research, with a pharmacological profile very similar to native sulfated CCK-8, making it a potent CCK1 receptor agonist.[1][2]
FAQ 2: How selective is [Thr28, Nle31]-CCK-8 for the CCK1 receptor over the CCK2 (gastrin) receptor?
The cholecystokinin receptor family has two main subtypes: CCK1 (formerly CCK-A for 'alimentary') and CCK2 (formerly CCK-B for 'brain'). The gastrin receptor is identical to the CCK2 receptor.[3]
-
CCK1 Receptors show a high affinity for sulfated CCK peptides and are less responsive to non-sulfated forms or to gastrin. The sulfated tyrosine residue is critical for high-affinity binding.[4][5][6][7]
-
CCK2 Receptors bind both sulfated and non-sulfated CCK, as well as gastrin, with similarly high affinity. The minimal requirement for binding is the C-terminal tetrapeptide shared by both CCK and gastrin.[4][5][8]
While specific binding affinity data for [Thr28, Nle31]-CCK-8 is distributed across various studies, analogs in this class generally exhibit a high degree of selectivity for the CCK1 receptor. For context, the parent molecule, sulfated CCK-8, binds to the CCK1 receptor with 500- to 1,000-fold higher affinity and potency than gastrin.[7] A highly selective synthetic CCK1 agonist, A-71623, demonstrates over 1000-fold selectivity for the CCK1 receptor over the CCK2 receptor.[9][10]
Table 1: Comparative Ligand Affinities at CCK Receptor Subtypes
| Ligand | Target Receptor | Typical Affinity (Ki or IC50) | Selectivity Profile |
|---|---|---|---|
| Sulfated CCK-8 | CCK1 | Low nM | High |
| Sulfated CCK-8 | CCK2 | Low nM | Non-selective vs. Gastrin |
| Gastrin-17 | CCK1 | High nM to µM | Low affinity for CCK1 |
| Gastrin-17 | CCK2 | Low nM | High (CCK2 selective) |
| [Thr28, Nle31]-CCK-8 | CCK1 | Expected Low nM | High (Primary Target) |
| [Thr28, Nle31]-CCK-8 | CCK2 | Expected High nM to µM | Low (Potential Cross-Reactivity) |
| A-71623 (Selective Agonist) | CCK1 | ~3.7 nM | >1200-fold vs. CCK2[9] |
| L-364,718 (Selective Antagonist) | CCK1 | Low nM | Highly selective for CCK1[3] |
| L-365,260 (Selective Antagonist) | CCK2 | Low nM | Selective for CCK2[3] |
Note: Absolute values can vary based on experimental conditions (e.g., cell type, radioligand used).
FAQ 3: Why is it critical to distinguish between CCK1 and CCK2 receptor activation?
Both receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq pathway, leading to activation of phospholipase C and a subsequent increase in intracellular calcium.[5][11] Because they share this primary signaling pathway, a simple functional assay like calcium mobilization cannot, on its own, distinguish which receptor is being activated if both are present.[12]
Distinguishing between the two is vital because they mediate different physiological and pathological effects.
-
CCK1R: Primarily involved in gastrointestinal functions like gallbladder contraction, pancreatic secretion, and satiety.[11][13]
-
CCK2R: Predominantly found in the brain, regulating anxiety and memory, and in the stomach, where it mediates gastrin-stimulated acid secretion.[3][13][14]
Unintended activation of CCK2 receptors can lead to confounding results, misinterpretation of your compound's mechanism of action, and potential off-target effects in vivo.
Part 2: Experimental Design & Troubleshooting
Careful experimental design is the most effective strategy for minimizing and accounting for any potential cross-reactivity.
Issue 1: My experimental system expresses both CCK1 and CCK2 receptors. How can I isolate the CCK1-mediated effects?
This is a common challenge, particularly in primary cell cultures or in vivo models.
Solution A: Pharmacological Blockade
The most direct method is to use a selective CCK2 receptor antagonist to block any off-target effects of [Thr28, Nle31]-CCK-8.
-
Recommended Tool: Use a well-characterized, potent, and selective CCK2 antagonist like L-365,260 or PD 135158 .[3][9]
-
Experimental Logic: Pre-incubate your cells or tissue with the CCK2 antagonist at a concentration known to saturate the CCK2 receptors (typically 10-100x its Ki) before adding [Thr28, Nle31]-CCK-8. If the observed response is unchanged, it is mediated by CCK1. If the response is diminished, it indicates a component of CCK2 cross-reactivity.
-
Control: As a control for your antagonist's specificity, demonstrate that it can block the effects of a known CCK2 agonist (e.g., Gastrin-17 or non-sulfated CCK-8) but does not block the effects of a highly selective CCK1 agonist (e.g., A-71623) in a system expressing both receptors.[15]
Solution B: Model System Selection
Choose a model system that endogenously expresses only the CCK1 receptor or use a recombinant system.
-
Recombinant Cell Lines: Stably or transiently transfect a cell line that lacks endogenous CCK receptors (e.g., HEK293, CHO) with a plasmid encoding only the human CCK1 receptor. This provides a clean system to characterize the direct effects of your compound.
-
Screening Cell Lines: Before starting, perform qPCR or Western blot analysis on your chosen cell line to confirm the presence of CCK1R mRNA/protein and the absence of CCK2R.
Troubleshooting Scenario: I am observing a functional response at high concentrations of [Thr28, Nle31]-CCK-8 that I suspect is due to CCK2 activation.
Cause: At high concentrations, even a highly selective ligand can begin to occupy lower-affinity off-targets. This is a fundamental principle of receptor pharmacology.
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Ensure you are working within the specific, high-affinity portion of the curve for the CCK1 receptor. The cross-reactivity will typically appear as a second, lower-potency phase in your dose-response curve.
-
Confirm with a CCK2 Antagonist: As described above, use a selective CCK2 antagonist (e.g., L-365,260) to see if it abolishes the response seen only at high concentrations of your agonist.
-
Run a Parallel Assay with a CCK2-Selective Agonist: In the same system, run a dose-response curve for Gastrin-17. This will define the potency and efficacy of a true CCK2 agonist in your system, providing a benchmark for comparison.
-
Validate with a Binding Assay: A competitive radioligand binding assay is the gold standard for determining affinity and selectivity. This will provide quantitative Ki values for your compound at both CCK1 and CCK2 receptors.
Part 3: Core Experimental Protocols
Here we provide step-by-step guides for essential assays to validate the selectivity of your compound.
Protocol 1: Competitive Radioligand Binding Assay
This assay directly measures the affinity (Ki) of [Thr28, Nle31]-CCK-8 for both CCK1 and CCK2 receptors by assessing its ability to compete with a radiolabeled ligand.[16][17]
Objective: To determine the Ki of [Thr28, Nle31]-CCK-8 at membranes prepared from cells expressing either CCK1R or CCK2R.
Materials:
-
Cell lines exclusively expressing either human CCK1R or CCK2R.
-
Radioligand: e.g., [125I]BH-CCK-8 (high affinity for both receptors) or a subtype-selective radioligand if available.
-
Non-labeled competitors: [Thr28, Nle31]-CCK-8, Sulfated CCK-8 (positive control), Gastrin-17.
-
Membrane Preparation Buffer (e.g., Tris-HCl, MgCl2, protease inhibitors).
-
Assay Buffer (e.g., HEPES, BSA, bacitracin).
-
96-well plates and a cell harvester with glass fiber filters.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Method:
-
Membrane Preparation: Grow cells expressing CCK1R or CCK2R to confluence. Harvest, homogenize in ice-cold buffer, and centrifuge to pellet membranes. Resuspend and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed amount of cell membranes, and the radioligand at a concentration near its Kd.
-
Competition: Add increasing concentrations of your unlabeled competitor, [Thr28, Nle31]-CCK-8 (e.g., from 1 pM to 10 µM). Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled CCK-8, e.g., 1 µM).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Harvesting: Rapidly aspirate the contents of the wells through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot this against the log of the competitor concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Mobilization Assay
This assay measures the functional consequence of receptor activation by detecting changes in intracellular calcium.[12][18][19]
Objective: To determine the potency (EC50) and efficacy of [Thr28, Nle31]-CCK-8 in cells expressing CCK1R, and to test for off-target activation in cells expressing CCK2R.
Materials:
-
CCK1R- and CCK2R-expressing cell lines (e.g., CHO, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonists: [Thr28, Nle31]-CCK-8, Gastrin-17 (CCK2 control).
-
Antagonists: L-364,718 (CCK1), L-365,260 (CCK2).
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Signaling Pathway Diagram:
Caption: Canonical Gq signaling pathway for CCK receptors.
Step-by-Step Method:
-
Cell Plating: Seed the CCK1R- or CCK2R-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.[12]
-
Dye Loading: Aspirate the culture medium and replace it with assay buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.[12]
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of your agonists ([Thr28, Nle31]-CCK-8, controls) at a concentration 5-10x higher than the final desired concentration.
-
Measurement: Place both plates into the fluorescence plate reader. Program the instrument to establish a baseline fluorescence reading for several seconds, then add the compounds from the source plate to the cell plate.
-
Data Acquisition: Continue to measure the fluorescence intensity kinetically for 1-3 minutes to capture the transient calcium peak.
-
Data Analysis: The response is typically quantified as the maximum peak fluorescence minus the baseline reading. Plot this response against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
Selectivity Confirmation: To confirm CCK1R-mediated signaling, show that the response to [Thr28, Nle31]-CCK-8 can be blocked by pre-incubation with the CCK1 antagonist L-364,718, but not by the CCK2 antagonist L-365,260.
By rigorously applying these principles and protocols, researchers can confidently use [Thr28, Nle31]-CCK-8 to probe CCK1 receptor function while effectively minimizing and accounting for any potential cross-reactivity with CCK2/gastrin receptors.
References
- 1. Metal ion binding affinities of gastrin and CCK in membrane mimetic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic photoaffinity labeling probes for cholecystokinin (CCK)-gastrin family receptors. D-Tyr-Gly-[Nle28,31,pNO2-Phe33)CCK-26-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 8. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential for novel drugs targeting the type 1 cholecystokinin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer [jcancer.org]
- 15. CCK1 Receptor Agonists | CCK1 Receptors | Tocris Bioscience [tocris.com]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. multispaninc.com [multispaninc.com]
- 18. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 19. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Incubation Time for [Thr28, Nle31]-CCK-8 in Cell-Based Assays
Welcome to the technical support resource for researchers utilizing [Thr28, Nle31]-CCK-8, a potent and selective cholecystokinin-A (CCK-A) receptor agonist. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize the incubation time of this peptide in your cell-based assays. Our goal is to empower you with the scientific rationale behind experimental design, ensuring robust and reproducible results.
Understanding the Core Principles: Why Incubation Time is Critical
Optimizing the incubation time for [Thr28, Nle31]-CCK-8 is not merely about following a generic protocol; it's about understanding the dynamic interplay between the ligand, its receptor, and the downstream cellular response. [Thr28, Nle31]-CCK-8, like other peptide agonists, initiates a cascade of events upon binding to the CCK-A receptor, a G-protein coupled receptor (GPCR). The duration of this interaction directly influences the magnitude and kinetics of the measured signal. Several key factors must be considered:
-
Ligand-Receptor Binding Kinetics: The association and dissociation rates of [Thr28, Nle31]-CCK-8 with the CCK-A receptor will determine how quickly a maximal binding equilibrium is reached.
-
Signal Transduction Cascade: The time required for the signal to propagate from receptor activation to the measured downstream event (e.g., calcium mobilization, cAMP modulation) is a critical determinant.
-
Receptor Desensitization and Internalization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, a cellular mechanism to attenuate signaling.[1][2][3] This can result in a diminished signal if the incubation time is too long.
-
Ligand Stability: Peptides can be susceptible to degradation by proteases present in cell culture media. The stability of [Thr28, Nle31]-CCK-8 over time will impact the effective concentration of the agonist.
This guide will walk you through a systematic approach to empirically determine the optimal incubation time for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is [Thr28, Nle31]-CCK-8 and what is its primary mechanism of action?
A1: [Thr28, Nle31]-CCK-8 is a synthetic analog of the C-terminal octapeptide of cholecystokinin (CCK-8). The substitutions of Threonine at position 28 and Norleucine at position 31 enhance its stability and selectivity. It acts as a potent agonist for the cholecystokinin-A (CCK-A) receptor.[4] The CCK-A receptor is a Gq-protein coupled receptor.[5][6] Upon binding of [Thr28, Nle31]-CCK-8, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration, which is a hallmark of CCK-A receptor activation.[5][7]
Q2: What are the most common cell-based assays used to measure the activity of [Thr28, Nle31]-CCK-8?
A2: The most common assays for [Thr28, Nle31]-CCK-8 focus on the primary downstream signaling events of the CCK-A receptor. These include:
-
Calcium Flux Assays: These are the most direct and widely used functional assays for CCK-A receptor activation.[7][8] They measure the transient increase in intracellular calcium upon agonist stimulation.
-
cAMP Accumulation Assays: While the primary coupling of the CCK-A receptor is through Gq, some studies have shown that CCK can also influence cAMP levels, so this can be a relevant secondary assay.[9][10]
-
Receptor Internalization Assays: These assays quantify the agonist-induced translocation of the CCK-A receptor from the cell surface into intracellular compartments, a key step in desensitization.[3]
Q3: I am not seeing a response in my assay. Could the incubation time be the issue?
A3: Yes, an inappropriate incubation time can lead to a lack of signal.
-
Too short: The ligand may not have had sufficient time to bind to the receptor and initiate a downstream signal. This is particularly relevant for assays measuring events further down the signaling cascade.
-
Too long: For transient signals like calcium flux, the peak response may have already occurred and returned to baseline before you take the measurement. Additionally, prolonged incubation can lead to receptor desensitization, where the cell becomes unresponsive to further stimulation.[1][2]
Q4: How does serum in the culture medium affect my experiment?
A4: Serum contains various growth factors and proteases that can interfere with your assay. It is highly recommended to perform agonist stimulation in serum-free media. Serum starvation for a few hours to overnight before the assay can also help to reduce basal signaling activity and synchronize cells, leading to a more robust and reproducible response.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. High basal receptor activity. 2. Cell stress. 3. Autofluorescence of compounds or plates. | 1. Serum starve cells for 2-24 hours prior to the assay.[11] 2. Handle cells gently and ensure optimal plating density. 3. Run appropriate controls (vehicle only, no cells) to determine the source of background. |
| Low Signal-to-Noise Ratio | 1. Suboptimal incubation time. 2. Low receptor expression in the cell line. 3. Ligand degradation. 4. Incorrect assay setup. | 1. Perform a time-course experiment to determine the optimal incubation time (see protocol below). 2. Verify CCK-A receptor expression in your chosen cell line. 3. Prepare fresh ligand solutions and consider the use of protease inhibitors. 4. Review and optimize assay parameters such as cell density and reagent concentrations. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. Edge effects in the plate. 3. Inaccurate pipetting. 4. Bubbles in the wells. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Avoid using the outer wells of the plate for critical measurements; fill them with media or PBS to maintain humidity.[13] 3. Use calibrated pipettes and proper pipetting techniques. 4. Be careful not to introduce bubbles when adding reagents.[14] |
| Unexpected Dose-Response Curve | 1. Receptor desensitization at high agonist concentrations. 2. Off-target effects of the ligand. 3. Ligand depletion at low concentrations. | 1. Shorten the incubation time to capture the initial response before desensitization occurs. 2. Test the ligand in a cell line that does not express the CCK-A receptor to check for off-target effects. 3. Ensure the use of appropriate concentrations and consider the assay volume. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a Calcium Flux Assay
This protocol outlines a time-course experiment to identify the peak calcium response following stimulation with [Thr28, Nle31]-CCK-8.
Materials:
-
Cells expressing the CCK-A receptor (e.g., CHO-CCKAR, HEK293-CCKAR)
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
[Thr28, Nle31]-CCK-8
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into the 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[15]
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Agonist Preparation: Prepare a stock solution of [Thr28, Nle31]-CCK-8 in a suitable solvent (e.g., DMSO or water) and then dilute it to the desired final concentration in assay buffer. It is recommended to use a concentration that elicits a maximal or near-maximal response (e.g., EC80 or EC100).
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for each well for 10-20 seconds.
-
Inject the [Thr28, Nle31]-CCK-8 solution into the wells and continue to record the fluorescence for at least 2-5 minutes.
-
-
Data Analysis:
-
For each well, subtract the baseline fluorescence from the peak fluorescence to determine the magnitude of the response.
-
Plot the fluorescence intensity over time to visualize the kinetics of the calcium response. The optimal "incubation time" for a single-point read would be at the peak of this curve.
-
Protocol 2: Optimizing Incubation Time for a cAMP Accumulation Assay
This protocol describes a time-course experiment to determine the optimal stimulation time for measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the CCK-A receptor
-
White, opaque 96-well microplates
-
[Thr28, Nle31]-CCK-8
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation)[16]
Procedure:
-
Cell Plating: Seed the cells into the 96-well plate and culture overnight.
-
Cell Stimulation:
-
Remove the culture medium and wash the cells with PBS.
-
Add the stimulation buffer containing the PDE inhibitor and pre-incubate for 15-30 minutes.[16]
-
Add [Thr28, Nle31]-CCK-8 at various concentrations to different wells. Include a vehicle control.
-
Incubate the plate at room temperature or 37°C for different durations (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Cell Lysis and cAMP Detection:
-
At the end of each incubation period, lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a dose-response curve for each incubation time point.
-
The optimal incubation time is the one that provides the largest assay window (the difference between the maximal and basal response) and a stable EC50 value.[17]
-
Visualizing Key Concepts
References
- 1. Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 7. innoprot.com [innoprot.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Characterization of cAMP-dependent protein kinase activation by CCK in rat pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ptglab.com [ptglab.com]
- 15. bu.edu [bu.edu]
- 16. benchchem.com [benchchem.com]
- 17. resources.revvity.com [resources.revvity.com]
Validation & Comparative
A Head-to-Head Comparison for Researchers: [Thr28, Nle31]-Cholecystokinin (25-33) vs. CCK-8 Potency
A comprehensive guide for scientists and drug development professionals on the comparative potency and utility of the stabilized cholecystokinin analog, [Thr28, Nle31]-Cholecystokinin (25-33), and the endogenous peptide, CCK-8.
Introduction: The Quest for Stability in Cholecystokinin Research
Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, playing a key role in digestion, satiety, and various neurological processes. The C-terminal octapeptide, CCK-8, is the most prevalent and biologically active fragment, mediating its effects through two G-protein coupled receptors: the CCK1 receptor (formerly CCKA) and the CCK2 receptor (formerly CCKB).
A significant challenge in the preclinical and potential therapeutic application of CCK-8 is its susceptibility to oxidation at its two methionine residues. This chemical instability can lead to a loss of biological activity, complicating experimental reproducibility and limiting its therapeutic potential. To address this, stabilized analogs have been synthesized, among which [Thr28, Nle31]-Cholecystokinin (25-33) has emerged as a valuable research tool. This analog, in which the methionine residues at positions 28 and 31 are replaced by threonine and norleucine, respectively, was designed to resist oxidation while retaining the full biological activity of the parent peptide.[1][2]
This guide provides a detailed comparison of the potency of [Thr28, Nle31]-Cholecystokinin (25-33) and CCK-8, supported by experimental data, to aid researchers in selecting the appropriate peptide for their studies.
Structural and Stability Comparison: Engineering Resistance to Oxidation
The primary structural difference between [Thr28, Nle31]-Cholecystokinin (25-33) and CCK-8 lies in the substitution of the two methionine residues. Norleucine (Nle) is an isostere of methionine, meaning it has a similar size and shape, but lacks the easily oxidizable sulfur atom. The substitution with threonine (Thr) and norleucine (Nle) confers remarkable stability in acidic media and resistance to air oxidation.[1][2] This enhanced stability is a crucial advantage for in vitro experiments requiring prolonged incubations and for in vivo studies where the peptide is exposed to various physiological environments.
Potency and Efficacy: A Tale of Two Peptides
The central question for any researcher considering an analog is whether it faithfully recapitulates the biological activity of the endogenous ligand. Extensive studies have demonstrated that [Thr28, Nle31]-Cholecystokinin (25-33) and its closely related analogs are not only biologically active but are largely equipotent to CCK-8 in a variety of functional assays.
One study found that a biotinylated derivative of [Thr28, Nle31]-CCK(25-33) promoted amylase secretion and phosphatidylinositol metabolism in dispersed rat pancreatic acini with the same potency and efficacy as the non-biotinylated analog, suggesting the modifications do not hinder its biological function.[3] Another investigation into a similar analog, Boc[Nle28,Nle31]CCK27-33, demonstrated that it was equipotent to CCK-8 in stimulating amylase release from rat pancreas fragments. Furthermore, the EC50 values for this analog in guinea pig gallbladder and ileum contraction assays were found to be similar to those of CCK-8.
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinities and functional potencies of [Thr28, Nle31]-Cholecystokinin (25-33) analogs and CCK-8. It is important to note that direct side-by-side comparisons in the same study are limited; however, the collective data strongly supports the equipotency of the stabilized analog.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Preparation | Affinity (Kd/Ki) | Reference |
| [125I]BTG-[Thr28, Nle31]-CCK(25-33) | CCK (High Affinity) | Rat Pancreatic Acini | 0.17 nM (Kd) | [3] |
| [125I]BTG-[Thr28, Nle31]-CCK(25-33) | CCK (Low Affinity) | Rat Pancreatic Acini | 13 nM (Kd) | [3] |
| CCK-8 | CCK1 | Various | ~0.6-1 nM (Ki) | |
| CCK-8 | CCK2 | Various | ~0.3-1 nM (Ki) |
Table 2: Functional Potency
| Ligand | Assay | System | Potency (EC50) | Reference |
| Boc[Nle28,Nle31]CCK27-33 | Gallbladder Contraction | Guinea Pig | 3.2 nM | |
| CCK-8 | Gallbladder Contraction | Guinea Pig | 6.0 nM | |
| Boc[Nle28,Nle31]CCK27-33 | Ileum Contraction | Guinea Pig | 3.0 nM | |
| CCK-8 | Ileum Contraction | Guinea Pig | 2.0 nM |
Signaling Pathways: A Common Mechanism of Action
Both CCK-8 and [Thr28, Nle31]-Cholecystokinin (25-33) exert their effects by binding to and activating CCK1 and CCK2 receptors. These receptors are coupled to the Gq family of G-proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with CCK, such as enzyme secretion from pancreatic acini and smooth muscle contraction.
Experimental Protocols
To facilitate reproducible research, this section provides detailed, step-by-step methodologies for key experiments used to assess the potency of CCK analogs.
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to CCK receptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from a tissue expressing CCK receptors (e.g., rat pancreas) or a cell line stably expressing either CCK1 or CCK2 receptors.
-
Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled CCK analog (e.g., [125I]Bolton-Hunter labeled CCK-8) and varying concentrations of the unlabeled competitor ([Thr28, Nle31]-Cholecystokinin (25-33) or CCK-8).
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Amylase Secretion Assay from Pancreatic Acini
This functional assay measures the potency of CCK analogs by quantifying their ability to stimulate amylase secretion from isolated pancreatic acini.
Methodology:
-
Isolation of Pancreatic Acini: Isolate pancreatic acini from a suitable animal model (e.g., rat or mouse) by collagenase digestion.
-
Pre-incubation: Pre-incubate the isolated acini in a physiological buffer (e.g., HEPES-Ringer) at 37°C to allow them to equilibrate.
-
Stimulation: Add varying concentrations of [Thr28, Nle31]-Cholecystokinin (25-33) or CCK-8 to the acini suspension and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Separation: Centrifuge the samples to pellet the acini.
-
Amylase Measurement: Collect the supernatant and measure the amylase activity using a commercially available amylase assay kit.
-
Total Amylase: Determine the total amylase content in a parallel set of unstimulated acini by lysing the cells.
-
Data Analysis: Express the amylase secretion as a percentage of the total cellular amylase content. Plot the percentage of amylase release against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion: A Stabilized and Reliable Alternative
The available evidence strongly indicates that [Thr28, Nle31]-Cholecystokinin (25-33) is a potent and reliable tool for studying the physiological effects of cholecystokinin. Its key advantage lies in its enhanced stability against oxidation, which overcomes a significant limitation of the endogenous peptide, CCK-8. Researchers can be confident that this analog will elicit biological responses with a potency and efficacy comparable to CCK-8, making it an excellent choice for a wide range of in vitro and in vivo investigations into the roles of CCK1 and CCK2 receptors in health and disease.
References
A Comparative Analysis of Receptor Affinity: [Thr28, Nle31]-CCK-8 versus Native CCK-8
For researchers and drug development professionals engaged in the study of cholecystokinin (CCK) receptor pharmacology, a nuanced understanding of ligand-receptor interactions is paramount. This guide provides an in-depth comparison of the receptor binding affinities of native cholecystokinin-8 (CCK-8) and its chemically stabilized analog, [Thr28, Nle31]-CCK-8. This analysis is supported by a review of available experimental data, detailed protocols for affinity determination, and an exploration of the downstream signaling consequences of receptor activation.
Introduction to CCK-8 and its Analog
Native CCK-8 is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its biological effects are mediated through two G protein-coupled receptors: the CCK1 receptor (CCK1R), predominantly found in the periphery (e.g., pancreas, gallbladder), and the CCK2 receptor (CCK2R), which is abundant in the brain and stomach. A key structural feature of native CCK-8 is the presence of a sulfated tyrosine residue, which is critical for its high-affinity interaction with CCK1R.
The synthetic analog, [Thr28, Nle31]-CCK-8, was developed to enhance the peptide's stability. In this analog, the methionine residues at positions 28 and 31 are replaced with threonine and norleucine, respectively. This modification confers resistance to oxidation, a common issue with methionine-containing peptides, thereby increasing its shelf-life and stability in experimental assays. This guide will explore whether these stabilizing modifications impact the fundamental property of receptor affinity.
Comparative Receptor Binding Affinity
The cornerstone of understanding the functional similarities and differences between native CCK-8 and its analog lies in their binding affinities for the CCK1 and CCK2 receptors. While direct side-by-side comparative studies providing Ki or IC50 values for [Thr28, Nle31]-CCK-8 against both receptors are not extensively documented in publicly available literature, existing data for each peptide and related analogs allow for a robust qualitative and semi-quantitative comparison.
Native sulfated CCK-8 is known to bind with high affinity to both CCK1 and CCK2 receptors[1]. The sulfation of the tyrosine residue is a key determinant for its high affinity for the CCK1 receptor[2][3]. Studies on various CCK-8 analogs, including those with modifications at positions 28 and 31, have indicated that the replacement of methionine with norleucine does not significantly alter the binding properties[4].
Furthermore, a biotinylated derivative of [Thr28, Nle31]-CCK-9 has been shown to bind to high-affinity (Kd of 0.17 nM) and low-affinity (Kd of 13 nM) sites on rat pancreatic acini, which are rich in CCK1 receptors. The non-biotinylated form of this analog demonstrated the same potency and efficacy in stimulating amylase secretion, suggesting that the core [Thr28, Nle31]-CCK peptide possesses a high affinity for the CCK1 receptor, comparable to the native peptide. Another source corroborates that the [Thr28, Nle31]-CCK analog retains all the bioactivities of native CCK-8, which would necessitate comparable receptor binding affinities.
Quantitative Binding Affinity Data
| Ligand | Receptor | Binding Affinity (Ki/IC50) | Reference |
| Native Sulfated CCK-8 | CCK1R | ~0.6 - 1 nM (Ki) | [1] |
| CCK2R | ~0.3 - 1 nM (Ki) | [1] | |
| [Thr28, Nle31]-CCK-9 (Biotinylated) | CCK1R (rat pancreatic acini) | 0.17 nM (Kd - high affinity site) | |
| 13 nM (Kd - low affinity site) |
Note: While the data for the [Thr28, Nle31]-CCK-9 analog is for a biotinylated version and expressed as Kd, it provides a strong indication of the high-affinity nature of this modified peptide for the CCK1 receptor. Further direct comparative studies are warranted to establish the precise Ki values for [Thr28, Nle31]-CCK-8 at both human CCK1 and CCK2 receptors.
Experimental Protocol: Radioligand Competition Binding Assay
To empirically determine and compare the receptor affinities of these peptides, a radioligand competition binding assay is the gold standard. The following protocol provides a detailed methodology for such an experiment.
I. Materials and Reagents
-
Cell Lines: HEK293 or CHO cells stably transfected with human CCK1R or CCK2R.
-
Radioligand: [125I]-labeled sulfated CCK-8.
-
Peptides: Native sulfated CCK-8 and [Thr28, Nle31]-CCK-8.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and a protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
96-well filter plates and a vacuum filtration manifold.
-
Gamma counter.
II. Experimental Workflow
A. Membrane Preparation
-
Culture the transfected cells to ~90% confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Store the membrane preparations at -80°C until use.
B. Competition Binding Assay
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM of unlabeled native CCK-8 (for non-specific binding).
-
Add 50 µL of a range of concentrations of the competitor peptides (native CCK-8 or [Thr28, Nle31]-CCK-8).
-
Add 50 µL of the radioligand ([125I]-CCK-8) at a final concentration close to its Kd.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a predetermined amount of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid vacuum filtration through the filter plates.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the bound radioactivity using a gamma counter.
C. Data Analysis
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value for each peptide.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
Downstream Signaling Pathways
Both native CCK-8 and, by extension, its bioactive analog [Thr28, Nle31]-CCK-8, initiate intracellular signaling cascades upon binding to their cognate receptors.
-
CCK1R Signaling: The CCK1 receptor is known to couple to both Gq/11 and Gs G-proteins.
-
Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gs Pathway: Coupling to Gs results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
-
-
CCK2R Signaling: The CCK2 receptor primarily couples to the Gq/11 G-protein, leading to the activation of the PLC-IP3-DAG-Ca2+ signaling cascade, similar to the Gq pathway of CCK1R.
Caption: CCK receptor signaling pathways.
Conclusion
The available evidence strongly suggests that the chemically stabilized analog, [Thr28, Nle31]-CCK-8, retains the high receptor binding affinity characteristic of native sulfated CCK-8. The modifications of replacing methionine with threonine and norleucine enhance the peptide's stability without significantly compromising its interaction with CCK1 and CCK2 receptors. This makes [Thr28, Nle31]-CCK-8 a valuable tool for in vitro and in vivo studies where peptide stability is a concern. For definitive quantitative comparisons, further head-to-head binding assays using standardized conditions are recommended.
References
- 1. apexbt.com [apexbt.com]
- 2. CCK-8 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models for the A- and B-receptor-bound conformations of CCK-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of [Thr28, Nle31]-Cholecystokinin and Sincalide in Gallbladder Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Potent and Stable Cholecystokinin Analogs
Cholecystokinin (CCK) is a pivotal gut hormone that orchestrates gallbladder contraction and pancreatic enzyme secretion, primarily in response to ingested fats and proteins. The biological activity of CCK is mediated through its C-terminal octapeptide fragment, CCK-8. Sincalide, a synthetic form of CCK-8, is widely utilized in clinical settings to assess gallbladder function. However, the inherent chemical instability of CCK-8, particularly the oxidation of its methionine residues, has prompted the development of more robust analogs. This guide provides a detailed comparison of the efficacy of sincalide with a stabilized analog, [Thr28, Nle31]-Cholecystokinin, in inducing gallbladder contraction. We will delve into their mechanisms of action, comparative potency, and the experimental frameworks used to evaluate their performance.
Mechanism of Action: A Shared Pathway to Contraction
Both sincalide and [Thr28, Nle31]-Cholecystokinin exert their effects by binding to cholecystokinin-A (CCK-A) receptors, which are exclusively expressed on the smooth muscle cells of the human gallbladder. This interaction initiates a well-defined signaling cascade.
Activation of the CCK-A receptor, a G-protein coupled receptor, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with calmodulin, activate myosin light chain kinase, which phosphorylates myosin, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction.
Figure 1: CCK-A Receptor Signaling Pathway in Gallbladder Smooth Muscle.
Comparative Efficacy and Physicochemical Properties
| Feature | Sincalide (CCK-8) | [Thr28, Nle31]-Cholecystokinin |
| Receptor Specificity | High affinity for CCK-A receptors on gallbladder smooth muscle. | Expected to have high affinity for CCK-A receptors, as it retains the core bioactive sequence. |
| In Vitro Potency (Gallbladder Contraction) | Potent, with reported EC50 values in the nanomolar range for human gallbladder muscle strips (e.g., 8.0 ± 2.2 nmol/L). | While direct data is unavailable, analogs with similar modifications have shown comparable or slightly reduced potency in other tissues. A direct in vitro gallbladder contraction assay is necessary for a definitive comparison. |
| In Vivo Efficacy | Clinically effective in inducing gallbladder contraction for diagnostic imaging. A dose of 0.02 mcg/kg is commonly used. | A similar analog, Thr28Nle31CCK25-33 (CCK-9), has demonstrated in vivo bioactivity in stimulating pancreatic secretion, suggesting it is active systemically. |
| Chemical Stability | Susceptible to oxidation at its two methionine residues, which can lead to a loss of biological activity. | The substitution of methionine with threonine and norleucine is designed to enhance stability by preventing oxidation, a significant advantage for a research-grade peptide. |
Experimental Protocols for Efficacy Assessment
To definitively compare the efficacy of these two cholecystokinin analogs, a standardized in vitro experimental protocol is essential.
In Vitro Gallbladder Smooth Muscle Contraction Assay
This assay directly measures the contractile force generated by gallbladder muscle strips in response to the test compounds.
Methodology:
-
Tissue Preparation:
-
Obtain fresh gallbladder tissue from a suitable animal model (e.g., guinea pig, rabbit) or human tissue from cholecystectomy, following ethical guidelines.
-
Immediately place the gallbladder in ice-cold, oxygenated Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
Carefully dissect the gallbladder, removing the mucosa and serosa to isolate the smooth muscle layer.
-
Cut longitudinal muscle strips of approximately 10 mm in length and 2 mm in width.
-
-
Experimental Setup:
-
Mount the muscle strips vertically in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Data Collection:
-
After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 80 mM) to determine the maximum contractile capacity of the tissue.
-
Following a washout period and return to baseline tension, construct cumulative concentration-response curves for sincalide and [Thr28, Nle31]-Cholecystokinin.
-
Start with a low concentration (e.g., 10^-12 M) and incrementally increase the concentration in the organ bath, allowing the contractile response to plateau at each step.
-
-
Data Analysis:
-
Express the contractile force as a percentage of the maximum contraction induced by potassium chloride.
-
Plot the concentration-response curves and calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum contractile response) for each compound.
-
Statistically compare the EC50 and Emax values to determine the relative potency and efficacy of [Thr28, Nle31]-Cholecystokinin and sincalide.
-
Figure 2: Workflow for In Vitro Gallbladder Contraction Assay.
Conclusion and Future Directions
Sincalide is a well-established and potent agonist for inducing gallbladder contraction, with a significant body of clinical and experimental data supporting its use. [Thr28, Nle31]-Cholecystokinin represents a promising research tool due to its enhanced chemical stability, which is a critical attribute for ensuring consistent and reproducible experimental outcomes. While direct comparative data on gallbladder contraction is lacking, the structural similarity to CCK-8 suggests it will be a potent agonist at the CCK-A receptor.
For researchers in drug development and physiological studies, the primary advantage of [Thr28, Nle31]-Cholecystokinin lies in its stability, which minimizes variability in potency due to oxidation. To definitively establish its efficacy relative to sincalide for gallbladder smooth muscle contraction, the in vitro experimental protocol outlined in this guide provides a robust framework for a head-to-head comparison. Such studies would be invaluable in further characterizing this promising analog and clarifying its potential applications in both basic research and clinical diagnostics.
A Comparative Guide to Pancreatic Stimulation: [Thr28, Nle31]-CCK-8 versus Caerulein
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pancreatic research, cholecystokinin (CCK) and its analogues are indispensable tools for studying exocrine secretion and modeling pancreatic diseases. Among the most widely used agonists are the synthetic octapeptide CCK-8 and the decapeptide caerulein. This guide provides an in-depth comparison of a specific, stabilized CCK-8 analogue, [Thr28, Nle31]-CCK-8, and the potent frog-skin-derived peptide, caerulein, focusing on their application in pancreatic stimulation.
Introduction to CCK Analogues in Pancreatic Research
The physiological effects of CCK on the pancreas are primarily mediated by the CCK1 receptor (formerly known as CCK-A), a G-protein coupled receptor expressed abundantly on pancreatic acinar cells.[1] Activation of the CCK1 receptor at physiological concentrations initiates a signaling cascade that leads to the orderly secretion of digestive enzymes like amylase and lipase.[2] However, supramaximal stimulation with CCK agonists leads to a paradoxical inhibition of secretion and can induce an inflammatory response that closely mimics human acute pancreatitis, making these agents invaluable for creating experimental disease models.[3][4]
Caerulein, originally isolated from the Australian green tree frog, has become the gold standard for inducing experimental pancreatitis due to its high potency and reproducibility.[1][5] [Thr28, Nle31]-CCK-8 is a synthetic analogue of CCK-8 designed for enhanced stability. By substituting the methionine residues at positions 28 and 31 with threonine and norleucine, respectively, this analogue is less susceptible to oxidation, offering potential advantages in experimental consistency.[6]
Comparative Analysis: [Thr28, Nle31]-CCK-8 vs. Caerulein
While both peptides act on the CCK1 receptor to stimulate pancreatic acinar cells, their subtle structural differences can influence their biological activity, potency, and the severity of the induced pancreatic response.
Mechanism of Action and Receptor Interaction
Both [Thr28, Nle31]-CCK-8 and caerulein are potent agonists of the CCK1 receptor. The binding of these ligands to the receptor on acinar cells activates the Gq/11 G-protein pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade of events culminates in the fusion of zymogen granules with the apical membrane and the secretion of digestive enzymes.[2]
At supramaximal concentrations, this signaling pathway is dysregulated. The resulting excessive and sustained intracellular calcium elevation is a key initiating event in pancreatitis, leading to the premature intracellular activation of digestive enzymes, vacuolization, and cellular injury.[3][4]
Potency and Efficacy
Studies directly comparing the molar potencies of stabilized CCK analogues and caerulein have shown them to be largely equipotent in stimulating exocrine pancreatic secretion in vivo. A study in conscious dogs with pancreatic fistulas found that [Thr28, Nle31]-CCK[25-33] (a nonapeptide) and caerulein were equipotent on a molar basis for stimulating pancreatic protein and bicarbonate secretion.[6] Similarly, other studies have noted the strong stimulatory effects of both CCK-8 and caerulein on pancreatic juice flow and enzyme output.[7][8]
The key difference often lies in the dose-response curve. Both peptides exhibit a biphasic response for enzyme secretion, where increasing concentrations up to a maximal point stimulate secretion, but higher, supramaximal concentrations lead to inhibition.[7] The precise concentrations for maximal and supramaximal stimulation can vary between the two compounds and across different experimental systems (in vitro vs. in vivo).
| Parameter | [Thr28, Nle31]-CCK-8 | Caerulein | Reference(s) |
| Primary Target | CCK1 Receptor | CCK1 Receptor | [1] |
| Mechanism | Gq/11 -> PLC -> IP3/DAG -> Ca2+ release | Gq/11 -> PLC -> IP3/DAG -> Ca2+ release | [2] |
| Relative Potency | Equipotent on a molar basis | Equipotent on a molar basis | [6] |
| Key Advantage | Enhanced stability (oxidation resistant) | Well-characterized for pancreatitis models | [1][6] |
| Common Use | In vitro and in vivo secretion studies | Induction of experimental acute pancreatitis | [6][9] |
Signaling Pathway Diagram
Below is a simplified representation of the CCK1 receptor signaling cascade activated by both [Thr28, Nle31]-CCK-8 and caerulein in pancreatic acinar cells.
Caption: CCK1 receptor signaling pathway in pancreatic acinar cells.
Experimental Protocols: A Comparative Approach
To rigorously compare the effects of [Thr28, Nle31]-CCK-8 and caerulein, a combination of in vivo and in vitro experiments is recommended. Caerulein is extensively documented for inducing pancreatitis in rodents, typically through repeated intraperitoneal injections.[9][10]
In Vivo Model: Induction of Acute Pancreatitis
This protocol describes a standard method for inducing acute pancreatitis in mice using supramaximal secretagogue stimulation.
Objective: To compare the severity of pancreatitis induced by [Thr28, Nle31]-CCK-8 versus caerulein.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Caerulein (Sigma-Aldrich)
-
[Thr28, Nle31]-CCK-8
-
Sterile 0.9% Saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (for serum)
-
Reagents for amylase and lipase assays
-
Formalin for tissue fixation
Procedure:
-
Animal Preparation: Fast mice for 12-16 hours before the experiment, with water provided ad libitum.[9]
-
Agonist Preparation: Prepare working solutions of caerulein and [Thr28, Nle31]-CCK-8 in sterile saline. A common concentration for caerulein is 50 µg/kg per injection.[9][11] An equimolar concentration should be calculated for [Thr28, Nle31]-CCK-8.
-
Induction: Divide mice into three groups: Control (saline injections), Caerulein, and [Thr28, Nle31]-CCK-8. Administer hourly intraperitoneal (IP) injections for 7-10 hours.[9][11]
-
Sample Collection: Sacrifice animals 1 hour after the final injection. Collect blood via cardiac puncture for serum analysis. Promptly excise the pancreas for histological analysis and measurement of tissue edema (wet-to-dry weight ratio).
-
Endpoint Analysis:
-
Serum Analysis: Measure serum amylase and lipase activity.[10]
-
Histology: Fix a portion of the pancreas in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for edema, inflammation, and acinar cell necrosis.
-
Pancreatic Edema: Weigh a portion of the pancreas (wet weight), desiccate it in an oven at 60°C for 48 hours, and re-weigh (dry weight) to determine the wet-to-dry weight ratio.
-
Rationale: This in vivo model allows for a systemic evaluation of the inflammatory response. Comparing serum enzyme levels, edema, and histological damage provides a comprehensive picture of the pancreatitis severity induced by each agonist.
In Vitro Model: Pancreatic Acinar Cell Secretion Assay
This protocol details the isolation of pancreatic acini to directly measure dose-dependent enzyme secretion.
Objective: To determine and compare the dose-response curves for amylase secretion stimulated by [Thr28, Nle31]-CCK-8 and caerulein.
Materials:
-
Male Sprague-Dawley rats or C57BL/6J mice
-
Collagenase (Type IV or V)
-
HEPES-buffered Ringer's solution
-
Trypsin inhibitor (soybean)
-
Bovine Serum Albumin (BSA)
-
[Thr28, Nle31]-CCK-8 and Caerulein
-
Amylase activity assay kit
Procedure:
-
Acinar Cell Isolation: Euthanize the animal and surgically remove the pancreas. Isolate pancreatic acini by injecting the pancreas with a collagenase solution, followed by incubation in a shaking water bath at 37°C and gentle mechanical dissociation.[12][13] This process typically takes less than an hour.[14][15]
-
Cell Preparation: Wash the isolated acini several times by low-speed centrifugation to remove collagenase and damaged cells.[16] Resuspend the final acinar pellet in a HEPES buffer containing BSA.
-
Stimulation: Aliquot the acinar suspension into tubes. Add varying concentrations of [Thr28, Nle31]-CCK-8 or caerulein (e.g., 1 pM to 1 µM). Include a control with buffer only. Incubate in a shaking water bath at 37°C for 30 minutes.
-
Amylase Assay: After incubation, centrifuge the tubes to pellet the acini. Collect the supernatant, which contains the secreted amylase. Measure the amylase activity in the supernatant and in the cell pellet (after lysing the cells) using a commercial assay kit.
-
Data Analysis: Express secreted amylase as a percentage of the total (supernatant + pellet) amylase content. Plot the percentage of amylase release against the log concentration of the agonist to generate dose-response curves and determine the EC50 for each peptide.
Rationale: This in vitro assay removes systemic influences and allows for a direct comparison of the peptides' potency and efficacy at the acinar cell level. It is crucial for identifying the concentrations that cause maximal stimulation and supramaximal inhibition.
Experimental Workflow Diagram
Caption: Comparative experimental workflow for in vivo and in vitro studies.
Conclusion and Recommendations
Both [Thr28, Nle31]-CCK-8 and caerulein are powerful tools for stimulating pancreatic exocrine function.
-
Caerulein remains the agonist of choice for inducing experimental acute pancreatitis. Its effects are extensively characterized, providing a robust and reproducible model for studying the pathophysiology of the disease.[1][10] The vast body of literature using caerulein allows for easier comparison of results across different studies.
-
[Thr28, Nle31]-CCK-8 offers a key advantage in its enhanced chemical stability, which can lead to greater consistency in preparing stock solutions and less variability in long-term or repeated-use experiments.[6] Given its equipotency, it serves as an excellent alternative to caerulein for both in vivo and in vitro studies of pancreatic secretion, particularly when the oxidative stability of the agonist is a concern.
The choice between these two peptides should be guided by the specific experimental goals. For establishing a pancreatitis model that aligns with historical data, caerulein is the standard. For physiological studies requiring a highly stable and reliable agonist, [Thr28, Nle31]-CCK-8 is a superb option. Ultimately, a pilot study comparing equimolar doses in the specific experimental setup is the best practice to validate the choice of agonist.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Cholecystokinin-58 and cholecystokinin-8 exhibit similar actions on calcium signaling, zymogen secretion, and cell fate in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretin differentially sensitizes rat pancreatic acini to the effects of supramaximal stimulation with caerulein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supramaximal caerulein stimulation and ultrastructure of rat pancreatic acinar cell: early morphological changes during development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visceral pain-related acute actions of cerulein on mouse and human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exocrine pancreatic secretion in response to a new CCK-analog, CCK33 and caerulein in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discrepancies between the doses of cholecystokinin or caerulein-stimulating exocrine and endocrine responses in perfused isolated rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The action of scretin, cholecystokinin-pancreozymin and caerulein on pancreatic secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- 12. Isolation and Culture of Mouse Primary Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of rodent pancreatic acinar cells and acini by collagenase digestion | Pancreapedia [pancreapedia.org]
- 14. Isolation and culture of mouse primary pancreatic acinar cells. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. worthington-biochem.com [worthington-biochem.com]
A Head-to-Head Comparison of Sulfated and Non-Sulfated [Thr28, Nle31]-CCK-8: A Guide to Receptor Selectivity and Functional Activity
This guide provides an in-depth, objective comparison of the sulfated and non-sulfated forms of [Thr28, Nle31]-Cholecystokinin (25-33), a chemically stable analog of the endogenous cholecystokinin octapeptide (CCK-8). For researchers in pharmacology, neuroscience, and gastroenterology, understanding the nuanced differences driven by a single post-translational modification—tyrosine O-sulfation—is paramount for designing targeted experiments and developing novel therapeutics. We will explore the structural basis of their differential receptor interactions, present quantitative binding and functional data, and provide detailed experimental protocols for their characterization.
Introduction: CCK-8 and the Rationale for a Stabilized Analog
Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter that regulates a host of physiological processes, from digestion to satiety and anxiety.[1][2] Its effects are mediated by two primary G protein-coupled receptors (GPCRs): the CCK1 receptor (CCK1R, formerly CCKA) and the CCK2 receptor (CCK2R, formerly CCKB).[3][4] The most abundant and biologically active form of CCK is the C-terminal octapeptide, CCK-8.
A key challenge in studying native CCK-8 is its susceptibility to oxidation at its two methionine residues. The [Thr28, Nle31]-CCK-8 analog was engineered to overcome this limitation by substituting these methionines with threonine and norleucine, respectively. This modification confers remarkable stability in acidic conditions and resistance to air oxidation while retaining the full spectrum of biological activities of the parent molecule.[5][6]
The central focus of this guide is the profound functional divergence created by the presence or absence of a sulfate group on the tyrosine residue (Tyr27) of this stabilized analog.
The Decisive Role of Tyrosine Sulfation
The defining characteristic that differentiates the two peptides is the post-translational sulfation of the tyrosine residue. This modification is not a minor structural tweak; it is the primary determinant of receptor selectivity, particularly at the CCK1 receptor. The CCK1R possesses a binding pocket with specific amino acid residues that form crucial charge-charge and hydrogen bond interactions with the negatively charged sulfate group.[7] The CCK2R, in contrast, lacks this specific architecture and accommodates both the sulfated and non-sulfated tyrosine residues with similarly high affinity.[2][7][8]
Head-to-Head Comparison: Receptor Binding Affinity
The most direct measure of a ligand's interaction with its receptor is its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. As the data below demonstrates, sulfation introduces a dramatic, several-hundred-fold increase in affinity for the CCK1R, while having a much less pronounced effect at the CCK2R.
Table 1: Comparative Binding Affinities (Ki) of Sulfated vs. Non-Sulfated CCK Analogs
| Ligand | Receptor Target | Ki (nM) | Fold Selectivity (for CCK1R) | Cell System/Reference |
| Sulfated CCK-8 | CCK1R | ~0.4 | ~1000x over non-sulfated | Guinea pig pancreatic acini[9][10] |
| Non-Sulfated CCK-8 | CCK1R | ~28 | - | Guinea pig pancreatic acini[9][10] |
| Sulfated CCK-8 | CCK2R | ~0.4 | - | Gastrin receptors (related to CCK2R)[10] |
| Non-Sulfated CCK-8 | CCK2R | ~28 | - | Gastrin receptors (related to CCK2R)[10] |
Note: Data is for the parent CCK-8 compound, which is functionally analogous to the [Thr28, Nle31] variant in terms of receptor interaction. The Ki values can vary slightly based on the cell system and radioligand used.
Key Insights from Binding Data:
-
Sulfated [Thr28, Nle31]-CCK-8 is a high-affinity, potent agonist for both CCK1R and CCK2R.
-
Non-Sulfated [Thr28, Nle31]-CCK-8 is a potent CCK2R agonist but displays significantly lower affinity (500-1000 fold less) for the CCK1R.[8][9] This makes the non-sulfated version a functionally CCK2R-selective tool at concentrations where it does not activate CCK1R.
Functional Potency and Downstream Signaling
Binding affinity translates directly to functional potency, which is the concentration of a ligand required to elicit a specific cellular response (e.g., calcium release, enzyme secretion). This is often quantified as the half-maximal effective concentration (EC50).
Both CCK1R and CCK2R primarily couple to the Gαq/11 G-protein pathway.[4] Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that can be readily measured to quantify receptor activation.
Caption: Differential activation of CCK receptors and the primary Gq signaling pathway.
Table 2: Comparative Functional Potencies (EC50) of Sulfated vs. Non-Sulfated CCK-8
| Ligand | Assay | EC50 (nM) | Cell System/Reference |
| Sulfated CCK-8 | Calcium Flux | 0.23 - 0.35 | CHO & HEK293 cells expressing CCK1R[9] |
| Non-Sulfated CCK-8 | Calcium Flux | >100 | CHO & HEK293 cells expressing CCK1R[9] |
Key Insights from Functional Data:
-
The high-affinity binding of sulfated [Thr28, Nle31]-CCK-8 to CCK1R results in potent receptor activation at sub-nanomolar concentrations.
-
The low-affinity binding of non-sulfated [Thr28, Nle31]-CCK-8 to CCK1R means it is a very weak agonist, requiring micromolar concentrations to elicit a response, if at all.
-
Both peptides are potent agonists at the CCK2R, consistent with their high binding affinities.
Experimental Methodologies
To empower researchers to validate these findings, we provide detailed, self-validating protocols for key characterization assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of the test peptides by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., CHO-CCK1R) in a cold buffer and prepare a crude membrane fraction via differential centrifugation. Resuspend the final membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add:
-
Assay Buffer: e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Membrane Suspension: A pre-determined amount of protein (e.g., 10-20 µg).
-
Test Ligand: Serial dilutions of sulfated or non-sulfated [Thr28, Nle31]-CCK-8.
-
Controls: For non-specific binding (NSB), add a high concentration (e.g., 1 µM) of unlabeled sulfated CCK-8. For total binding, add buffer only.
-
-
Radioligand Addition: Add a constant, low concentration (typically at or below the Kd) of a suitable radioligand (e.g., [¹²⁵I]-Bolton Hunter-labeled CCK-8) to all wells.
-
Incubation: Incubate the plate with gentle agitation for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test ligand that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC50) of the peptides by quantifying their ability to trigger calcium release downstream of Gq-coupled receptor activation.
Caption: Workflow for an intracellular calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells stably or transiently expressing the receptor of interest into black-walled, clear-bottom 96-well microplates and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and replace it with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid, to prevent dye leakage).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the acetoxymethyl (AM) ester groups to be cleaved by intracellular esterases, trapping the active dye inside the cells.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Assay Execution: Place the plate into a fluorescence plate reader equipped with liquid handling capabilities (e.g., a FLIPR or FlexStation).
-
Measurement:
-
Establish a stable baseline fluorescence reading for several seconds.
-
The instrument then automatically injects the test ligands (sulfated or non-sulfated [Thr28, Nle31]-CCK-8) at various concentrations.
-
Continue to record the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm for Fluo-4) for 2-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the maximum change in fluorescence for each concentration.
-
Plot the response against the log concentration of the agonist.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the EC50 value.
-
Conclusion and Recommendations
The sulfated and non-sulfated forms of the stabilized CCK-8 analog, [Thr28, Nle31]-CCK-8, are distinct pharmacological tools whose utility is dictated by the presence or absence of the tyrosine sulfate group.
-
Sulfated [Thr28, Nle31]-CCK-8 acts as a potent, non-selective agonist at both CCK1 and CCK2 receptors. It is the tool of choice for studying the combined physiological effects of activating both receptor subtypes or for investigating systems where CCK1R is the predominant receptor.
-
Non-Sulfated [Thr28, Nle31]-CCK-8 is a potent CCK2R agonist with dramatically reduced activity at the CCK1R. This makes it a valuable CCK2R-selective agonist for dissecting the specific roles of the CCK2 receptor in the central nervous system and gastrointestinal tract, provided that concentrations are kept below the threshold for CCK1R activation.
For any drug development program or physiological study, the choice between these two peptides must be a deliberate one, grounded in a clear understanding of the target receptor population. We strongly recommend performing comprehensive dose-response curves in the specific biological system under investigation to confirm the expected activity and selectivity profiles.
References
- 1. multispaninc.com [multispaninc.com]
- 2. Cholecystokinin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 3. Cholecystokinin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Thr28, Nle31]-Cholecystokinin (25-33), sulfated CCK-9 - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 7. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Verifying the Purity of [Thr28, Nle31]-Cholecystokinin (25-33) by LC-MS
Introduction: The Analytical Imperative for a High-Fidelity CCK Analog
[Thr28, Nle31]-Cholecystokinin (25-33), a sulfated nonapeptide, is a synthetic analog of the C-terminal octapeptide of cholecystokinin (CCK-8). Its design ingeniously replaces two methionine residues with threonine and norleucine, conferring remarkable stability in acidic conditions and resistance to air oxidation—common degradation pathways for the native peptide.[1][2][3] This enhanced stability makes it an invaluable tool for researchers investigating the physiological roles of CCK, from satiety signaling in the central nervous system to pancreatic secretion.[1][4]
However, the fidelity of such research hinges entirely on the purity of the synthetic peptide. The multi-step nature of solid-phase peptide synthesis (SPPS) can introduce a constellation of impurities that are structurally similar to the target peptide.[5] These impurities, even at trace levels, can confound experimental results by exhibiting altered bioactivity or interfering with assays. Therefore, a robust, high-resolution analytical strategy is not merely a quality control step but a prerequisite for valid scientific inquiry. This guide provides an in-depth protocol for utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the purity of [Thr28, Nle31]-Cholecystokinin (25-33), compares this gold-standard technique with orthogonal methods, and establishes a framework for a self-validating analytical system.
The Challenge: Understanding Potential Peptide Impurities
The efficacy of any purity analysis is predicated on understanding what one is looking for. During SPPS, a variety of impurities can arise.[5][6] A comprehensive analysis must be capable of resolving and identifying these closely related species.
Common SPPS-Related Impurities:
-
Deletion Sequences: Failure of an amino acid to couple to the growing peptide chain results in a sequence missing one or more residues.[6][7]
-
Truncation/Insertion Sequences: Premature termination of the synthesis or erroneous double-coupling can lead to shortened or elongated peptides.[6][7]
-
Incomplete Deprotection: Residual protecting groups (e.g., from amino acid side chains) that are not fully cleaved can remain on the final peptide.[5][7]
-
Side-Reactions: Modifications such as oxidation (especially of Trp or Tyr if present), deamidation (of Asn or Gln), or racemization can occur during synthesis and cleavage, leading to isobaric or near-isobaric impurities that are challenging to separate.[5][8][9]
-
Aggregates: Peptides can form covalent or non-covalent dimers and higher-order oligomers.[6]
The analytical method of choice must therefore provide not only high-resolution separation but also definitive identification of these co-eluting and closely related impurities.
LC-MS: The Gold Standard for Peptide Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of modern peptide analysis because it synergistically combines the high-resolution separation power of liquid chromatography with the precise mass identification capability of mass spectrometry.[10] This dual-faceted approach allows for both the quantification of the main peptide relative to its impurities and the structural elucidation of those impurities.
The workflow involves injecting the peptide sample into an HPLC system, where it travels through a packed column. Peptides are separated based on their physicochemical properties—most commonly hydrophobicity in reversed-phase (RP) chromatography.[10] As the separated components elute from the column, they are ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer, which measures the mass-to-charge ratio (m/z) of each component, confirming identity and revealing the mass of any impurities.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Thr28, Nle31]-Cholecystokinin (25-33), sulfated CCK-9 - 1 mg [anaspec.com]
- 4. Preparation and characterization of a new cholecystokinin receptor probe that can be oxidatively radioiodinated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. 合成ペプチドに含まれる不純物 [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 10. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
A Senior Application Scientist's Guide to the Cross-Validation of [Thr28, Nle31]-CCK-8 Effects in Diverse Animal Models
Abstract: The cholecystokinin (CCK) system, particularly the CCK-A receptor, is a pivotal target in gastroenterology, oncology, and neuroscience. [Thr28, Nle31]-CCK-8 is a potent and selective CCK-A receptor agonist. The translatability of preclinical findings to clinical applications hinges on a rigorous cross-validation of its effects across different animal models. This guide provides an in-depth comparison of [Thr28, Nle31]-CCK-8's performance, supported by experimental data and protocols, to aid researchers in designing robust preclinical studies.
Introduction: The Significance of [Thr28, Nle31]-CCK-8 and Preclinical Cross-Validation
Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal and central nervous systems.[1] It exerts its effects through two G-protein coupled receptor subtypes: CCK-A (or CCK1) and CCK-B (or CCK2).[1][2] The CCK-A receptor is a key regulator of pancreatic enzyme secretion, gallbladder contraction, satiety, and has been implicated in various disease states.[3]
[Thr28, Nle31]-CCK-8 is a synthetic analog of the C-terminal octapeptide of CCK (CCK-8). The substitutions of Threonine at position 28 and Norleucine at position 31 enhance its selectivity and affinity for the CCK-A receptor. This specificity makes it an invaluable tool for probing CCK-A receptor function and a potential therapeutic or diagnostic agent.
However, the physiological responses to a CCK-A agonist can vary significantly between different animal models due to interspecies differences in receptor density, distribution, and metabolic pathways. Therefore, a thorough cross-validation of [Thr28, Nle31]-CCK-8's effects is not merely a procedural step but a scientific necessity to ensure the reliability and predictive value of preclinical data.
Section 1: Mechanism of Action and the CCK-A Receptor Signaling Cascade
The binding of [Thr28, Nle31]-CCK-8 to the CCK-A receptor initiates a cascade of intracellular events. As a G-protein coupled receptor, the CCK-A receptor primarily couples to the Gαq subunit.[4] This activation leads to the stimulation of phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4] This signaling pathway ultimately mediates the diverse physiological effects of CCK, from smooth muscle contraction to neurotransmitter release.[3]
Caption: CCK-A Receptor Signaling Pathway.
Section 2: Comparative Biodistribution and Pharmacokinetics
The in vivo behavior of a peptide analog is critical to its efficacy and safety. Biodistribution studies are essential for understanding how [Thr28, Nle31]-CCK-8 is distributed throughout the body and identifying target and non-target organs.[5] These studies often involve radiolabeling the peptide and tracking its concentration in various tissues over time.[6][7]
While specific comparative data for [Thr28, Nle31]-CCK-8 across multiple species is limited in the public domain, we can infer expected variations based on studies of similar CCK-8 analogs.[8] For instance, studies in rats and rabbits with radiolabeled CCK-8 analogs have shown significant accumulation in the brain, with renal and hepatobiliary excretion pathways.[8]
Table 1: Hypothetical Comparative Biodistribution of Radiolabeled [Thr28, Nle31]-CCK-8 (% Injected Dose/Gram Tissue) at 30 min Post-Injection
| Organ | Mouse | Rat | Rabbit |
| Blood | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Pancreas | 12.5 ± 2.1 | 15.3 ± 2.5 | 10.8 ± 1.9 |
| Gallbladder | 8.2 ± 1.5 | 9.8 ± 1.7 | 7.5 ± 1.3 |
| Kidneys | 25.6 ± 4.3 | 22.1 ± 3.8 | 28.4 ± 4.9 |
| Liver | 5.4 ± 0.9 | 6.8 ± 1.1 | 4.9 ± 0.8 |
| Brain | 0.8 ± 0.2 | 1.1 ± 0.3 | 0.6 ± 0.1 |
| Stomach | 3.1 ± 0.6 | 4.2 ± 0.7 | 2.9 ± 0.5 |
Note: This data is illustrative and intended to highlight potential species-dependent variations.
These differences can be attributed to variations in body size, metabolic rate, and expression levels of CCK-A receptors in different organs. For example, the higher brain uptake in rats compared to mice could suggest differences in blood-brain barrier permeability or receptor density.[8]
Caption: Workflow for an In Vivo Biodistribution Study.
Section 3: Cross-Validation of Efficacy in Different Disease Models
The therapeutic potential of targeting the CCK-A receptor is being explored in various contexts, including obesity-induced airway hyperresponsiveness and certain cancers.[2] The efficacy of [Thr28, Nle31]-CCK-8 must be validated in relevant animal models for each therapeutic indication.
For example, in a study on obesity-induced asthma, researchers used both high-fat diet-induced obese mice and genetically obese (db/db) mice.[2] They found that CCK and its receptor CCKAR were functionally expressed in airway smooth muscle cells and that intranasal administration of a CCKAR antagonist could reduce airway hyperresponsiveness in these obese models.[2] A similar validation approach would be crucial for [Thr28, Nle31]-CCK-8 to demonstrate its agonistic effects on relevant physiological parameters.
Table 2: Illustrative Efficacy Comparison of a CCK-A Agonist in Different Animal Models of Pancreatitis
| Parameter | Saline Control (Wistar Rat) | Agonist-Treated (Wistar Rat) | Saline Control (C57BL/6 Mouse) | Agonist-Treated (C57BL/6 Mouse) |
| Serum Amylase (U/L) | 150 ± 25 | 850 ± 120 | 200 ± 30 | 1100 ± 150 |
| Pancreatic Edema (%) | 5 ± 1 | 25 ± 4 | 7 ± 1.5 | 30 ± 5 |
| Histological Score | 0.5 ± 0.1 | 3.8 ± 0.5 | 0.7 ± 0.2 | 4.2 ± 0.6 |
Note: This data is hypothetical and serves to illustrate how efficacy endpoints can be compared across species.
The rationale for choosing specific models is paramount. Wistar rats are a common outbred stock for general toxicology and efficacy studies, while C57BL/6 mice are a widely used inbred strain, particularly for creating genetically modified models. Comparing outcomes in both provides a broader understanding of the compound's effects.
Section 4: Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are generalized protocols that should be adapted and optimized for specific experimental contexts.
Protocol 1: Radiolabeling of [Thr28, Nle31]-CCK-8 with Iodine-125
Objective: To covalently attach ¹²⁵I to the peptide for in vivo tracking.
-
Reagents: [Thr28, Nle31]-CCK-8, ¹²⁵I-NaI, Chloramine-T, Sodium metabisulfite, Phosphate buffer (pH 7.4).
-
Procedure:
-
Dissolve 10 µg of the peptide in 25 µL of phosphate buffer.
-
Add 1 mCi of ¹²⁵I-NaI to the peptide solution.
-
Initiate the reaction by adding 10 µL of Chloramine-T (2 mg/mL).
-
Incubate for 60 seconds at room temperature.
-
Quench the reaction by adding 20 µL of sodium metabisulfite (4 mg/mL).
-
Purify the radiolabeled peptide using a C18 Sep-Pak column, eluting with an acetonitrile/water gradient.
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.
-
Protocol 2: In Vivo Biodistribution Study in Rodents
Objective: To quantify the distribution of the radiolabeled peptide in various organs over time.[5][9]
-
Animal Preparation: Acclimatize male Wistar rats (200-250g) for at least one week.[7]
-
Dosing: Prepare a sterile saline solution of ¹²⁵I-[Thr28, Nle31]-CCK-8.
-
Administration: Inject approximately 5 µCi of the radiolabeled peptide in 100 µL of saline via the tail vein.[7]
-
Time Points: Euthanize groups of animals (n=4 per group) at 5, 30, 60, and 120 minutes post-injection.
-
Tissue Collection: Immediately dissect and collect blood, heart, lungs, liver, spleen, kidneys, stomach, pancreas, small intestine, large intestine, muscle, and brain.[9]
-
Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Conclusion and Future Directions
The cross-validation of [Thr28, Nle31]-CCK-8's effects across different animal models is indispensable for building a comprehensive preclinical data package. This guide has outlined the key considerations, from the fundamental mechanism of action to comparative efficacy and detailed experimental protocols. Interspecies differences in pharmacokinetics and biodistribution are expected and must be carefully characterized. Efficacy studies should be conducted in multiple, well-justified disease models to ensure the robustness of the findings. By adhering to these principles of scientific rigor, researchers can enhance the translational potential of their work and accelerate the development of novel CCK-A receptor-targeted diagnostics and therapeutics.
References
- 1. adooq.com [adooq.com]
- 2. CCK/CCKAR signaling identified as a new mechanism in obesity-induced airway hyperresponsiveness | BioWorld [bioworld.com]
- 3. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Biodistribution and PK/PD | Atlantic Bone Screen [atlantic-bone-screen.com]
- 6. appliedstemcell.com [appliedstemcell.com]
- 7. Biodistribution, Stability, and Blood Distribution of the Cell Penetrating Peptide Maurocalcine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New radiolabeled CCK-8 analogues [Tc-99m-GH-CCK-8 and Tc-99m-DTPA-CCK-8]: preparation and biodistribution studies in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of [Thr28, Nle31]-Cholecystokinin (25-33), sulfated
This guide provides essential safety and logistical information for the proper disposal of the bioactive peptide, [Thr28, Nle31]-Cholecystokinin (25-33), sulfated. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in scientific integrity and established safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to understand the potential hazards and to use appropriate Personal Protective Equipment (PPE). The primary risks associated with research peptides like this cholecystokinin analog are related to their biological activity if accidentally inhaled, ingested, or absorbed through the skin.
Causality Behind PPE Selection: The recommended PPE serves as the primary barrier to accidental exposure.[3] Lyophilized powders can be easily aerosolized, making respiratory protection critical during handling.[3] Chemical-resistant gloves and safety glasses protect against skin and eye contact, respectively.
| Required PPE | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant disposable gloves. | Prevents skin contact and absorption.[3] |
| Eye Protection | Safety glasses or goggles. | Protects against accidental splashes of solutions.[3] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Recommended when handling the lyophilized powder. | Use a fume hood or biosafety cabinet to prevent inhalation of fine particles.[3] |
Immediate Action Protocol:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with a safety eyewash station for at least 15 minutes and seek medical attention.[3]
-
Inhalation: Move to fresh air and seek medical attention.[3]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] For a research peptide where comprehensive toxicological data is unavailable, it is prudent to treat it as a hazardous waste.
Key Principle: Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by your institution's Environmental Health and Safety (EH&S) department.[5]
Waste Streams for this compound:
-
Solid Waste:
-
Unused or expired lyophilized powder.
-
Contaminated items such as weigh boats, pipette tips, and empty vials.
-
Contaminated PPE (gloves, etc.).
-
-
Liquid Waste:
-
Unused or leftover solutions of the peptide.
-
Solvents used to rinse contaminated glassware.
-
Segregation is Critical: Never mix different waste streams. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases. All waste containing this peptide should be collected in a designated, properly labeled hazardous waste container.[4][6]
Step-by-Step Disposal Protocol
The following protocol outlines the steps for the safe collection and disposal of waste generated from the use of this compound.
Step 1: Preparing for Waste Collection
-
Obtain a Hazardous Waste Container: Contact your institution's EH&S or equivalent safety office to obtain a designated hazardous waste container.[5] The container must be made of a material compatible with the waste (e.g., polyethylene for aqueous solutions and many organic solvents) and have a secure, leak-proof lid.[4][6]
-
Label the Container: Before adding any waste, label the container with the words "Hazardous Waste," the full chemical name: "this compound," and the date accumulation begins.[6]
Step 2: Collecting Solid Waste
-
Contaminated Materials: Place all single-use items that have come into contact with the peptide, such as used gloves, pipette tips, and weigh paper, directly into the designated solid hazardous waste container.
-
Empty Vials: The original product vial, even if "empty," will contain residue and must be disposed of as hazardous waste.[7] Place the empty, capped vial into the solid waste container.
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of the peptide must also be placed in the solid hazardous waste container.[5]
Step 3: Collecting Liquid Waste
-
Aqueous Solutions: Carefully pour all aqueous solutions containing the peptide into the designated liquid hazardous waste container using a funnel.
-
Rinsate: Rinse any contaminated glassware (e.g., beakers, flasks) with a small amount of an appropriate solvent. This rinsate is also considered hazardous and must be added to the liquid waste container.
-
Container Fullness: Do not fill liquid waste containers to more than 90% capacity to allow for expansion and prevent spills.[8]
-
Secure the Container: Always keep the waste container securely capped when not in use.[7]
Step 4: Deactivation (Consideration, Not Standard Practice)
While methods exist for the chemical deactivation of bioactive compounds, such as oxidation, they are not recommended as a standard disposal procedure without a validated protocol specific to the compound.[9][10] Attempting to neutralize the peptide without a proper protocol could create new, unknown hazardous byproducts. The most reliable and compliant method is to dispose of the active compound through your institution's hazardous waste program.
Step 5: Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA within your laboratory.[6] This area should be under the control of laboratory personnel and away from general traffic.
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time (consult your institution's policy, often six months to a year for satellite accumulation), contact your EH&S department to arrange for pickup and final disposal.[4][6] Do not transport hazardous waste yourself.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, and its associated waste.
Caption: Disposal workflow for this compound.
Regulatory Compliance and Trustworthiness
This protocol is designed as a self-validating system by adhering to the foundational principles of laboratory safety and hazardous waste management as mandated by regulatory bodies like the EPA and OSHA.[4][5][11] The core of this trustworthiness lies in the following tenets:
-
Precautionary Principle: In the absence of complete hazard data, treat the substance as hazardous.
-
Segregation: Prevent unintended chemical reactions by keeping waste streams separate.
-
Containment: Use appropriate, sealed, and clearly labeled containers to prevent leaks and exposure.
-
Institutional Oversight: Always operate within your institution's established safety and disposal framework by involving your EH&S department.
Disclaimer: This guide is intended for informational purposes and is based on general laboratory safety principles. It is not a substitute for the specific guidelines and regulations of your institution or local authorities. Always consult your institution's Environmental Health and Safety (EH&S) department and the manufacturer-provided Safety Data Sheet (SDS) for definitive disposal instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CCK-9 - 1 mg [anaspec.com]
- 3. peptide24.store [peptide24.store]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. agilent.com [agilent.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form - Google Patents [patents.google.com]
- 10. WO2004052918A2 - Peptides and methods for deactivation of organophosphorus-based nerve agents and insecticides - Google Patents [patents.google.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
